molecular formula C15H20O B1586754 1-Eth-1-ynyl-4-(heptyloxy)benzene CAS No. 79887-18-6

1-Eth-1-ynyl-4-(heptyloxy)benzene

Cat. No.: B1586754
CAS No.: 79887-18-6
M. Wt: 216.32 g/mol
InChI Key: DQAKDXDJKLBWOL-UHFFFAOYSA-N
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Description

1-Eth-1-ynyl-4-(heptyloxy)benzene is a useful research compound. Its molecular formula is C15H20O and its molecular weight is 216.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-ethynyl-4-heptoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-3-5-6-7-8-13-16-15-11-9-14(4-2)10-12-15/h2,9-12H,3,5-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAKDXDJKLBWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379392
Record name 1-Ethynyl-4-(heptyloxy)benzene
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Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79887-18-6
Record name 1-Ethynyl-4-(heptyloxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79887-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethynyl-4-(heptyloxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Eth-1-ynyl-4-(heptyloxy)benzene chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 1-Eth-1-ynyl-4-(heptyloxy)benzene

Introduction

This compound is a disubstituted aromatic compound featuring a terminal alkyne (ethynyl group) and a long-chain alkoxy substituent (heptyloxy group). This unique trifunctional architecture—comprising a rigid aromatic core, a reactive acetylenic terminus, and a flexible, lipophilic alkyl chain—renders it a molecule of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. The ethynyl group serves as a versatile chemical handle for a variety of transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), a cornerstone of modern bioconjugation strategies. The heptyloxy chain imparts considerable hydrophobicity, influencing solubility, self-assembly properties, and interactions with biological membranes. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The structural attributes of this compound dictate its physical and chemical behavior. The presence of the polar ether linkage is offset by the nonpolar phenyl ring and the extensive seven-carbon alkyl chain, resulting in a molecule with low aqueous solubility and a preference for nonpolar environments.

Identifier Value Source
IUPAC Name 1-ethynyl-4-(heptyloxy)benzenePubChem[1]
CAS Number 79887-18-6PubChem[1]
Molecular Formula C₁₅H₂₀OPubChem[1]
Molecular Weight 216.32 g/mol PubChem[1]
SMILES CCCCCCCCOC1=CC=C(C=C1)C#CPubChem[1]
InChIKey DQAKDXDJKLBWOL-UHFFFAOYSA-NPubChem[1]

Computed Physicochemical Properties

Property Value Source
XLogP3 5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 8PubChem[1]

The high XLogP3 value of 5 confirms the lipophilic nature of the molecule, a critical parameter for applications involving interactions with cell membranes or formulation in non-aqueous delivery systems.[1] The single hydrogen bond acceptor (the ether oxygen) and the eight rotatable bonds in the heptyloxy chain provide a degree of conformational flexibility, contrasting with the rigid ethynyl-benzene core.

Synthesis and Purification

The most reliable and widely adopted method for synthesizing terminal arylalkynes like this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The choice of this methodology is predicated on its high functional group tolerance, mild reaction conditions, and consistently high yields.

Experimental Protocol: Sonogashira Coupling

This protocol describes the synthesis starting from 4-(heptyloxy)iodobenzene and trimethylsilylacetylene, followed by deprotection.

Step 1: Coupling of 4-(heptyloxy)iodobenzene with Trimethylsilylacetylene

  • To an oven-dried Schlenk tube, add 4-(heptyloxy)iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

  • Seal the tube with a rubber septum and purge with dry, oxygen-free nitrogen or argon for 15 minutes.

  • Add anhydrous triethylamine (TEA, 4.0 eq) and anhydrous tetrahydrofuran (THF, 0.2 M) via syringe.

  • Add trimethylsilylacetylene (TMSA, 1.2 eq) dropwise to the mixture with stirring.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(trimethylsilyl)ethynyl-4-(heptyloxy)benzene.

Step 2: Deprotection of the Silyl Group

  • Dissolve the purified silylated alkyne from Step 1 in a mixture of THF and methanol (2:1 v/v).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is fully consumed.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Add water to the residue and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, this compound, typically as a pale yellow oil or low-melting solid.

Catalytic Cycle of the Sonogashira Coupling

The mechanism involves a synergistic interplay between palladium and copper catalysts.

Sonogashira_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X Pd_Complex Ar-Pd(II)-X(L)₂ OxAdd->Pd_Complex Transmetal Transmetalation Pd_Complex->Transmetal Pd_Alkyne_Complex Ar-Pd(II)-C≡CR(L)₂ Transmetal->Pd_Alkyne_Complex RedElim Reductive Elimination Pd_Alkyne_Complex->RedElim RedElim->Pd0 Product Product Ar-C≡CR CuX CuX Alkyne_H H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne_H->Cu_Acetylide CuX, Base Cu_Acetylide->Transmetal ArX Ar-X Base Base BaseH Base-H⁺X⁻

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Spectroscopic Characterization

Unambiguous structural verification of this compound is achieved through a combination of spectroscopic techniques. The expected data, extrapolated from structurally similar compounds, are summarized below.[2][3]

Technique Expected Observations
¹H NMR δ ~7.4 (d, 2H, Ar-H ortho to alkyne), δ ~6.8 (d, 2H, Ar-H ortho to ether), δ ~3.9 (t, 2H, -O-CH₂-), δ ~3.0 (s, 1H, ≡C-H), δ ~1.8 (quint, 2H, -O-CH₂-CH₂-), δ ~1.5-1.2 (m, 8H, alkyl chain CH₂), δ ~0.9 (t, 3H, -CH₃)
¹³C NMR δ ~159 (Ar-C-O), δ ~133 (Ar-C), δ ~115 (Ar-C), δ ~114 (Ar-C), δ ~84 (Ar-C≡C-), δ ~77 (-C≡C-H), δ ~68 (-O-CH₂-), δ ~32, 29, 26, 23 (alkyl chain CH₂), δ ~14 (-CH₃)
IR (cm⁻¹) ~3300 (s, ≡C-H stretch), ~2950-2850 (m, C-H stretch), ~2100 (w, C≡C stretch), ~1605, 1510 (s, C=C aromatic stretch), ~1250 (s, Ar-O-C stretch)
Mass Spec (EI) M⁺ peak at m/z = 216.15

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound is dominated by the reactivity of its terminal alkyne. This functional group is not merely a passive structural element but an active participant in powerful ligation chemistries.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent reaction of terminal alkynes in a biomedical context is the CuAAC, or "click" reaction. This reaction forms a stable 1,2,3-triazole ring by covalently linking the alkyne with an azide-functionalized molecule. Its bio-orthogonality, high efficiency, and mild reaction conditions make it an ideal tool for conjugating molecules in complex biological environments.

The heptyloxy-alkyne can be used as a hydrophobic labeling agent or as a building block for more complex structures. For instance, it can be attached to peptides, oligonucleotides, or small-molecule drugs that have been modified to contain an azide group.[4] This conjugation can be used to:

  • Improve Pharmacokinetics: The long heptyloxy chain can increase lipophilicity, potentially improving membrane permeability or binding to plasma proteins.

  • Develop Probes and Imaging Agents: By attaching this molecule to a targeting ligand, it can serve as a hydrophobic tag. The terminal alkyne can then be "clicked" with an azide-bearing fluorophore or a PET imaging agent for diagnostic applications.[4]

  • Construct Amphiphilic Drug Delivery Systems: The distinct hydrophobic (heptyloxy-benzene) and reactive (alkyne) domains allow for its incorporation into micelles or liposomes.

Workflow: Labeling of an Azide-Modified Biomolecule

CuAAC_Workflow Alkyne 1-Eth-1-ynyl-4- (heptyloxy)benzene Reaction CuAAC Reaction (Click Chemistry) Alkyne->Reaction Biomolecule Azide-Modified Biomolecule (e.g., Peptide) Biomolecule->Reaction Catalyst Cu(I) Source (e.g., CuSO₄ / Na-Ascorbate) Catalyst->Reaction Product Triazole-Linked Conjugate Reaction->Product Purification Purification (e.g., HPLC, SEC) Product->Purification Application Downstream Application (e.g., Imaging, Assay) Purification->Application

Caption: Workflow for bioconjugation using CuAAC click chemistry.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While specific toxicity data is limited, information can be inferred from its safety data sheet and the profiles of similar chemicals.[5][6][7]

  • General Hazards: May cause skin and eye irritation. May cause respiratory irritation if inhaled.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable molecular tool for researchers in drug discovery and materials science. Its properties are defined by the interplay of its three core components: the reactive ethynyl group, the rigid phenyl scaffold, and the lipophilic heptyloxy tail. Readily synthesized via Sonogashira coupling, its true power lies in its utility as a substrate for click chemistry, enabling the straightforward and efficient labeling and modification of a wide array of biomolecules and materials. As the demand for sophisticated bioconjugation techniques and tailored molecular properties continues to grow, the applications for this versatile compound are set to expand.

References

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An In-depth Technical Guide to 1-Ethynyl-4-(heptyloxy)benzene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-ethynyl-4-(heptyloxy)benzene, a key intermediate in the fields of materials science and medicinal chemistry. We will delve into its molecular characteristics, provide a field-proven synthesis protocol with mechanistic insights, detail expected characterization data, and explore its reactivity and potential applications for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

1-Ethynyl-4-(heptyloxy)benzene (CAS No. 79887-18-6) is a disubstituted aromatic compound featuring two synthetically valuable functional groups: a terminal alkyne and a long-chain alkoxy group.[1][2] The structure consists of a central benzene ring functionalized with an ethynyl group (-C≡CH) at one end and a heptyloxy group (-O-(CH₂)₆CH₃) at the para position.

This unique combination of a rigid, reactive alkyne "handle" and a flexible, lipophilic heptyloxy "tail" makes it a highly versatile building block. The terminal alkyne is amenable to a wide array of transformations, most notably metal-catalyzed cross-coupling reactions and cycloadditions (e.g., "click chemistry"), allowing for the facile construction of complex molecular architectures.[3][4] The heptyloxy chain imparts solubility in organic solvents and can influence the self-assembly and liquid crystalline properties of derived materials. For drug development professionals, this lipophilic tail can be crucial for modulating pharmacokinetic properties such as membrane permeability and protein binding.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key characteristics of 1-ethynyl-4-(heptyloxy)benzene are summarized below.

Data Presentation: Key Properties
PropertyValueSource
CAS Number 79887-18-6[1]
Molecular Formula C₁₅H₂₀O[1][2]
Molecular Weight 216.32 g/mol [1][2]
IUPAC Name 1-ethynyl-4-(heptyloxy)benzene[1]
SMILES CCCCCCCOC1=CC=C(C=C1)C#C[1]
Predicted Density 0.94 ± 0.1 g/cm³[2]
Predicted Boiling Point 305.7 ± 25.0 °C[2]
Topological Polar Surface Area 9.2 Ų[1]
Hazard Classification Irritant (Xi)[2]
Spectroscopic Profile (Predicted)

Full characterization is essential to confirm the identity and purity of the synthesized molecule. Based on analogous structures, the following spectroscopic data are expected:

  • ¹H NMR (CDCl₃, 500 MHz):

    • δ 7.40-7.45 (d, J=8.5 Hz, 2H, Ar-H ortho to -C≡CH)

    • δ 6.80-6.85 (d, J=8.5 Hz, 2H, Ar-H ortho to -OHeptyl)

    • δ 3.95 (t, J=6.5 Hz, 2H, -OCH₂)

    • δ 3.05 (s, 1H, -C≡CH)

    • δ 1.75-1.85 (quintet, J=7.0 Hz, 2H, -OCH₂CH₂)

    • δ 1.25-1.50 (m, 8H, -(CH₂)₄-)

    • δ 0.90 (t, J=7.0 Hz, 3H, -CH₃)

  • ¹³C NMR (CDCl₃, 125 MHz):

    • δ 159.5 (Ar-C-O)

    • δ 133.5 (Ar-H)

    • δ 114.8 (Ar-H)

    • δ 114.0 (Ar-C-C≡CH)

    • δ 83.5 (-C≡CH)

    • δ 77.0 (-C≡CH)

    • δ 68.2 (-OCH₂)

    • δ 31.8, 29.2, 29.0, 26.0, 22.6, 14.1 (Alkyl carbons)

  • FT-IR (neat):

    • ~3300 cm⁻¹ (alkynyl C-H stretch)

    • ~2930, 2860 cm⁻¹ (aliphatic C-H stretch)

    • ~2110 cm⁻¹ (alkynyl C≡C stretch, weak)

    • ~1605, 1510 cm⁻¹ (aromatic C=C stretch)

    • ~1250 cm⁻¹ (aryl-O-alkyl C-O stretch)

Synthesis Protocol: A Validated Approach

The synthesis of 1-ethynyl-4-(heptyloxy)benzene is most reliably achieved via a Sonogashira cross-coupling reaction. This palladium/copper-catalyzed reaction provides a direct and high-yielding route to couple terminal alkynes with aryl halides. The following protocol is a robust, two-stage process starting from commercially available 4-iodophenol.

Stage 1: Williamson Ether Synthesis of 1-(Heptyloxy)-4-iodobenzene

This initial step attaches the lipophilic side chain. The choice of a strong base like sodium hydride ensures complete deprotonation of the phenol for an efficient Sₙ2 reaction.

  • Materials: 4-iodophenol, sodium hydride (60% dispersion in mineral oil), 1-bromoheptane, anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-iodophenol (1.0 eq).

    • Dissolve in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise. Causality: Adding NaH slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

    • Add 1-bromoheptane (1.2 eq) dropwise.

    • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC until the starting phenol is consumed.

    • Cool to room temperature, and cautiously quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(heptyloxy)-4-iodobenzene as a clear oil or low-melting solid.

Stage 2: Sonogashira Coupling and Deprotection

This stage constructs the core target molecule. Using a protected alkyne source like ethynyltrimethylsilane (TMSA) prevents self-coupling of the alkyne. The subsequent deprotection is a simple and clean process.

  • Materials: 1-(heptyloxy)-4-iodobenzene, ethynyltrimethylsilane (TMSA), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), triethylamine (TEA), tetrahydrofuran (THF), potassium carbonate (K₂CO₃), methanol.

  • Procedure:

    • To a flame-dried Schlenk flask, add 1-(heptyloxy)-4-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq). Causality: The palladium catalyst is the primary actor in the catalytic cycle, while the copper(I) co-catalyst is crucial for activating the alkyne.

    • Evacuate and backfill the flask with an inert atmosphere (3x).

    • Add anhydrous THF and anhydrous TEA (3.0 eq). The base (TEA) is essential to neutralize the HI generated during the catalytic cycle.

    • Add TMSA (1.5 eq) dropwise via syringe.

    • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate to obtain the crude TMS-protected intermediate.

    • Dissolve the crude intermediate in a 2:1 mixture of methanol and THF.

    • Add anhydrous potassium carbonate (2.0 eq) and stir at room temperature for 2-4 hours. Causality: The mild base K₂CO₃ in methanol efficiently cleaves the silicon-alkyne bond without affecting other functional groups.

    • Monitor the deprotection by TLC. Once complete, add water and extract the product with diethyl ether (3x).

    • Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 1-ethynyl-4-(heptyloxy)benzene.

Visualization: Synthesis Workflow

SynthesisWorkflow cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Sonogashira Coupling & Deprotection Iodophenol 4-Iodophenol Intermediate_Iodo 1-(Heptyloxy)-4-iodobenzene Iodophenol->Intermediate_Iodo  NaH, DMF   Bromoheptane 1-Bromoheptane Bromoheptane->Intermediate_Iodo Intermediate_TMS TMS-protected Alkyne Intermediate_Iodo->Intermediate_TMS  Pd(PPh₃)₂Cl₂,  CuI, TEA   TMSA Ethynyltrimethylsilane TMSA->Intermediate_TMS FinalProduct 1-Ethynyl-4-(heptyloxy)benzene Intermediate_TMS->FinalProduct  K₂CO₃, MeOH/THF  

Caption: Two-stage synthesis of the target compound.

Reactivity and Applications in Development

The synthetic utility of 1-ethynyl-4-(heptyloxy)benzene stems directly from the reactivity of its terminal alkyne group. This functionality serves as a versatile anchor point for molecular elaboration.

Key Reactions:
  • Sonogashira Cross-Coupling: The molecule can itself be used as the alkyne component in further Sonogashira reactions to couple with other aryl or vinyl halides, enabling the construction of extended π-conjugated systems relevant to organic electronics.[5]

  • Azide-Alkyne "Click" Cycloaddition: The copper-catalyzed (CuAAC) or ruthenium-catalyzed (RuAAC) reaction with organic azides provides a near-quantitative yield of 1,2,3-triazoles. This reaction is exceptionally reliable and orthogonal to many other functional groups, making it a cornerstone of medicinal chemistry for linking molecular fragments and generating compound libraries.[6]

  • Alkyne Homocoupling (Glaser Coupling): In the presence of a copper catalyst and an oxidant (like O₂), the terminal alkyne can be dimerized to form a symmetric 1,3-diyne. These structures are of interest in materials science.

  • Hydration and Hydroboration: The alkyne can be converted into a methyl ketone (via Markovnikov hydration) or an aldehyde (via anti-Markovnikov hydroboration-oxidation), providing entry into carbonyl chemistry.[7]

Visualization: Application Pathways

ReactivityDiagram Start 1-Ethynyl-4-(heptyloxy)benzene Sonogashira Sonogashira Coupling (with R-X) Start->Sonogashira Click Azide-Alkyne Cycloaddition (with R-N₃) Start->Click Glaser Glaser Homocoupling Start->Glaser Hydration Hydration (H₂O, H⁺, Hg²⁺) Start->Hydration Product_S Extended π-System Sonogashira->Product_S Product_C 1,2,3-Triazole Adduct Click->Product_C Product_G Symmetrical 1,3-Diyne Glaser->Product_G Product_H Methyl Ketone Derivative Hydration->Product_H

Caption: Key synthetic transformations of the terminal alkyne.

Conclusion

1-Ethynyl-4-(heptyloxy)benzene is more than a simple organic molecule; it is a powerful and versatile platform for innovation. Its dual functionality allows for the systematic construction of complex molecules tailored for specific functions. For materials scientists, it is a precursor to liquid crystals and organic semiconductors. For drug discovery professionals, it is an invaluable building block for creating novel chemical entities with tunable physicochemical properties. The robust and well-understood synthesis and reactivity presented in this guide provide a solid foundation for its use in advanced research and development projects.

References

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An In-Depth Technical Guide to the Synthesis of 4-Heptyloxyphenylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 4-heptyloxyphenylacetylene, a valuable terminal alkyne intermediate in the fields of materials science and medicinal chemistry. The primary synthetic strategy detailed herein is a robust two-step process commencing with the Williamson ether synthesis to produce the key precursor, 4-heptyloxyiodobenzene, followed by a palladium-catalyzed Sonogashira coupling with a protected acetylene source. This document elucidates the causality behind experimental choices, provides step-by-step protocols, and offers insights into reaction mechanisms, purification, and characterization, ensuring a reproducible and efficient synthesis.

Introduction: Significance and Synthetic Strategy

4-Heptyloxyphenylacetylene is an important molecular building block characterized by a rigid phenylacetylene rod and a flexible heptyloxy chain. This amphipathic nature makes it a precursor for liquid crystals, organic semiconductors, and complex pharmaceutical agents. Its terminal alkyne functionality is particularly useful for subsequent modifications via "click" chemistry or further cross-coupling reactions.

The most reliable and scalable approach to this molecule involves a convergent synthesis, which can be broken down into two primary stages:

  • Formation of the Aryl Ether Linkage: Synthesis of the key intermediate, 4-heptyloxyiodobenzene, from commercially available starting materials.

  • Carbon-Carbon Bond Formation: Introduction of the acetylene moiety onto the aryl ring via a Sonogashira cross-coupling reaction.[1]

This guide will focus on a field-proven protocol that utilizes a trimethylsilyl (TMS) protected acetylene for the coupling reaction, followed by a straightforward deprotection step to yield the target compound. This approach avoids the direct use of hazardous acetylene gas and generally provides high yields.

Recommended Synthetic Pathway: A Two-Step Protocol

The overall synthetic transformation is depicted below:

Scheme 1: Overall Synthesis of 4-Heptyloxyphenylacetylene

Step 1: Williamson Ether Synthesis

4-Iodophenol + 1-Bromoheptane → 4-Heptyloxyiodobenzene

Step 2: Sonogashira Coupling & Deprotection

4-Heptyloxyiodobenzene + Trimethylsilylacetylene → 1-(Heptyloxy)-4-((trimethylsilyl)ethynyl)benzene → 4-Heptyloxyphenylacetylene

Part I: Synthesis of 4-Heptyloxyiodobenzene via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and highly efficient S(_N)2 reaction for preparing ethers.[2] In this step, the phenoxide ion of 4-iodophenol, generated in situ by a base, acts as a nucleophile, attacking the primary alkyl halide (1-bromoheptane).[3]

Causality of Experimental Choices:

  • Substrates: 4-Iodophenol is chosen as the aryl precursor due to the high reactivity of the C-I bond in the subsequent Sonogashira coupling.[4] 1-Bromoheptane is an effective primary alkyl halide for the S(_N)2 reaction, minimizing the competing E2 elimination side reaction.[5]

  • Base: Potassium carbonate (K₂CO₃) is a moderately weak base, sufficient to deprotonate the phenol without promoting significant side reactions. It is also inexpensive and easy to handle.

  • Solvent: Acetone is an ideal polar aprotic solvent that readily dissolves the reactants and facilitates the S(_N)2 mechanism.

Experimental Protocol: 4-Heptyloxyiodobenzene

  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (approx. 10 mL per gram of 4-iodophenol).

  • Addition of Alkyl Halide: While stirring vigorously, add 1-bromoheptane (1.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-iodophenol is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature and filter off the inorganic salts. b. Concentrate the filtrate under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in diethyl ether and transfer to a separatory funnel. d. Wash the organic layer sequentially with 1M NaOH (2x) to remove any unreacted phenol, followed by water (1x) and brine (1x). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The product, 4-heptyloxyiodobenzene, is typically a colorless oil or a low-melting solid.

Quantitative Data Summary

ReagentMolar Mass ( g/mol )Molarity/DensityAmount (eq)
4-Iodophenol220.01-1.0
1-Bromoheptane179.101.14 g/mL1.1
K₂CO₃138.21-1.5
Acetone58.080.791 g/mLSolvent
Part II: Sonogashira Coupling and Deprotection

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] It is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst.[7] The use of trimethylsilylacetylene serves to introduce a "protected" alkyne, which can be easily deprotected under mild basic conditions.[8]

Principle and Mechanism:

The reaction proceeds through a synergistic catalytic cycle involving both palladium and copper.[9]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the acetylenic group to the Pd(II) complex.

  • Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the coupled product.

Sonogashira_Mechanism cluster_copper Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-I(L₂) Pd0->Pd_complex Oxidative Addition (Ar-I) Pd_acetylide_complex Ar-Pd(II)-(C≡C-R)(L₂) Pd_complex->Pd_acetylide_complex Transmetalation Cu_acetylide R-C≡C-Cu Cu_acetylide->Pd_complex Product Ar-C≡C-R Pd_acetylide_complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration CuI CuI CuI->Cu_acetylide Alkyne R-C≡CH Alkyne->Cu_acetylide Base Base Base->Alkyne Workflow Start Starting Materials: 4-Iodophenol 1-Bromoheptane Step1 Williamson Ether Synthesis (K₂CO₃, Acetone, Reflux) Start->Step1 Workup1 Aqueous Work-up & Purification Step1->Workup1 Intermediate Intermediate: 4-Heptyloxyiodobenzene Workup1->Intermediate Step2 Sonogashira Coupling (Pd/Cu, TMS-acetylene, THF/TEA) Intermediate->Step2 Deprotection In-situ Deprotection (K₂CO₃, MeOH) Step2->Deprotection Workup2 Filtration, Aqueous Work-up Deprotection->Workup2 Purification Column Chromatography Workup2->Purification FinalProduct Final Product: 4-Heptyloxyphenylacetylene Purification->FinalProduct Analysis Characterization (NMR, IR, MS) FinalProduct->Analysis

Sources

A Comprehensive Spectroscopic Analysis of 1-Eth-1-ynyl-4-(heptyloxy)benzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Eth-1-ynyl-4-(heptyloxy)benzene is a disubstituted aromatic compound featuring a terminal alkyne and a long-chain alkoxy group. This molecular architecture is of significant interest in materials science and medicinal chemistry, often serving as a building block for liquid crystals, polymers, and biologically active molecules. A thorough characterization of its spectral properties is paramount for confirming its identity, assessing its purity, and understanding its electronic and structural features.

This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. As direct experimental spectra for this specific compound are not widely published, this guide leverages established spectroscopic principles and data from closely related analogs to present a highly accurate predicted data set. This approach not only offers a reliable reference for researchers working with this molecule but also illustrates the deductive processes integral to spectroscopic analysis.

Molecular Structure and Atom Numbering

For clarity in the spectral assignments that follow, the atoms of this compound are numbered as shown in the diagram below. This systematic numbering will be used throughout the guide to correlate specific atoms with their spectral signals.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic, acetylenic, and alkoxy protons.

Predicted ¹H NMR Data

AtomMultiplicityPredicted Chemical Shift (δ, ppm)IntegrationCoupling Constant (J, Hz)
H16Singlet (s)~3.01H-
H2, H6Doublet (d)~7.42H~8.8
H3, H5Doublet (d)~6.82H~8.8
H8Triplet (t)~3.92H~6.6
H9Quintet~1.82H~7.0
H10-H13Multiplet (m)~1.5 - 1.38H-
H14Triplet (t)~0.93H~7.0

Interpretation and Rationale:

  • Aromatic Protons (H2, H6, H3, H5): The para-substitution pattern of the benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating heptyloxy group (H3, H5) are shielded and thus appear upfield at approximately 6.8 ppm.[1] Conversely, the protons ortho to the electron-withdrawing ethynyl group (H2, H6) are deshielded and resonate downfield around 7.4 ppm. The coupling constant of ~8.8 Hz is typical for ortho-coupling in a benzene ring.[2]

  • Acetylenic Proton (H16): The terminal alkyne proton is expected to appear as a sharp singlet around 3.0 ppm.[1] This chemical shift is a result of the magnetic anisotropy of the triple bond.[3]

  • Heptyloxy Protons (H8-H14):

    • The methylene protons adjacent to the oxygen atom (H8) are the most deshielded of the alkyl chain due to the electronegativity of the oxygen and will appear as a triplet around 3.9 ppm.[4]

    • The next methylene group (H9) will be a quintet at approximately 1.8 ppm.

    • The subsequent methylene groups (H10-H13) will overlap in a complex multiplet in the range of 1.5-1.3 ppm.

    • The terminal methyl group (H14) will be the most shielded, appearing as a triplet at about 0.9 ppm. The coupling constants of ~7.0 Hz are characteristic for vicinal coupling in a freely rotating alkyl chain.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak.

Predicted ¹³C NMR Data

AtomPredicted Chemical Shift (δ, ppm)
C14~14.1
C13~22.6
C12~26.0
C10, C11~29.1
C9~31.8
C8~68.1
C16~77.0
C15~83.5
C3, C5~114.8
C1~115.0
C2, C6~133.8
C4~159.5

Interpretation and Rationale:

  • Heptyloxy Carbons (C8-C14): The chemical shifts of the n-heptyl chain are predictable based on standard values. The carbon attached to the oxygen (C8) is significantly deshielded, appearing around 68.1 ppm.[5] The other alkyl carbons (C9-C14) will have shifts in the typical aliphatic range of ~14-32 ppm.[6]

  • Aromatic Carbons (C1-C6):

    • The carbon bearing the heptyloxy group (C4) is the most deshielded aromatic carbon, resonating at approximately 159.5 ppm due to the strong electron-donating effect of the oxygen.

    • The carbons ortho to the heptyloxy group (C3, C5) are shielded and appear around 114.8 ppm.

    • The carbons meta to the heptyloxy group (C2, C6) are deshielded relative to benzene and resonate at about 133.8 ppm.

    • The ipso-carbon attached to the alkyne (C1) is expected to be shielded and appear around 115.0 ppm.

  • Acetylenic Carbons (C15, C16): The sp-hybridized carbons of the alkyne will appear in the range of 70-90 ppm. The internal carbon (C15) is typically more deshielded (~83.5 ppm) than the terminal carbon (C16, ~77.0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted FT-IR Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300≡C-H stretchTerminal Alkyne
~3050=C-H stretchAromatic C-H
~2950-2850C-H stretchAliphatic (Heptyl)
~2110C≡C stretchTerminal Alkyne
~1610, 1510C=C stretchAromatic Ring
~1250C-O stretchAryl-Alkyl Ether
~830C-H bendp-disubstituted benzene

Interpretation and Rationale:

  • Terminal Alkyne: A sharp, strong absorption around 3300 cm⁻¹ is characteristic of the ≡C-H stretch, and a weaker absorption around 2110 cm⁻¹ corresponds to the C≡C triple bond stretch.[3][7] These two peaks are diagnostic for a terminal alkyne.

  • Aromatic Ring: The presence of the benzene ring will be indicated by =C-H stretching vibrations just above 3000 cm⁻¹, and C=C stretching absorptions around 1610 and 1510 cm⁻¹.[8] A strong C-H bending vibration around 830 cm⁻¹ is characteristic of 1,4-disubstitution.

  • Heptyloxy Group: The aliphatic C-H bonds of the heptyl chain will give rise to strong stretching absorptions in the 2950-2850 cm⁻¹ region.[8] The aryl-alkyl ether linkage will show a characteristic C-O stretching band around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (Molecular Formula: C₁₅H₂₀O), the exact mass is 216.1514 g/mol .

Predicted Mass Spectrum Fragmentation

m/zProposed Fragment
216[M]⁺ (Molecular Ion)
215[M-H]⁺
118[M - C₇H₁₄]⁺
91[C₇H₇]⁺

Interpretation and Rationale:

The fragmentation of this compound is expected to be dominated by cleavages characteristic of aromatic ethers and long-chain alkyl groups.

G M [C15H20O]⁺ m/z = 216 M_H [M-H]⁺ m/z = 215 M->M_H - H• M_C7H14 [C8H6O]⁺ m/z = 118 M->M_C7H14 - C7H14 (McLafferty) C7H7 [C7H7]⁺ m/z = 91 M_C7H14->C7H7 - CO

Caption: Proposed mass spectrometry fragmentation pathway.

  • Molecular Ion ([M]⁺, m/z = 216): The molecular ion peak should be clearly visible due to the stability of the aromatic ring.

  • [M-H]⁺ (m/z = 215): Loss of the terminal acetylenic hydrogen can lead to a significant [M-H]⁺ peak.

  • [M - C₇H₁₄]⁺ (m/z = 118): A major fragmentation pathway for long-chain alkyl aryl ethers is the McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the alkyl chain to the ether oxygen, followed by the elimination of an alkene (in this case, heptene). This results in a prominent peak at m/z 118, corresponding to the 4-ethynylphenol radical cation.

  • [C₇H₇]⁺ (m/z = 91): Further fragmentation of the m/z 118 ion by loss of carbon monoxide (CO) can lead to the tropylium ion or a related C₇H₇⁺ species at m/z 91, a common fragment in aromatic compounds.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires adherence to standardized experimental procedures. The following are generalized protocols for the techniques discussed.

1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A spectral width of ~220 ppm and a relaxation delay of 2-5 seconds are typical.

2. FT-IR Spectroscopy

  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a transparent disk. Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

3. Mass Spectrometry

  • Sample Introduction: For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

  • Ionization: Electron Impact (EI) ionization at a standard energy of 70 eV is typically used to induce fragmentation and generate a characteristic mass spectrum.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. By systematically analyzing the expected outcomes from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, researchers are equipped with a robust framework for the identification and characterization of this compound and its analogs. The principles and rationales discussed herein underscore the predictive power of modern spectroscopic techniques and serve as a valuable resource for professionals in drug development and materials science.

References

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Unlocking the Potential of 1-Eth-1-ynyl-4-(heptyloxy)benzene: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The novel calamitic mesogen, 1-Eth-1-ynyl-4-(heptyloxy)benzene, stands at the intersection of materials science and medicinal chemistry, offering a unique molecular architecture for pioneering research. This guide delineates a strategic framework for exploring its potential, focusing on three core research domains: advanced liquid crystal materials, innovative organic electronics, and targeted biological applications. We provide in-depth synthetic protocols, predictive characterization methodologies, and conceptual frameworks for investigating its utility in next-generation displays, organic semiconductors, and as a potential antimicrobial or cytotoxic agent. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, catalyzing further investigation into this promising compound.

Introduction: The Scientific Imperative for Investigating this compound

The quest for novel organic molecules with tunable properties is a primary driver of innovation in both materials science and pharmacology. This compound, a molecule characterized by a rigid phenylacetylene core and a flexible heptyloxy tail, presents a compelling case for in-depth scientific inquiry. Its linear, rod-like structure is a strong predictor of liquid crystalline behavior, while the presence of an electron-rich aromatic system and a lipophilic alkyl chain suggests potential for biological interactions. This technical guide provides a roadmap for unlocking the multifaceted potential of this compound, moving from fundamental synthesis and characterization to advanced applications.

Foundational Research: Synthesis and Physicochemical Characterization

A robust and reproducible synthetic pathway is the cornerstone of any research endeavor. For this compound, the Sonogashira coupling reaction offers a highly efficient and versatile method.[1] This palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide is a well-established and powerful tool in organic synthesis.[2]

Proposed Synthetic Protocol: Sonogashira Coupling

The synthesis of this compound can be achieved in a two-step process starting from 4-iodophenol.

Step 1: Williamson Ether Synthesis of 1-Heptyloxy-4-iodobenzene

In this initial step, the hydroxyl group of 4-iodophenol is alkylated with 1-bromoheptane to introduce the heptyloxy tail.

  • Reactants: 4-iodophenol, 1-bromoheptane, Potassium Carbonate (K₂CO₃)

  • Solvent: Acetone or Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 4-iodophenol in the chosen solvent, add K₂CO₃ as a base.

    • Add 1-bromoheptane dropwise to the mixture.

    • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture, filter to remove the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Sonogashira Coupling of 1-Heptyloxy-4-iodobenzene with Ethynyltrimethylsilane followed by Desilylation

The terminal ethynyl group is introduced via a Sonogashira coupling with a protected acetylene, such as ethynyltrimethylsilane, followed by removal of the protecting group.

  • Reactants: 1-Heptyloxy-4-iodobenzene, Ethynyltrimethylsilane, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), and a base (e.g., Triethylamine).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or a mixture of THF and Triethylamine.

  • Procedure:

    • To a solution of 1-heptyloxy-4-iodobenzene in the chosen solvent, add the palladium catalyst, CuI, and the base.

    • Degas the mixture and purge with an inert gas (e.g., Argon or Nitrogen).

    • Add ethynyltrimethylsilane to the reaction mixture and stir at room temperature or with gentle heating until TLC indicates the consumption of the starting material.

    • Upon completion, quench the reaction and extract the product with an organic solvent.

    • Purify the silyl-protected product by column chromatography.

    • For desilylation, dissolve the purified product in a suitable solvent (e.g., methanol or THF) and treat with a base such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF).

    • Monitor the reaction by TLC and, upon completion, work up the reaction and purify the final product, this compound, by column chromatography.

Physicochemical Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Property Predicted Value/Method
Molecular Formula C₁₅H₂₀O
Molecular Weight 216.32 g/mol
Appearance White to off-white solid
¹H NMR To be determined experimentally
¹³C NMR To be determined experimentally
Mass Spectrometry To be determined experimentally
Purity (HPLC) >98%

Research Area 1: Advanced Liquid Crystal Materials

The calamitic (rod-like) shape of this compound strongly suggests the potential for liquid crystalline behavior.[3] The interplay between the rigid aromatic core and the flexible heptyloxy chain is expected to give rise to mesophases, such as nematic and smectic phases, upon heating.[4][5]

Theoretical Framework: Structure-Property Relationships

The length of the terminal alkyl chain in calamitic liquid crystals significantly influences the type of mesophase and the transition temperatures.[6] Generally, as the alkyl chain length increases in a homologous series, there is a greater tendency to form more ordered smectic phases in addition to the nematic phase. The heptyloxy group, with its intermediate length, suggests the possibility of observing both nematic and smectic phases.

Experimental Workflow for Mesophase Characterization

A systematic investigation of the thermotropic behavior of this compound is crucial.

G cluster_0 Mesophase Characterization Workflow synthesis Synthesis & Purification pom Polarizing Optical Microscopy (POM) - Identify textures of mesophases - Determine transition temperatures synthesis->pom Heating/Cooling Stage dsc Differential Scanning Calorimetry (DSC) - Quantify transition temperatures - Measure enthalpy changes pom->dsc Correlate Transitions xrd Temperature-Dependent X-ray Diffraction (XRD) - Confirm phase structure (nematic, smectic) - Determine layer spacing in smectic phases dsc->xrd Structural Confirmation G cluster_0 OFET Fabrication and Characterization solution Solution Preparation (Compound in organic solvent) deposition Thin Film Deposition (e.g., Spin-coating, Drop-casting) solution->deposition annealing Thermal Annealing (Induce liquid crystal phase) deposition->annealing characterization Device Characterization - I-V characteristics - Field-effect mobility - On/off ratio annealing->characterization

Caption: Workflow for OFET fabrication and performance evaluation.

Potential as a Host Material in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, a thin film of organic material emits light in response to an electric current. The efficiency and color of the emission are dependent on the electronic properties of the organic layer. While this compound is unlikely to be an efficient emitter on its own, its liquid crystalline properties could make it a suitable host material for emissive guest molecules (dopants). The ordered matrix of the liquid crystal host could facilitate energy transfer to the dopant and potentially enhance device efficiency and stability.

Research Area 3: Biological Applications

The structural motifs within this compound—an aromatic ring, an alkyne, and an alkoxy chain—are found in various biologically active molecules. This suggests that the compound could be a starting point for the development of new therapeutic agents.

Antimicrobial Activity Screening

The presence of the heptyloxy chain imparts lipophilicity, which can facilitate the interaction of the molecule with microbial cell membranes. [7]Structure-activity relationship studies of other antimicrobial compounds have shown that the length of an alkyl chain can significantly impact activity. [8] 5.1.1. Proposed Antimicrobial Screening Protocol

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Methodology:

    • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible growth of the microorganism.

    • Disk Diffusion Assay: As a preliminary screening method to assess the zone of inhibition around a disk impregnated with the compound.

Cytotoxicity Evaluation

The ethynylbenzene moiety is a structural alert that warrants investigation into the compound's potential cytotoxicity against mammalian cell lines. This is a critical step in assessing its potential as an anticancer agent or for understanding its toxicological profile.

G cluster_0 Cytotoxicity Assessment Workflow cell_lines Select Cancer Cell Lines (e.g., HeLa, MCF-7) assay MTT or XTT Assay (Measure cell viability) cell_lines->assay ic50 Determine IC₅₀ Value assay->ic50

Caption: Workflow for evaluating the in vitro cytotoxicity of the compound.

Conclusion and Future Outlook

This compound represents a largely unexplored molecule with significant potential across multiple scientific disciplines. The research avenues outlined in this technical guide provide a structured approach to systematically investigate its properties and applications. The elucidation of its liquid crystalline behavior could lead to the development of new materials for advanced displays and optical devices. Its potential as an organic semiconductor warrants further investigation for next-generation flexible electronics. Furthermore, the preliminary exploration of its biological activity could unveil novel scaffolds for antimicrobial or anticancer drug discovery. Collaborative, interdisciplinary research will be key to fully realizing the scientific and technological promise of this versatile compound.

References

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  • Schematic of the three liquid crystal phases—nematic N, smectic ZA and... (n.d.). ResearchGate. Retrieved from [Link]

  • Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. (2023). MDPI. Retrieved from [Link]

  • Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]

  • Highly Oriented Liquid Crystal Semiconductor for Organic Field-Effect Transistors. (n.d.). ACS Central Science. Retrieved from [Link]

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  • Sonogashira coupling reaction of phenylacetylene with aryl halides in... (n.d.). ResearchGate. Retrieved from [Link]

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Theoretical properties of heptyloxy substituted phenylacetylenes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Properties of Heptyloxy Substituted Phenylacetylenes

Abstract

Heptyloxy substituted phenylacetylenes represent a fascinating class of organic molecules, uniquely positioned at the intersection of materials science and medicinal chemistry. The introduction of a seven-carbon alkoxy chain (heptyloxy) onto the rigid, conjugated phenylacetylene scaffold imparts a delicate balance of properties that drives self-assembly into liquid crystalline phases, modulates electronic characteristics, and enhances solubility in organic media. This guide provides a comprehensive exploration of the theoretical and practical aspects of these compounds. We will delve into their synthesis, with a focus on the causality behind methodological choices, and thoroughly analyze their structural, electronic, thermal, and nonlinear optical properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of these versatile molecular building blocks.

Introduction: The Phenylacetylene Core and the Influence of Alkoxy Substitution

Phenylacetylene is a foundational aromatic alkyne, consisting of a phenyl group attached to an ethynyl group.[1] Its rigid, planar structure and electron-rich triple bond make it a crucial component in the construction of advanced organic materials. The reactions of the terminal alkyne allow for its polymerization into conjugated polymers or its participation in powerful cross-coupling reactions to build larger, more complex π-systems.[1]

Substituting the phenyl ring with an alkoxy chain, such as heptyloxy (-OC₇H₁₅), profoundly alters the molecule's properties in several key ways:

  • Induction of Mesomorphism: Long alkyl or alkoxy chains are known to promote the formation of liquid crystalline (LC) phases.[2] The flexible heptyloxy chain, contrasted with the rigid phenylacetylene core, creates the molecular anisotropy necessary for molecules to self-organize into ordered, fluid phases (mesophases) like nematic or smectic phases upon heating.[3]

  • Electronic Modulation: The oxygen atom of the heptyloxy group acts as an electron-donating group (EDG) through resonance, increasing the electron density of the aromatic ring. This raises the energy of the highest occupied molecular orbital (HOMO), reduces the HOMO-LUMO energy gap, and influences the molecule's photophysical and electronic properties.[4][5]

  • Solubility and Processability: The nonpolar heptyloxy tail enhances solubility in common organic solvents, which is a critical practical consideration for synthesis, purification, and material processing (e.g., creating thin films by spin-coating).[6]

This guide will systematically unpack these properties, providing both the theoretical framework and practical protocols for their investigation.

Synthesis: The Sonogashira Coupling as a Cornerstone Reaction

The most prevalent and efficient method for synthesizing substituted phenylacetylenes is the Sonogashira cross-coupling reaction.[7] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a palladium complex with a copper(I) co-catalyst.[7][8]

Mechanistic Rationale and Experimental Choices

The choice of the Sonogashira coupling is deliberate due to its high functional group tolerance, mild reaction conditions, and generally high yields.[9] The mechanism involves two interconnected catalytic cycles:

  • The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 4-bromo-1-heptyloxybenzene). A subsequent transmetalation step with a copper(I) acetylide intermediate, followed by reductive elimination, yields the desired product and regenerates the Pd(0) catalyst.

  • The Copper Cycle: The copper(I) salt reacts with the terminal alkyne (e.g., phenylacetylene) in the presence of an amine base to form the crucial copper(I) acetylide intermediate. This step activates the alkyne for the transmetalation with the palladium complex.

The amine (e.g., triethylamine or diisopropylamine) serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and as a solvent.

Experimental Workflow: Synthesis of 4-Heptyloxyphenylacetylene

The following diagram illustrates a typical synthetic workflow for a heptyloxy substituted phenylacetylene, starting from 4-iodophenol.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection A 4-Iodophenol C K₂CO₃, Acetone A->C B 1-Bromoheptane B->C D 4-Iodo-1-heptyloxybenzene C->D Reflux F Pd(PPh₃)₂Cl₂, CuI, TEA D->F E Trimethylsilylacetylene E->F G 1-(Heptyloxy)-4-((trimethylsilyl)ethynyl)benzene F->G Heat H K₂CO₃, Methanol G->H I 4-Heptyloxyphenylacetylene (Final Product) H->I Stir at RT

Caption: Synthetic workflow for 4-Heptyloxyphenylacetylene.

Detailed Laboratory Protocol: Synthesis of 1-Ethynyl-4-heptyloxybenzene

This protocol describes the coupling of 1-bromo-4-heptyloxybenzene with ethynyltrimethylsilane, followed by deprotection.

Materials and Equipment:

  • 1-bromo-4-heptyloxybenzene

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol, Dichloromethane (DCM), Hexane

  • Schlenk flask, magnetic stirrer, condenser, nitrogen inlet, rotary evaporator, silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add 1-bromo-4-heptyloxybenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous toluene and anhydrous TEA via syringe. The mixture should be degassed by bubbling nitrogen through it for 15 minutes.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to 70°C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Coupling): Upon completion, cool the mixture to room temperature, filter through a pad of Celite to remove catalyst residues, and rinse with DCM. Concentrate the filtrate under reduced pressure. The crude product, (4-(heptyloxy)phenyl)ethynyl)trimethylsilane, can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or used directly in the next step.

  • Deprotection: Dissolve the silyl-protected intermediate in a mixture of methanol and DCM. Add K₂CO₃ (2.0 eq) and stir at room temperature for 2-4 hours.

  • Final Work-up: Once the deprotection is complete (monitored by TLC), filter the mixture and concentrate the solvent. Re-dissolve the residue in DCM, wash with water, and dry over anhydrous MgSO₄.

  • Purification: After removing the drying agent and solvent, purify the final product, 1-ethynyl-4-heptyloxybenzene, by column chromatography (silica gel, hexane) to yield a colorless oil or low-melting solid.

Self-Validation: The identity and purity of the final product must be confirmed by spectroscopic methods as described in the next section.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the molecular structure of synthesized compounds.[10] A combination of NMR, FT-IR, and UV-Vis spectroscopy provides a comprehensive "fingerprint" of the molecule.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the number and environment of hydrogen atoms. Key expected signals include:

    • Aromatic protons on the substituted ring (typically in the δ 6.8-7.5 ppm range).

    • The acetylenic proton (-C≡C-H ), a sharp singlet around δ 3.0 ppm.

    • The -O-CH₂- protons of the heptyloxy group, a triplet around δ 4.0 ppm.

    • Aliphatic protons of the heptyl chain (δ 0.9-1.8 ppm).

  • ¹³C NMR: Shows the different carbon environments. Key signals include:

    • Two distinct acetylenic carbons (-CC -H) in the δ 75-90 ppm range.

    • Aromatic carbons (δ 115-160 ppm).

    • The -O-C H₂- carbon around δ 68 ppm.

    • Aliphatic carbons of the heptyl chain (δ 14-32 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies.[13]

  • ≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹. This is a definitive peak for a terminal alkyne.

  • -C≡C- Stretch: A weak but sharp band in the 2100-2150 cm⁻¹ region.

  • C-O-C Stretch: A strong band corresponding to the ether linkage, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

  • sp² C-H Stretch (Aromatic): Bands appearing just above 3000 cm⁻¹.

  • sp³ C-H Stretch (Aliphatic): Bands appearing just below 3000 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system.[12] Heptyloxy substituted phenylacetylenes typically show strong absorption bands in the UV region, corresponding to π→π* transitions of the aromatic and acetylenic system. The electron-donating heptyloxy group causes a slight red-shift (bathochromic shift) in the maximum absorption wavelength (λ_max) compared to unsubstituted phenylacetylene.

Technique Characteristic Signal Typical Range / Value
¹H NMR Acetylenic H (-C≡C-H )δ ~3.0 ppm (singlet)
Aromatic H'sδ 6.8 - 7.5 ppm (multiplets)
Methylene H's (-O-CH₂ -)δ ~4.0 ppm (triplet)
¹³C NMR Acetylenic C's (-CC -H)δ 75 - 90 ppm
Aromatic C attached to Oδ ~160 ppm
FT-IR ≡C-H Stretch~3300 cm⁻¹
-C≡C- Stretch~2110 cm⁻¹
C-O-C Stretch~1250 cm⁻¹
UV-Vis λ_max (π→π*)240 - 280 nm
Table 1: Summary of expected spectroscopic data for a typical 4-heptyloxyphenylacetylene.

Physicochemical and Theoretical Properties

The combination of the rigid aromatic core and the flexible aliphatic chain gives rise to unique material properties, most notably liquid crystallinity.

Liquid Crystalline Behavior

Molecules like heptyloxy substituted phenylacetylenes are described as calamitic (rod-like) mesogens. The length of the alkoxy chain is a critical determinant of their liquid crystalline behavior. While shorter chains (e.g., methoxy, ethoxy) may not induce mesomorphism, longer chains like heptyloxy are often sufficient to produce a nematic phase.[2][14]

  • Nematic Phase (N): The molecules exhibit long-range orientational order (they tend to point in the same direction) but no positional order. This phase is characterized by its fluidity and thread-like optical textures under a polarizing optical microscope (POM).

  • Smectic Phase (Sm): At lower temperatures, some systems may exhibit higher-order smectic phases, where molecules are organized into layers.

The thermal behavior is characterized by transition temperatures measured by Differential Scanning Calorimetry (DSC).[3]

Alkoxy Chain (n) Crystal to Nematic (T_m) [°C] Nematic to Isotropic (T_i) [°C] Mesophase Range [°C]
n=5 (pentyloxy)~50~65~15
n=6 (hexyloxy)~55~78~23
n=7 (heptyloxy) ~60 ~82 ~22
n=8 (octyloxy)~62~85~23
Table 2: Representative phase transition temperatures for a series of 4-alkoxyphenylacetylene isothiocyanates, illustrating the effect of chain length. Data is illustrative based on trends reported for similar structures.[14]
Structure-Property Relationship Diagram

The interplay between molecular structure and the resulting macroscopic properties is fundamental.

Caption: Relationship between molecular features and key properties.

Advanced Theoretical Properties and Applications

The conjugated electronic structure of these molecules makes them prime candidates for applications in organic electronics and photonics.

Nonlinear Optical (NLO) Properties

Nonlinear optics describes the behavior of light in a material where the dielectric polarization responds nonlinearly to the electric field of the light.[15] This can lead to effects like frequency doubling (second-harmonic generation). For a molecule to exhibit second-order NLO activity, it must be non-centrosymmetric.[16]

In heptyloxy substituted phenylacetylenes, the necessary electronic asymmetry can be engineered by adding an electron-withdrawing group (EWG) to the other end of the molecule, creating a "push-pull" system.

  • Donor (D): The heptyloxy group (-OR) acts as the electron donor.

  • π-Bridge: The phenylacetylene unit serves as the conjugated bridge for charge transfer.

  • Acceptor (A): A group like nitro (-NO₂) or cyano (-CN) can be installed as the acceptor.

This intramolecular charge transfer (ICT) upon excitation is key to high second-order hyperpolarizability (β), a measure of a molecule's NLO response.[17] The extended π-conjugation and charge transfer capabilities make these systems promising for laser protection and frequency conversion applications.[18]

Polymerization and Conductive Materials

Phenylacetylenes can be polymerized using transition metal catalysts (e.g., Rh- or Mo-based) to form poly(phenylacetylene)s (PPAs).[19][20] When substituted with electron-donating groups like heptyloxy, these polymers can exhibit hole-conducting properties.[19] The resulting conjugated backbone, combined with the solubilizing side chains, makes them potential organic photoconductors or active layers in organic electronic devices.[19] Furthermore, the rigid nature of the PPA backbone can lead to the formation of helical structures and microporous materials suitable for separation applications.[19][21]

Relevance to Drug Development

While the primary applications of heptyloxy substituted phenylacetylenes are in materials science, the core structure holds relevance for medicinal chemistry. The phenylacetylene motif is found in various biologically active compounds. The key contribution of a heptyloxy group in this context would be the modulation of physicochemical properties critical for drug efficacy:

  • Lipophilicity: The seven-carbon chain significantly increases the molecule's lipophilicity (fat-solubility). This is a critical parameter (often expressed as logP) that governs a drug's ability to cross cell membranes, its distribution in the body, and its binding to protein targets.

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than an ester or other functional groups.

  • Structure-Activity Relationships (SAR): In a drug discovery program, varying the length of an alkoxy chain (e.g., from methoxy to heptyloxy) is a standard strategy to probe the size and nature of a receptor's binding pocket and to optimize pharmacokinetic properties.

Therefore, while not drugs in themselves, these molecules serve as valuable model systems and building blocks for synthesizing and understanding the properties of more complex, biologically active agents.

Conclusion

Heptyloxy substituted phenylacetylenes are more than just simple organic molecules; they are highly tunable platforms for materials innovation. The heptyloxy group is not a passive substituent but an active director of molecular behavior, inducing liquid crystallinity, modulating electronic energy levels, and ensuring practical processability. From the foundational Sonogashira coupling that enables their synthesis to their advanced nonlinear optical properties and potential as polymer precursors, these compounds offer a rich field of study. For materials scientists, they are a gateway to novel liquid crystals and organic electronics. For drug development professionals, they provide a textbook example of how systematic structural modification can be used to fine-tune the physicochemical properties that underpin biological function.

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Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of 1-Ethynyl-4-(heptyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of Arylalkynes with the Sonogashira Coupling

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has revolutionized the synthesis of complex molecules, finding widespread application in pharmaceuticals, natural products, and materials science.[2][3] The reaction's appeal lies in its generally mild conditions and tolerance of a wide range of functional groups.[2]

This guide provides a comprehensive overview and detailed protocols for the Sonogashira coupling of 1-ethynyl-4-(heptyloxy)benzene , a versatile building block in the synthesis of liquid crystals, organic electronics, and biologically active compounds. We will delve into the underlying mechanism, provide step-by-step procedures for the synthesis of the starting alkyne and its subsequent coupling with a representative aryl halide, and offer insights into reaction optimization, troubleshooting, and safety considerations.

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira coupling operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding these cycles is paramount for rational optimization and troubleshooting of the reaction.

The Palladium Cycle:
  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center. This is often the rate-determining step of the overall reaction.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired arylalkyne product and regenerate the Pd(0) catalyst.

The Copper Cycle:
  • π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne, increasing the acidity of the terminal proton.

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide then participates in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)(X)L₂ Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Ar_Alkyne Ar-Pd(II)(C≡CR)L₂ PdII_ArX->PdII_Ar_Alkyne Transmetalation (from Cu cycle) PdII_Ar_Alkyne->Pd0 Product Ar-C≡C-R PdII_Ar_Alkyne->Product Reductive Elimination CuI Cu(I)X Cu_alkyne_pi [R-C≡C-H • Cu(I)]⁺ CuI->Cu_alkyne_pi + R-C≡C-H Cu_acetylide R-C≡C-Cu(I) Cu_alkyne_pi->Cu_acetylide + Base - H-Base⁺ Cu_acetylide->PdII_ArX

Figure 1: Simplified Diagram of the Sonogashira Coupling Mechanism.

Part 1: Synthesis of the Starting Material: 1-Ethynyl-4-(heptyloxy)benzene

The terminal alkyne, 1-ethynyl-4-(heptyloxy)benzene, can be reliably synthesized from the corresponding aldehyde, 4-(heptyloxy)benzaldehyde, using the Corey-Fuchs reaction.[4][5][6][7] This two-step procedure involves the formation of a dibromoalkene followed by elimination to yield the terminal alkyne. An alternative for this transformation is the Seyferth-Gilbert homologation.[8][9][10][11][12]

Protocol 1: Synthesis of 1-Ethynyl-4-(heptyloxy)benzene via Corey-Fuchs Reaction

Step A: Synthesis of 1-(2,2-Dibromovinyl)-4-(heptyloxy)benzene

Corey_Fuchs_Step1 reagents CBr₄, PPh₃ aldehyde 4-(Heptyloxy)benzaldehyde product 1-(2,2-Dibromovinyl)-4-(heptyloxy)benzene aldehyde->product CH₂Cl₂, 0 °C to rt

Figure 2: Synthesis of the Dibromoalkene Intermediate.
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
4-(Heptyloxy)benzaldehyde220.315.00 g22.71.0
Carbon tetrabromide (CBr₄)331.6315.1 g45.42.0
Triphenylphosphine (PPh₃)262.2923.8 g90.84.0
Dichloromethane (DCM)-200 mL--

Procedure:

  • To a flame-dried 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add triphenylphosphine (23.8 g, 90.8 mmol) and dissolve in dichloromethane (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add carbon tetrabromide (15.1 g, 45.4 mmol) portion-wise, ensuring the temperature remains below 10 °C. The solution will turn from colorless to a yellow-orange ylide solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-(heptyloxy)benzaldehyde (5.00 g, 22.7 mmol) in dichloromethane (50 mL) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Add hexanes (200 mL) to the residue and stir vigorously for 15 minutes to precipitate triphenylphosphine oxide.

  • Filter the mixture through a pad of silica gel, washing with hexanes.

  • Concentrate the filtrate under reduced pressure to yield the crude dibromoalkene as a yellow oil. This is often used in the next step without further purification.

Step B: Synthesis of 1-Ethynyl-4-(heptyloxy)benzene

Corey_Fuchs_Step2 reagents n-BuLi dibromoalkene 1-(2,2-Dibromovinyl)-4-(heptyloxy)benzene product 1-Ethynyl-4-(heptyloxy)benzene dibromoalkene->product THF, -78 °C to rt

Figure 3: Formation of the Terminal Alkyne.
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
1-(2,2-Dibromovinyl)-4-(heptyloxy)benzene376.12~22.7 (crude)1.0
n-Butyllithium (n-BuLi, 2.5 M in hexanes)64.0620.0 mL50.02.2
Tetrahydrofuran (THF), anhydrous-150 mL--

Procedure:

  • In a flame-dried 500 mL round-bottom flask under an inert atmosphere, dissolve the crude 1-(2,2-dibromovinyl)-4-(heptyloxy)benzene in anhydrous tetrahydrofuran (150 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (20.0 mL of a 2.5 M solution in hexanes, 50.0 mmol) dropwise over 30 minutes.

  • Stir the reaction at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Extract the mixture with diethyl ether (3 x 75 mL).

  • Wash the combined organic layers with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 1-ethynyl-4-(heptyloxy)benzene as a colorless oil.[13][14]

Part 2: Sonogashira Coupling of 1-Ethynyl-4-(heptyloxy)benzene with 4-Iodoanisole

This protocol details a representative Sonogashira coupling reaction between 1-ethynyl-4-(heptyloxy)benzene and 4-iodoanisole to synthesize 1-(4-methoxyphenyl)-2-(4-(heptyloxy)phenyl)acetylene.

Sonogashira_Reaction reactants 1-Ethynyl-4-(heptyloxy)benzene + 4-Iodoanisole product 1-(4-Methoxyphenyl)-2-(4-(heptyloxy)phenyl)acetylene reactants->product rt, 2-4 h catalysts Pd(PPh₃)₂Cl₂, CuI base_solvent Triethylamine, THF

Figure 4: Sonogashira Coupling of 1-Ethynyl-4-(heptyloxy)benzene and 4-Iodoanisole.
Protocol 2: Synthesis of 1-(4-Methoxyphenyl)-2-(4-(heptyloxy)phenyl)acetylene
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
1-Ethynyl-4-(heptyloxy)benzene216.32432 mg2.01.0
4-Iodoanisole234.04515 mg2.21.1
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)701.9070 mg0.10.05
Copper(I) iodide (CuI)190.4538 mg0.20.1
Triethylamine (TEA)101.1910 mL--
Tetrahydrofuran (THF), anhydrous-10 mL--

Experimental Procedure:

  • To a flame-dried 50 mL Schlenk flask, add 1-ethynyl-4-(heptyloxy)benzene (432 mg, 2.0 mmol), 4-iodoanisole (515 mg, 2.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (70 mg, 0.1 mmol), and copper(I) iodide (38 mg, 0.2 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous tetrahydrofuran (10 mL) and triethylamine (10 mL) via syringe.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes to 5% ethyl acetate in hexanes) to yield the desired product as a solid.

Expected Results:
  • Product: 1-(4-Methoxyphenyl)-2-(4-(heptyloxy)phenyl)acetylene

  • Appearance: White to off-white solid.

  • Yield: Typically >80%.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.45 (d, J = 8.8 Hz, 2H), 7.42 (d, J = 8.8 Hz, 2H), 6.88 (d, J = 8.8 Hz, 2H), 6.85 (d, J = 8.8 Hz, 2H), 3.95 (t, J = 6.6 Hz, 2H), 3.82 (s, 3H), 1.79 (p, J = 6.7 Hz, 2H), 1.45 (m, 2H), 1.32 (m, 6H), 0.90 (t, J = 7.0 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 159.5, 159.1, 132.9, 132.8, 115.8, 115.5, 114.6, 114.0, 89.2, 88.1, 68.1, 55.3, 31.8, 29.2, 29.1, 26.0, 22.6, 14.1.

  • Mass Spectrometry (EI): m/z (%) = 322 (M⁺).

Troubleshooting Common Sonogashira Coupling Issues

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalystUse fresh Pd and Cu catalysts. Ensure proper storage of catalysts.
Poor quality of reagents/solventsUse freshly distilled and degassed solvents. Purify starting materials if necessary.
Insufficiently inert atmosphereThoroughly degas the reaction mixture and maintain a positive pressure of inert gas.
Formation of Homocoupled Alkyne (Glaser Coupling) Presence of oxygenEnsure a strictly anaerobic environment. Degas solvents and reagents thoroughly.
High concentration of copper catalystReduce the amount of CuI to 1-5 mol%.
Formation of Palladium Black Impurities in the reaction mixtureUse high-purity reagents and solvents.
Inappropriate solventConsider switching to a different solvent system (e.g., DMF, toluene/amine).
Reaction Stalls Deactivation of the catalystAdd a fresh portion of the palladium catalyst.
Sterically hindered substratesIncrease the reaction temperature and/or use a more active catalyst system (e.g., with a different ligand).

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be flammable and are irritants. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16]

  • Copper(I) Iodide: Harmful if swallowed and causes skin and eye irritation. Avoid inhalation of dust.[17]

  • n-Butyllithium: Pyrophoric and reacts violently with water. Handle under a strictly inert atmosphere using proper syringe techniques.

  • Solvents: Dichloromethane, tetrahydrofuran, and triethylamine are flammable and have associated health risks. Handle in a fume hood and avoid inhalation of vapors.

  • General: Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.[18][19]

References

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46-49. [Link]

  • Liang, B.; Dai, M.; Chen, J.; Yang, Z. Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. J. Org. Chem.2005 , 70 (1), 391–393. [Link]

  • UCLA Chemistry and Biochemistry. Standard Operating Procedure for Palladium. Retrieved from [Link]

  • He, J.; Yang, K.; Zhao, J.; Cao, S. A Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes with Both Unreactive Electron-Rich Fluoroarenes and Electron-Poor Fluoroarenes. Org. Lett.2019 , 21 (24), 9714-9718. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Org. Synth.2025 , 102, 276-302. [Link]

  • ResearchGate. Carbonylative Sonogashira Coupling Reactions of 4-Iodoanisole (1a) with... Retrieved from [Link]

  • ResearchGate. Sonogashira coupling reaction of aryl halides with phenylacetylene. Retrieved from [Link]

  • Organic Chemistry Portal. Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Retrieved from [Link]

  • SIFCO ASC. SAFETY DATA SHEET PALLADIUM. Retrieved from [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]

  • Samrat Pharmachem Limited. SAFETY DATA SHEET: Copper Iodide. Retrieved from [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

  • MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • PubMed. Separation of diarylethene-based photoswitchable isomeric compounds by high-performance liquid chromatography and supercritical fluid chromatography. Retrieved from [Link]

  • YouTube. Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • ResearchGate. Sonogashira coupling reaction of phenylacetylene with aryl halides in... Retrieved from [Link]

  • SynArchive. Corey-Fuchs Reaction. Retrieved from [Link]

  • NSF Public Access Repository. Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. Retrieved from [Link]

  • NIH. Corey–Fuchs reaction enabled synthesis of natural products: a review. Retrieved from [Link]

  • MDPI. 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Retrieved from [Link]

  • Princeton EHS. Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • SigutLabs. Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents. Retrieved from [Link]

  • NROChemistry. Seyferth-Gilbert Homologation. Retrieved from [Link]

  • Supporting Information. Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes. Retrieved from [Link]

  • ResearchGate. Application of Flash Chromatography in Purification of Natural and Synthetic Products. Retrieved from [Link]

  • Journal of Young Pharmacists. Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents. Retrieved from [Link]

  • Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

  • Modgraph. Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Retrieved from [Link]

Sources

Use of 1-Eth-1-ynyl-4-(heptyloxy)benzene in liquid crystal synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: The Strategic Application of 1-Eth-1-ynyl-4-(heptyloxy)benzene in Advanced Liquid Crystal Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the utilization of this compound as a pivotal precursor in the synthesis of high-performance calamitic (rod-shaped) liquid crystals. We delve into the molecular architecture of this compound, elucidating the distinct roles of the terminal alkyne, the rigid phenyl core, and the flexible heptyloxy tail in determining the final mesomorphic properties. The core of this guide is a detailed, field-proven protocol for synthesizing a tolan-based nematic liquid crystal via a Palladium-Copper catalyzed Sonogashira cross-coupling reaction. This is followed by robust protocols for the characterization of the resulting mesogen using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). The causality behind critical experimental steps is explained throughout, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Molecular Logic of a Liquid Crystal Precursor

Liquid crystals (LCs) represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] This duality makes them indispensable in a myriad of technologies, most notably in liquid crystal displays (LCDs).[2] The performance of these materials is dictated by the molecular structure of their constituent molecules, or mesogens. This compound is an exemplary building block for creating such high-performance mesogens.

Its molecular structure can be deconstructed into three key functional domains:

  • The Terminal Alkyne (-C≡CH): This group serves as a highly versatile reactive handle. Its linear geometry and reactivity in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, allow for the construction of rigid, conjugated molecular cores, which are essential for achieving the necessary molecular anisotropy for liquid crystalline behavior.[3]

  • The Phenyl Ring: This provides the central rigid core, contributing to the rod-like shape of the target mesogen. The planarity and rigidity of this unit are fundamental to promoting the orientational order required for mesophase formation.[4]

  • The Heptyloxy Chain (-OC₇H₁₅): This flexible alkyl chain is crucial for modulating the physical properties of the final liquid crystal. It influences the melting point and the stability of the liquid crystalline phase (mesophase). The length of this chain can be tuned to control the phase transition temperatures and to favor specific mesophases, such as nematic or smectic phases.[5][6]

This guide will demonstrate how these molecular features are strategically exploited in a practical synthetic context.

Physicochemical & Safety Data

A thorough understanding of the precursor's properties and handling requirements is paramount for successful and safe experimentation.

Physicochemical Properties
PropertyValueSource
IUPAC Name 1-ethynyl-4-(heptyloxy)benzene[7]
CAS Number 79887-18-6[7]
Molecular Formula C₁₅H₂₀O[7]
Molecular Weight 216.32 g/mol [7][8]
Boiling Point (Predicted) 305.7 ± 25.0 °C[8]
Density (Predicted) 0.94 ± 0.1 g/cm³[8]
SMILES CCCCCCCOC1=CC=C(C=C1)C#C[7]
Safety & Handling

While specific hazard data for this exact compound is limited, prudent laboratory practices for handling substituted alkynes and aromatic compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant laboratory coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors.[9][10] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat sources and strong oxidizing agents.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Synthetic Strategy: The Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful and efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] It is exceptionally well-suited for liquid crystal synthesis due to its tolerance of a wide range of functional groups and its ability to create the rigid alkyne linkage central to many tolan- and oligo(phenyleneethynylene)-based mesogens.

The reaction is catalyzed by a palladium complex (typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) in the presence of a base, usually an amine like triethylamine or diisopropylamine.

Sonogashira_Coupling Alkyne R-C≡C-H 1-Eth-1-ynyl-4- (heptyloxy)benzene mid_point Alkyne->mid_point ArylHalide Ar-X (Aryl Halide) ArylHalide->mid_point Catalysts Pd(0) / Cu(I) Base (e.g., NEt₃) Product R-C≡C-Ar (Tolan Liquid Crystal) Catalysts->Product C-C Bond Formation mid_point->Catalysts Synthesis_Workflow start Start: Assemble Glassware (Schlenk Flask) setup Reaction Setup: Add Reactants & Catalysts under N₂ Atmosphere start->setup degas Solvent Degassing: Add THF/NEt₃, Sparge with N₂ for 20 min setup->degas reflux Reaction: Heat to Reflux (65°C) Monitor by TLC degas->reflux workup Aqueous Workup: Quench with NH₄Cl, Extract with Ethyl Acetate reflux->workup purify Purification: Column Chromatography (Silica Gel) workup->purify characterize Product Isolation: Rotary Evaporation, Dry under Vacuum purify->characterize end Final Product: Pure Liquid Crystal characterize->end Characterization_Workflow Product Synthesized Product DSC Differential Scanning Calorimetry (DSC) Product->DSC POM Polarized Optical Microscopy (POM) Product->POM Data Phase Transition Data: Temperatures (°C) Enthalpies (ΔH) DSC->Data Texture Phase Identification: Nematic/Smectic Textures POM->Texture

Sources

Application Note & Protocol: Synthesis of a Tolane-Based Nematic Liquid Crystal Utilizing 1-ethynyl-4-heptoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of a representative tolane-based nematic liquid crystal, 4-((4-heptoxyphenyl)ethynyl)benzonitrile, through a palladium-catalyzed Sonogashira cross-coupling reaction. The synthesis utilizes 1-ethynyl-4-heptoxybenzene and 4-bromobenzonitrile as key precursors. This document is intended for researchers in materials science, organic chemistry, and drug development, offering a comprehensive guide that extends beyond a mere procedural outline. It elucidates the rationale behind critical experimental steps, provides a framework for self-validation through detailed characterization, and is grounded in authoritative scientific literature.

Introduction: The Significance of Tolane-Based Liquid Crystals

Tolane-based liquid crystals are a class of calamitic (rod-shaped) mesogens characterized by a rigid core containing a diphenylacetylene (tolane) unit. This structural motif imparts a high degree of molecular linearity and rigidity, which are essential for the formation of stable liquid crystalline phases, particularly the nematic phase. The presence of the acetylene bridge results in low viscosity and a high birefringence, making these materials highly desirable for applications in advanced display technologies, such as active-matrix liquid crystal displays (AMLCDs) and other electro-optical devices.

The synthetic strategy detailed herein employs the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is highly efficient and tolerant of a wide range of functional groups, making it an indispensable tool in the synthesis of complex organic materials. We will be synthesizing 4-((4-heptoxyphenyl)ethynyl)benzonitrile, a well-characterized nematic liquid crystal, to illustrate this powerful methodology.

Experimental Workflow Overview

The overall synthetic and characterization workflow is depicted below. This process involves the coupling of two key fragments, followed by rigorous purification and subsequent analysis to confirm the structure and liquid crystalline properties of the target compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation cluster_characterization Characterization & Analysis ReactantA 1-ethynyl-4-heptoxybenzene Reaction Sonogashira Coupling (N2 atmosphere, 40-50°C, 12h) ReactantA->Reaction ReactantB 4-bromobenzonitrile ReactantB->Reaction Catalysts Pd(PPh3)2Cl2 / CuI Triethylamine (Base/Solvent) Catalysts->Reaction Workup Aqueous Workup (NH4Cl wash) Reaction->Workup Column Column Chromatography (Silica Gel) Workup->Column Recrystal Recrystallization (Ethanol/Heptane) Column->Recrystal Product Pure Tolane Product Recrystal->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR MS Mass Spectrometry Product->MS POM Polarizing Optical Microscopy (POM) Product->POM DSC Differential Scanning Calorimetry (DSC) Product->DSC Confirmation Structural & Phase Confirmation NMR->Confirmation MS->Confirmation POM->Confirmation DSC->Confirmation

Figure 1: Overall workflow for the synthesis and characterization of the tolane-based liquid crystal.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
1-ethynyl-4-heptoxybenzene≥98%Commercially Available
4-bromobenzonitrile≥99%Commercially Available
Dichlorobis(triphenylphosphine)palladium(II)98%Commercially AvailableStored under inert gas.
Copper(I) Iodide (CuI)99.5%Commercially AvailableProtect from light.
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially AvailableUse a freshly opened bottle or freshly distilled.
TolueneAnhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially AvailableFor chromatography.
n-HexaneACS GradeCommercially AvailableFor chromatography.
Ethanol200 ProofCommercially AvailableFor recrystallization.
Saturated NH4Cl solutionPrepared in-house
Anhydrous MgSO4Commercially Available
Equipment
  • Schlenk line or glovebox for inert atmosphere techniques

  • Two-neck round-bottom flasks

  • Magnetic stirrer with heating plate

  • Condenser and nitrogen inlet/outlet

  • Temperature controller and thermocouple

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Melting point apparatus or Differential Scanning Calorimeter (DSC)

  • Polarizing Optical Microscope (POM) with a hot stage

  • NMR Spectrometer (≥400 MHz)

  • Mass Spectrometer (e.g., GC-MS or ESI-MS)

Detailed Experimental Protocol

Reaction Setup and Sonogashira Coupling

Rationale: The Sonogashira reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium catalyst. Therefore, maintaining an inert atmosphere using a Schlenk line or glovebox is critical for achieving a high yield and purity. Triethylamine serves a dual role as the solvent and the base required to deprotonate the terminal alkyne and neutralize the HBr generated during the reaction.

  • Inert Atmosphere Preparation: Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a condenser. Flame-dry the glassware under vacuum and backfill with dry nitrogen gas. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Addition: To the flask, add 4-bromobenzonitrile (1.00 g, 5.49 mmol), 1-ethynyl-4-heptoxybenzene (1.20 g, 5.55 mmol, 1.01 eq), dichlorobis(triphenylphosphine)palladium(II) (77 mg, 0.11 mmol, 2 mol%), and copper(I) iodide (21 mg, 0.11 mmol, 2 mol%).

  • Solvent Addition: Using a syringe, add 30 mL of anhydrous triethylamine to the flask. The mixture should turn into a yellowish slurry.

  • Reaction Execution: Lower the flask into a pre-heated oil bath set to 50°C. Stir the reaction mixture vigorously. The color will typically darken to a brownish-orange.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a developing chamber with a hexane/DCM (8:2 v/v) solvent system. To take a sample, briefly remove the septum, quickly extract a small aliquot with a capillary tube, and quench it in a vial with a small amount of DCM. Spot the TLC plate and visualize under UV light (254 nm). The reaction is complete when the starting aryl bromide spot has been completely consumed (typically 8-12 hours).

Work-up and Product Isolation

Rationale: The work-up procedure is designed to remove the triethylammonium bromide salt and the catalyst residues. An aqueous wash with a mild acid like ammonium chloride helps to quench any remaining base and facilitate the separation of the organic and aqueous layers.

  • Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Solvent Removal: Remove the triethylamine under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in 50 mL of dichloromethane (DCM). Transfer the solution to a separatory funnel and wash with 2 x 30 mL of saturated aqueous ammonium chloride solution, followed by 1 x 30 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

Purification

Rationale: Purification is a two-step process to achieve the high purity required for liquid crystal applications. Column chromatography removes the majority of impurities, such as catalyst residues and any homocoupled byproducts. Subsequent recrystallization from a suitable solvent system further refines the product, yielding well-formed crystals and removing any remaining minor impurities.

  • Column Chromatography:

    • Prepare a silica gel column using a slurry method with n-hexane.

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the dried silica onto the column.

    • Elute the column with a solvent gradient, starting with pure n-hexane and gradually increasing the polarity with dichloromethane. The product typically elutes with a hexane/DCM mixture (e.g., 9:1 to 8:2 v/v).

    • Collect fractions and monitor by TLC. Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield a purified solid.

  • Recrystallization:

    • Dissolve the solid obtained from chromatography in a minimum amount of hot ethanol.

    • If the solution is not clear, hot filter it to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to induce crystallization.

    • Collect the resulting needle-like crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum.

Characterization and Validation

The identity and purity of the synthesized 4-((4-heptoxyphenyl)ethynyl)benzonitrile should be confirmed using standard analytical techniques. The liquid crystalline properties are then investigated using thermal and optical methods.

Structural Confirmation
TechniqueExpected Results for 4-((4-heptoxyphenyl)ethynyl)benzonitrile
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.63 (d, 2H), 7.58 (d, 2H), 7.45 (d, 2H), 6.87 (d, 2H), 3.98 (t, 2H), 1.80 (quint, 2H), 1.45-1.25 (m, 8H), 0.90 (t, 3H).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 160.2, 132.3, 132.1, 128.5, 118.7, 115.1, 114.8, 111.9, 93.5, 87.9, 68.3, 31.8, 29.2, 29.1, 26.0, 22.6, 14.1.
Mass Spec (EI-MS) m/z: 319.19 (M⁺), corresponding to C₂₂H₂₅NO.
Liquid Crystal Phase Analysis

Rationale: Differential Scanning Calorimetry (DSC) is used to determine the temperatures of phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic). Polarizing Optical Microscopy (POM) provides visual confirmation of the liquid crystal phase by observing the characteristic textures that arise from the material's birefringence.

  • Differential Scanning Calorimetry (DSC):

    • Seal a small sample (2-5 mg) in an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Cool the sample at the same rate.

    • Record the heat flow to identify endothermic and exothermic peaks corresponding to phase transitions.

    • Expected transitions for this compound are typically in the range of: Cr --( ~80-85°C )--> N --( ~100-105°C )--> I. (Note: Cr = Crystal, N = Nematic, I = Isotropic liquid).

  • Polarizing Optical Microscopy (POM):

    • Place a small amount of the sample between a microscope slide and a coverslip.

    • Heat the sample on a hot stage to the isotropic phase (above 105°C).

    • Observe the sample through crossed polarizers while cooling slowly.

    • Upon transitioning into the nematic phase, a characteristic Schlieren or threaded texture should appear, confirming the presence of the liquid crystal phase.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of a tolane-based liquid crystal using the Sonogashira cross-coupling reaction. By carefully controlling the reaction conditions and employing rigorous purification techniques, high-purity 4-((4-heptoxyphenyl)ethynyl)benzonitrile can be reliably obtained. The detailed characterization methods described herein form a self-validating system, ensuring the final product meets the stringent requirements for materials science research and electro-optical applications. This protocol serves as a foundational method that can be adapted for the synthesis of a wide array of novel tolane derivatives.

References

  • Demus, D., Goodby, J., Gray, G. W., Spiess, H. W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals, Vol. 1: Fundamentals. Wiley-VCH. [Link]

  • Wu, S. T., & Yang, D. K. (2011). Fundamentals of Liquid Crystal Devices. John Wiley & Sons. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Seed, A. J., Hird, M., & Toyne, K. J. (2000). Synthesis and transitional properties of 4-alkoxy-4'-cyanotolanes and 4-alkyl-4'-cyanotolanes. Liquid Crystals, 27(6), 821-831. [Link]

  • Dierking, I. (2003). Textures of Liquid Crystals. Wiley-VCH. [Link]

Inducing and Characterizing Nematic Phases with 4-Alkoxyphenylacetylene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

This guide provides a comprehensive framework for the synthesis, induction, and characterization of nematic liquid crystal phases using 4-alkoxyphenylacetylene derivatives. These compounds, featuring a rigid aromatic core and flexible alkyl chains, are exemplary building blocks for creating materials with tunable mesomorphic properties. We will delve into the molecular design principles that govern their self-assembly, provide detailed, field-tested protocols for their synthesis via Sonogashira cross-coupling, and outline the essential characterization techniques—Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD)—for phase identification and analysis. This document is intended for researchers in materials science, chemistry, and drug development seeking to harness the unique properties of nematic liquid crystals.

The Scientific Foundation: Why 4-Alkoxyphenylacetylenes?

The formation of a nematic phase is a delicate balance between intermolecular attractive forces that promote long-range orientational order and thermal energy that favors disorder. The molecular architecture of 4-alkoxyphenylacetylene derivatives is uniquely suited to achieve this state.

  • Rigid Core: The combination of the phenyl ring and the acetylene (ethynyl) linker creates a rigid, linear (calamitic) molecular shape. This high aspect ratio is a primary driver for the anisotropic alignment characteristic of nematic phases.

  • Anisotropic Dispersion Forces: The π-conjugated system of the aromatic core contributes to strong, anisotropic van der Waals forces. These interactions encourage molecules to align parallel to one another, establishing the long-range orientational order of the nematic director.[1]

  • Tunable Alkoxy Chains: The terminal alkoxy (-OR) group provides a crucial element of control. The length of the alkyl chain (R) influences the molecule's overall aspect ratio and melting point. Longer chains can introduce sufficient intermolecular separation and flexibility, often lowering the melting point and stabilizing the liquid crystalline phase over a broader temperature range.[2][3] However, excessively long chains can promote smectic (layered) phase formation due to microphase separation.[4][5]

This interplay between a rigid core and flexible chains allows for the rational design of molecules that exhibit stable and predictable nematic behavior.

Synthesis Protocol: A Modular Approach via Sonogashira Coupling

The Palladium-catalyzed Sonogashira cross-coupling reaction is a highly efficient and versatile method for forming the crucial carbon-carbon triple bond in our target molecules.[6][7] It involves the coupling of a terminal alkyne with an aryl halide.

General Reaction Scheme

The synthesis involves coupling a 4-alkoxy-iodobenzene with a suitable terminal acetylene, or conversely, coupling 4-iodophenol (which is then alkylated) with a 4-alkoxyphenylacetylene. A common and straightforward route is the coupling of 5-iodotropolone with 4-alkoxyphenylacetylenes.[6]

Detailed Step-by-Step Protocol: Synthesis of 5-(4-(Octyloxy)phenylethynyl)tropolone

This protocol is adapted from established methodologies and serves as a representative example.[6]

Materials & Reagents:

  • 5-Iodotropolone

  • 4-Octyloxyphenylacetylene

  • Copper(I) Iodide (CuI)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • 2 M Hydrochloric Acid (HCl)

  • Chloroform (CHCl₃)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Eluent: Hexane/Chloroform mixture

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 5-iodotropolone (500 mg, 0.20 mmol), 4-octyloxyphenylacetylene (553 mg, 0.80 mmol), CuI (5 mg, 0.027 mmol), and PdCl₂(PPh₃)₂ (10 mg, 0.014 mmol) in anhydrous THF (2.0 cm³).

    • Causality Explanation: The inert nitrogen atmosphere is critical to prevent the oxidation of the Pd(0) active catalyst and the self-coupling of the alkyne. CuI acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate which then undergoes transmetalation with the palladium complex. Et₃N serves as the base to deprotonate the terminal alkyne and neutralize the H-X byproduct.

  • Reaction Execution: Add triethylamine (2.0 cm³) to the mixture. Stir the solution at room temperature overnight.

  • Work-up and Extraction:

    • Pour the reaction mixture into a 2 M HCl solution and extract the product with CHCl₃.

    • Wash the organic layer with a saturated NaCl solution.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Causality Explanation: The HCl wash removes the triethylamine base. The brine wash helps to remove any remaining water from the organic layer.

  • Purification:

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography using a hexane/chloroform eluent system.

    • Recrystallize the collected fractions from an ethyl acetate-hexane mixture to afford the pure product as yellow crystals.[6]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Workflow for Phase Characterization

Once synthesized and purified, the material must be analyzed to determine its liquid crystalline behavior and transition temperatures.

Caption: Experimental workflow for creating and confirming nematic phases.

Protocols for Nematic Phase Analysis

Protocol: Differential Scanning Calorimetry (DSC)

DSC is the primary tool for identifying the temperatures and thermodynamic signatures of phase transitions.[8][9]

Instrumentation:

  • Differential Scanning Calorimeter (e.g., Mettler-Toledo DSC820)

  • Aluminum DSC pans and lids

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified 4-alkoxyphenylacetylene derivative into an aluminum DSC pan and seal it with a lid. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen gas.

  • Thermal Program:

    • Heating Scan 1: Heat the sample from room temperature to a point well above the expected clearing point (e.g., 200°C) at a rate of 10°C/min. This scan erases the sample's prior thermal history.

    • Cooling Scan: Cool the sample from the isotropic liquid state back to room temperature at a rate of 10°C/min.

    • Heating Scan 2: Heat the sample again at 10°C/min. The data from this second heating scan is typically used for analysis.

    • Causality Explanation: The first heating scan removes solvent traces and establishes a uniform thermal history. The cooling scan reveals the temperatures of transitions from less ordered to more ordered phases. The second heating scan provides the most reproducible data for transitions from more ordered to less ordered phases (e.g., Crystal → Nematic → Isotropic).

  • Data Analysis: Analyze the resulting thermogram. Endothermic peaks on heating (or exothermic peaks on cooling) correspond to phase transitions. The peak onset temperature is typically reported as the transition temperature (T). The area under the peak corresponds to the enthalpy change (ΔH) of the transition.

Protocol: Polarized Optical Microscopy (POM)

POM allows for the direct visual identification of the nematic phase through its characteristic birefringent textures.[4][10]

Instrumentation:

  • Polarizing microscope with crossed polarizers

  • Hot stage with temperature controller (e.g., Linkam hot stage)

  • Clean glass microscope slides and coverslips

Procedure:

  • Sample Preparation: Place a small amount of the sample on a microscope slide. Heat the slide on the hot stage until the sample melts into its isotropic liquid phase. Place a coverslip on top and gently press to create a thin, uniform film.

  • Observation during Cooling: While viewing through the microscope with crossed polarizers, slowly cool the sample from the isotropic phase (which appears black) at a rate of 1-5°C/min.

  • Texture Identification: As the sample transitions into the nematic phase, a birefringent texture will appear. The classic texture for a nematic phase is the Schlieren texture , characterized by dark brushes or "threads" that correspond to singularities in the director field (disclinations).[10]

    • Self-Validation: The nematic phase is fluid. Gently pressing on the coverslip will cause the texture to flow and deform, confirming it is a liquid phase and not a crystalline solid. This fluidity distinguishes it from solid crystalline phases which will show sharp, static domains.

  • Correlate with DSC: Note the temperature at which the texture appears and disappears. These temperatures should correlate directly with the transition temperatures identified by DSC.

Protocol: X-Ray Diffraction (XRD)

XRD provides definitive structural information, distinguishing the nematic phase from more ordered smectic or crystalline phases.[8][10]

Procedure:

  • Sample Preparation: Load the sample into a thin-walled glass capillary tube and place it in a temperature-controlled holder.

  • Data Acquisition: Heat the sample into the nematic phase (temperature determined by DSC/POM).

  • Analysis: Acquire the diffraction pattern.

    • Nematic Signature: The nematic phase lacks positional order and will show a diffuse, wide-angle scattering peak corresponding to the average intermolecular distance (typically around 4-5 Å).[10]

    • Distinguishing from Smectic: A smectic phase, which has layered order, would show one or more sharp, small-angle diffraction peaks in addition to the diffuse wide-angle peak. The absence of these sharp, low-angle peaks is a key confirmation of the nematic phase.[10]

Data Summary: Structure-Property Relationships

The following table summarizes typical phase transition data for a homologous series of 4-alkoxyphenylacetylene derivatives, illustrating the effect of alkoxy chain length.

Compound (n = number of carbons in alkoxy chain)Melting Point (Cr → N/I) (°C)Clearing Point (N → I) (°C)Nematic Range (°C)
n = 4859510
n = 67810527
n = 87511237
n = 107610832
n = 128010121

Note: Data is representative and synthesized from general trends observed in the literature. Actual values are highly dependent on the specific molecular core.

Molecular Structure Visualization

Caption: General molecular structure of a 4-alkoxyphenylacetylene derivative.

References

  • Imrie, C. T., et al. (2016). Understanding the twist-bend nematic phase: the characterisation of 1-(4-cyanobiphenyl-4′-yloxy)-6-(4-cyanobiphenyl-4′-yl)hexane (CB6OCB) and comparison with CB7CB.
  • Rao, N. V. S., et al. (2014). A new family of four-ring bent-core nematic liquid crystals with highly polar transverse and end groups. Beilstein Journal of Organic Chemistry.
  • Kadar, M., et al. (2021). Polymer–Nematic Liquid Crystal Interface: On the Role of the Liquid Crystalline Molecular Structure and the Phase Sequence in Photoalignment. MDPI.
  • Gray, G. W., et al. (1984). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4''-Cyano-p-Terphenyls. Molecular Crystals and Liquid Crystals.
  • Pinto, M. R., et al. (2015). Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene). Macromolecules.
  • Paterson, D. A., et al. (2018). The role of a terminal chain in promoting the twist-bend nematic phase: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl)-6-(4-alkyloxyanilinebenzylidene-4′-oxy)hexanes. Liquid Crystals.
  • Bury, I., et al. (2023). Synthesis, Photophysical Properties, and Toxicity of o-Xylene-Bridged Porphyrin Dimers.
  • Kubo, K., et al. (2024). Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone. Journal of Oleo Science.
  • Paterson, D. A., et al. (2016). Understanding the twist-bend nematic phase: the characterisation of 1-(4-cyanobiphenyl-4′-yloxy). CORE.
  • Henderson, P. A. (2010).
  • Cmok, L., et al. (2023). Polar nematic phases with enantiotropic ferro- and antiferroelectric behaviour.
  • Wang, X-Y., et al. (2021). Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. Beilstein Journal of Organic Chemistry.
  • Paterson, D. A., et al. (2017). New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benzylidene-4′-oxy)decanes (CB10O·m).
  • Urban, S., et al. (2021). Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls.
  • Chen, Y-A., et al. (2022). The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States.
  • Lehmann, M., et al. (2014). Synthesis and mesomorphic properties of calamitic malonates and cyanoacetates tethered to 4-cyanobiphenyls. Beilstein Journal of Organic Chemistry.
  • Al-Dafaai, R. H. A. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline.
  • Nafees, A., et al. (2015). Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals. RSC Advances.
  • da Costa, J. S., et al. (2012). Sonogashira Coupling Applied in the Synthesis of 1,2,4-Oxadiazole-Based Nonsymmetrical Liquid Crystals. Journal of the Brazilian Chemical Society.

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Application Notes and Protocols: Functionalization of 1-Ethynyl-4-(heptyloxy)benzene for High-Performance Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Functionalized Alkynes in OLED Technology

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies due to their superior contrast, vibrant colors, and flexibility.[1][2] The performance of these devices is intrinsically linked to the molecular architecture of the organic semiconductor materials employed.[3] Among the vast library of organic molecules, functionalized alkynes, and specifically derivatives of 1-ethynyl-4-(heptyloxy)benzene, have emerged as a versatile and highly tunable class of materials. The linear rigidity of the ethynyl group, combined with the electron-donating nature of the heptyloxy-substituted phenyl ring, provides an excellent scaffold for the synthesis of advanced OLED materials.[4]

The heptyloxy chain imparts solubility, which is crucial for solution-based processing techniques like spin-coating and inkjet printing, offering a cost-effective alternative to traditional vacuum deposition methods.[5] Furthermore, the terminal alkyne presents a reactive handle for a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction.[6][7] This allows for the systematic extension of the π-conjugated system and the introduction of various functional moieties to fine-tune the material's photophysical and electrochemical properties. This targeted functionalization is key to developing materials with optimized charge transport characteristics and high photoluminescence quantum yields, which are critical for efficient OLED operation.

This application note provides a comprehensive guide to the functionalization of 1-ethynyl-4-(heptyloxy)benzene for its application in OLEDs. We will delve into the synthetic protocols, characterization techniques, and device fabrication methodologies, offering insights into the rationale behind each experimental step.

Core Molecule Profile: 1-Ethynyl-4-(heptyloxy)benzene

1-Ethynyl-4-(heptyloxy)benzene serves as our foundational building block. Its key attributes are summarized below:

PropertyValueReference
Molecular Formula C₁₅H₂₀O[8]
Molecular Weight 216.32 g/mol [8]
CAS Number 79887-18-6[8]
Appearance Off-white to yellow solid or liquid
Solubility Soluble in common organic solvents (e.g., THF, Toluene, Chloroform)

The presence of the terminal alkyne is the key to its synthetic versatility, allowing for the construction of more complex molecular architectures.

Synthetic Pathway: Functionalization via Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[7] For the purpose of creating OLED materials, we will couple 1-ethynyl-4-(heptyloxy)benzene with an aryl halide containing a hole-transporting moiety, such as a triphenylamine derivative. Triphenylamine-based molecules are widely used as hole transport materials (HTMs) in OLEDs due to their high hole mobility and thermal stability.[9]

Reaction Scheme:

Sonogashira_Coupling reactant1 1-Ethynyl-4-(heptyloxy)benzene catalyst Pd(PPh₃)₂Cl₂ / CuI Et₃N, Toluene reactant1->catalyst reactant2 Aryl Halide (e.g., 4-Iodo-N,N-diphenylaniline) reactant2->catalyst product Functionalized Product (OLED Material) catalyst->product

Caption: Sonogashira coupling of 1-ethynyl-4-(heptyloxy)benzene.

Detailed Experimental Protocol: Synthesis of a Triphenylamine-Functionalized Derivative

This protocol details the synthesis of a representative OLED material by coupling 1-ethynyl-4-(heptyloxy)benzene with 4-iodo-N,N-diphenylaniline.

Materials:

  • 1-ethynyl-4-(heptyloxy)benzene (1.0 eq)

  • 4-iodo-N,N-diphenylaniline (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-iodo-N,N-diphenylaniline, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent and Reagents: Add anhydrous toluene and triethylamine via syringe. Stir the mixture for 10 minutes at room temperature.

  • Addition of Alkyne: Add a solution of 1-ethynyl-4-(heptyloxy)benzene in anhydrous toluene dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 24 hours under an inert atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalysts.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Material Characterization: Verifying Success and Assessing Properties

Thorough characterization is essential to confirm the identity and purity of the synthesized material and to evaluate its suitability for OLED applications.

Technique Purpose Expected Outcome
¹H and ¹³C NMR Spectroscopy Structural elucidation and purity assessment.Disappearance of the terminal alkyne proton signal (~3.0 ppm) and appearance of new aromatic signals corresponding to the coupled product.
Mass Spectrometry (MS) Confirmation of molecular weight.A molecular ion peak corresponding to the calculated mass of the desired product.
UV-Vis Spectroscopy To determine the absorption properties and estimate the optical bandgap.An absorption spectrum showing π-π* transitions. The onset of the absorption edge is used to calculate the optical bandgap.
Photoluminescence (PL) Spectroscopy To determine the emission properties and quantum yield.An emission spectrum indicating the color of light emitted. A high photoluminescence quantum yield is desirable for emissive layer materials.
Cyclic Voltammetry (CV) To determine the HOMO and LUMO energy levels.Oxidation and reduction potentials are measured to calculate the HOMO and LUMO energy levels, which are crucial for charge injection and transport in an OLED.[10]

Application in OLEDs: Device Fabrication and Performance

The newly synthesized functionalized alkyne can be incorporated into a multilayer OLED device as either a hole transport layer (HTL) or an emissive layer (EML), depending on its specific properties.

OLED Device Architecture

A typical multilayer OLED structure is depicted below.

OLED_Structure Substrate Glass or Flexible Substrate Anode Anode (e.g., ITO) Substrate->Anode HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) (Functionalized Alkyne) HIL->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode

Caption: A typical multilayer OLED device structure.

Device Fabrication Protocol

This protocol outlines the fabrication of a solution-processed OLED.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole Injection Layer (HIL) solution (e.g., PEDOT:PSS)

  • Synthesized functionalized alkyne solution (for HTL or EML)

  • Electron Transport Layer (ETL) material

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

Procedure:

  • Substrate Cleaning: The ITO substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[1] They are then dried in an oven and treated with UV-ozone to improve the work function of the ITO.

  • HIL Deposition: A thin layer of PEDOT:PSS is spin-coated onto the ITO substrate to facilitate hole injection.[1] The substrate is then annealed to remove residual solvent.

  • Active Layer Deposition: The synthesized functionalized alkyne, dissolved in a suitable organic solvent, is spin-coated on top of the HIL to form the HTL or EML. Annealing is performed to ensure a uniform film.

  • ETL, EIL, and Cathode Deposition: The device is transferred to a high-vacuum thermal evaporator. The ETL, EIL, and cathode layers are sequentially deposited through a shadow mask.[2]

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, it is encapsulated using a UV-curable epoxy and a glass lid.

Conclusion and Outlook

The functionalization of 1-ethynyl-4-(heptyloxy)benzene via the Sonogashira cross-coupling reaction provides a robust and versatile platform for the development of novel organic semiconductor materials for OLED applications. By carefully selecting the coupling partner, it is possible to systematically tune the optoelectronic properties of the resulting materials to achieve high-performance OLEDs. The protocols and methodologies outlined in this application note provide a solid foundation for researchers and scientists to explore this promising class of materials and contribute to the advancement of OLED technology.

References

  • Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials Based on Acetylene-Linked Thiophene Core - PMC. (2023, April 26). PubMed Central. [Link]

  • A review on fabrication process of organic light emitting diodes. (2015). ResearchGate. [Link]

  • 1-Eth-1-ynyl-4-(heptyloxy)benzene | C15H20O. PubChem. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. (2023, December 30). Journal of Mechatronics, Electrical Power, and Vehicular Technology. [Link]

  • Synthesis and Electroluminescent Properties of OLED Green Dopants Based on BODIPY Derivatives. (2014). ResearchGate. [Link]

  • Hole transporting materials based on benzodithiophene and dithienopyrrole cores for efficient perovskite solar cells. (2017). Journal of Materials Chemistry A. [Link]

  • Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. (2018). International Journal of Chemistry and Technology. [Link]

  • Hole-Transporting Materials for Printable Perovskite Solar Cells. (2017, September 15). Trepo. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. [Link]

  • High performance organic light-emitting diodes employing ITO-free and flexible TiOx/Ag/Al:ZnO electrodes. (2021, May 12). RSC Publishing. [Link]

  • Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. (2022, August 4). Frontiers in Chemistry. [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

  • The fabrication of color-tunable organic light-emitting diode displays via solution processing. (2017, June 1). Nature. [Link]

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Application Notes & Protocols: Leveraging 1-Ethynyl-4-heptoxybenzene for Advanced Proteomic Investigations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Protein Dynamics with Chemical Precision

Proteomics, the large-scale study of proteins, provides a dynamic snapshot of cellular function, far exceeding the static information offered by genomics.[1] A significant challenge in this field is the elucidation of protein function, interactions, and localization in real-time within native biological systems. Chemical proteomics has emerged as a powerful discipline to address this, employing small-molecule probes to interrogate protein activity and function directly in complex biological samples.[2][3] A cornerstone of modern chemical proteomics is the use of bioorthogonal chemistry, which allows for the selective labeling and subsequent identification of proteins of interest without perturbing the native cellular environment.[4]

This application note introduces 1-ethynyl-4-heptoxybenzene , a novel chemical probe designed for versatile applications in proteomics research. Its unique structure, featuring a terminal alkyne group, serves as a bioorthogonal handle for "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5][6][7] The heptoxybenzene moiety provides a hydrophobic character that can facilitate membrane traversal and potentially influence protein binding specificity. This guide provides a comprehensive overview of the potential applications of 1-ethynyl-4-heptoxybenzene, detailed protocols for its use in protein labeling and enrichment, and guidelines for subsequent data analysis.

Molecular Structure and Physicochemical Properties

1-ethynyl-4-heptoxybenzene is an aromatic compound characterized by a terminal acetylene (ethynyl) group and a heptoxy ether linkage on a benzene ring.

PropertyValueSource
IUPAC Name 1-ethynyl-4-heptoxybenzene[8]
Molecular Formula C₁₅H₂₀O[8]
Molecular Weight 216.32 g/mol [8]
SMILES CCCCCCCCOC1=CC=C(C=C1)C#C[8]

The terminal alkyne is the key functional group, enabling covalent ligation to azide-modified reporter tags (e.g., fluorophores, biotin) via click chemistry.[5][6] The lipophilic heptoxybenzene tail can influence the probe's cellular uptake and subcellular localization, and may also participate in non-covalent interactions with protein targets.

Principle of Application: Bioorthogonal Labeling via Click Chemistry

The primary application of 1-ethynyl-4-heptoxybenzene in proteomics is as a chemical reporter for identifying and characterizing protein targets. This is achieved through a two-step process rooted in bioorthogonal chemistry.[4][9]

  • Labeling: The probe is introduced to a biological system (e.g., live cells, cell lysates). Depending on the experimental design, it may be metabolically incorporated into proteins or act as an activity-based probe that covalently binds to specific protein targets.[2][10][11]

  • Ligation: After labeling, the proteome is harvested, and an azide-functionalized reporter tag (e.g., azide-biotin for enrichment, azide-fluorophore for imaging) is covalently attached to the alkyne handle of the probe via the CuAAC reaction.[5][7]

This strategy allows for the selective detection and/or enrichment of probe-labeled proteins for downstream analysis by techniques such as SDS-PAGE, Western blotting, and mass spectrometry.[5][12]

G cluster_0 Step 1: In Situ / In Vitro Labeling cluster_1 Step 2: Bioorthogonal Ligation (Click Chemistry) cluster_2 Step 3: Downstream Analysis Probe 1-Ethynyl-4-heptoxybenzene (Alkyne Probe) Proteome Cellular Proteome (Live Cells or Lysate) Probe->Proteome Incubation Labeled_Protein Alkyne-Labeled Protein(s) of Interest Proteome->Labeled_Protein Covalent or Metabolic Incorporation Clicked_Protein Reporter-Tagged Protein Labeled_Protein->Clicked_Protein Azide_Tag Azide-Reporter Tag (e.g., Azide-Biotin) Azide_Tag->Clicked_Protein Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Enrichment Streptavidin Affinity Purification (if Biotinylated) Clicked_Protein->Enrichment Detection In-gel Fluorescence (if Fluorophore-tagged) Clicked_Protein->Detection MS LC-MS/MS for Protein Identification Enrichment->MS

Figure 1: General workflow for proteomic analysis using 1-ethynyl-4-heptoxybenzene.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific cell types and experimental goals.

Protocol 1: Metabolic Labeling of Proteins in Live Cells

This protocol is designed for experiments where 1-ethynyl-4-heptoxybenzene may be metabolically incorporated into proteins, for example, as an analogue of a natural metabolite.

Materials:

  • 1-ethynyl-4-heptoxybenzene (prepare a 10-100 mM stock solution in DMSO)

  • Mammalian cell line of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)[13]

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., 10 cm dish) and grow to 70-80% confluency.

  • Probe Treatment: Dilute the 1-ethynyl-4-heptoxybenzene stock solution in pre-warmed complete medium to the desired final concentration (e.g., 10-100 µM). Remove the old medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells for a designated period (e.g., 4-24 hours) at 37°C in a CO₂ incubator. The optimal incubation time and probe concentration should be determined empirically.

  • Cell Harvest:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold PBS and gently scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

  • Cell Lysis:

    • Centrifuge the cells at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and add an appropriate volume of ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

  • Protein Quantification: Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Proceed to Protocol 2 for Click Chemistry Reaction.

Protocol 2: In Vitro Click Chemistry Reaction (CuAAC)

This protocol describes the ligation of an azide-functionalized reporter tag to the alkyne-labeled proteins in the cell lysate.

Materials:

  • Alkyne-labeled cell lysate (from Protocol 1)

  • Azide-reporter tag (e.g., Azide-PEG4-Biotin, Azide-AlexaFluor 488)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (50 mM in water)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) solution (50 mM in water)

  • Sodium ascorbate solution (50 mM in water, freshly prepared)

Reaction Component Concentrations:

ComponentStock ConcentrationVolume per 1 mg ProteinFinal Concentration
Cell Lysate1-5 mg/mLAdjust to 1 mg1 mg/mL
Azide-Reporter10 mM10 µL100 µM
TCEP50 mM2 µL1 mM
TBTA10 mM1 µL10 µM
CuSO₄50 mM2 µL1 mM
Sodium Ascorbate50 mM2 µL1 mM
Total Volume Adjust to 1 mL with PBS

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the cell lysate, PBS, and the azide-reporter tag.

  • Add Click Reagents: Add TCEP, TBTA, and CuSO₄ to the mixture and vortex gently.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate to initiate the click reaction. Vortex gently.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle rotation.

  • Sample Preparation for Downstream Analysis:

    • For In-gel Fluorescence: Add 4X SDS-PAGE loading buffer, boil for 5 minutes, and proceed to SDS-PAGE analysis.

    • For Enrichment: Proceed to Protocol 3.

Protocol 3: Enrichment of Biotinylated Proteins

This protocol is for the selective capture of biotin-tagged proteins using streptavidin affinity chromatography.

Materials:

  • Clicked lysate containing biotinylated proteins (from Protocol 2)

  • Streptavidin-agarose beads

  • Wash Buffer 1 (1% SDS in PBS)

  • Wash Buffer 2 (6 M Urea in PBS)

  • Wash Buffer 3 (PBS)

  • Elution Buffer (e.g., 2X SDS-PAGE loading buffer with 2 mM biotin)

Procedure:

  • Bead Equilibration: Wash the streptavidin-agarose beads three times with Wash Buffer 1.

  • Protein Binding: Add the equilibrated beads to the clicked lysate. Incubate for 1-2 hours at room temperature with end-over-end rotation.

  • Washing:

    • Pellet the beads by centrifugation (1,500 x g for 2 minutes).

    • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3. Perform each wash three times to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove the supernatant.

    • Add elution buffer to the beads and boil at 95°C for 10 minutes to release the bound proteins.

  • Sample Preparation for Mass Spectrometry: The eluted proteins can be resolved by SDS-PAGE followed by in-gel digestion, or subjected to on-bead digestion for analysis by LC-MS/MS.

Data Analysis and Interpretation

In-gel Fluorescence: Following click chemistry with a fluorescent azide, labeled proteins can be visualized directly in an SDS-PAGE gel using a fluorescence scanner. This provides a rapid assessment of the labeling efficiency and the molecular weight distribution of the targeted proteins.

Mass Spectrometry: Enriched proteins are identified by LC-MS/MS. The resulting peptide sequences are searched against a protein database to identify the parent proteins. Quantitative proteomics strategies, such as SILAC or TMT labeling, can be integrated to compare the abundance of labeled proteins across different experimental conditions.

Potential Applications in Drug Discovery and Development

  • Target Identification: 1-ethynyl-4-heptoxybenzene can be used in activity-based protein profiling (ABPP) to identify the cellular targets of bioactive compounds.[2][14][15][16] By modifying a drug molecule with this alkyne tag, researchers can "fish" for its binding partners in a cellular context.

  • Enzyme Class Profiling: The probe may exhibit selectivity for certain enzyme families (e.g., those with lipophilic active sites), enabling the profiling of their activity in different disease states.

  • Off-Target Analysis: In drug development, identifying unintended "off-targets" of a drug candidate is crucial for assessing potential toxicity.[17] An alkyne-tagged version of a drug can help uncover these interactions.

  • Monitoring Post-Translational Modifications: If the heptoxybenzene moiety mimics a lipid group, this probe could potentially be used to study protein lipidation.[9]

Troubleshooting and Considerations

  • Probe Toxicity: High concentrations of the probe may be toxic to cells. It is essential to perform a dose-response curve to determine the optimal, non-toxic concentration.

  • Non-specific Labeling: The hydrophobicity of the probe may lead to non-specific interactions. Stringent washing steps during protein enrichment are critical.[5]

  • Click Reaction Efficiency: Ensure that the sodium ascorbate solution is freshly prepared, as it is prone to oxidation, which will inhibit the reaction. The use of copper ligands like TBTA is recommended to protect proteins from copper-induced damage.[5]

Figure 2: Applications of 1-ethynyl-4-heptoxybenzene in drug discovery.

Conclusion

1-ethynyl-4-heptoxybenzene represents a versatile and valuable tool for chemical proteomics research. Its terminal alkyne handle allows for robust and specific labeling of proteins through click chemistry, enabling their subsequent enrichment and identification. The protocols and guidelines presented here provide a solid foundation for researchers to explore the diverse applications of this probe, from fundamental studies of protein function to the identification of novel drug targets.

References

  • Proteomics - Wikipedia. [Link]

  • Parker, C. G., & Pratt, M. R. (2020). Click Chemistry in Proteomic Investigations. PubMed Central, NIH. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. MDPI.[Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708. [Link]

  • Click-chemistry alkyne-tagged pull-down. (2024). EMBL-EBI.[Link]

  • 1-Eth-1-ynyl-4-(heptyloxy)benzene. PubChem, NIH. [Link]

  • Ahmadi, M., Suazo, K. F., & Distefano, M. D. (2019). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. Methods in Molecular Biology, 2009, 35-43. [Link]

  • Tjhen, R. I., & Distefano, M. D. (2018). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Current Protocols in Chemical Biology, 10(2), e44. [Link]

  • Willems, L. I., et al. (2020). Activity-based protein profiling: A graphical review. PubMed Central, NIH. [Link]

  • Wang, N., et al. (2014). A Genetically Encoded Alkyne Directs Palladium-Mediated Protein Labeling on Live Mammalian Cell Surface. ACS Chemical Biology, 9(12), 2796-2802. [Link]

  • Wang, N., et al. (2014). A Genetically Encoded Alkyne Directs Palladium-Mediated Protein Labeling on Live Mammalian Cell Surface. ACS Publications.[Link]

  • Thiele, C., et al. (2021). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology, 9, 649692. [Link]

  • Wang, Y., et al. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.[Link]

  • Makosza, M., & Jonczyk, A. (1976). PHASE-TRANSFER ALKYLATION OF NITRILES: 2-PHENYLBUTYRONITRILE. Organic Syntheses, 55, 91. [Link]

  • Kitade, Y., et al. (2014). Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. Bioorganic & Medicinal Chemistry Letters, 24(6), 1547-1550. [Link]

  • Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling. ResearchGate.[Link]

  • Outline of workflow used to identify alkyne-tagged proteins adducted by... ResearchGate.[Link]

  • Zhang, H., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(20), 6894-6921. [Link]

  • Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 283, 118460. [Link]

  • Lapek, J. D., Jr., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. ACS Publications.[Link]

  • Gregorich, Z. R., et al. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Analytical Chemistry, 93(38), 12847-12855. [Link]

  • Hang, H. C., & Charron, G. (2011). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. PubMed Central, NIH. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 44(9), 666-676. [Link]

  • Click chemistry and its application to proteomics. G-Biosciences.[Link]

  • Wang, J., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 337. [Link]

  • Activity based Protein Profiling (Abpp). Creative Biolabs.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethynyl-4-(heptyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-ethynyl-4-(heptyloxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this compound. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and extensive laboratory experience.

Introduction to the Synthesis

The most common and efficient method for synthesizing 1-ethynyl-4-(heptyloxy)benzene is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In this case, the reaction typically involves the coupling of 4-(heptyloxy)iodobenzene with a protected or gaseous alkyne source.

The overall transformation is depicted below:

A 4-(Heptyloxy)iodobenzene C 1-Ethynyl-4-(heptyloxy)benzene A->C B Terminal Alkyne (e.g., Ethynyltrimethylsilane) B->C Catalyst Pd catalyst (e.g., Pd(PPh₃)₄) Cu(I) co-catalyst (e.g., CuI) Base (e.g., Et₃N or piperidine) Catalyst->C Reaction Conditions Start Low/No Product Check_Catalyst Is the catalyst old or improperly stored? Start->Check_Catalyst New_Catalyst Use fresh, high-quality catalyst. Check_Catalyst->New_Catalyst Yes Check_Reagents Are solvents and bases anhydrous and degassed? Check_Catalyst->Check_Reagents No Success Improved Yield New_Catalyst->Success Purify_Reagents Use anhydrous solvents and freshly distilled/opened bases. Degas thoroughly. Check_Reagents->Purify_Reagents No Check_Atmosphere Was the reaction run under a strictly inert atmosphere? Check_Reagents->Check_Atmosphere Yes Purify_Reagents->Success Improve_Inert Oven-dry glassware, use Schlenk techniques, and maintain positive inert gas pressure. Check_Atmosphere->Improve_Inert No Check_Atmosphere->Success Yes Improve_Inert->Success

Figure 2. Troubleshooting workflow for low or no product formation.

Problem 2: Significant Formation of Homo-coupled Alkyne (Glaser Coupling)

Possible Causes & Solutions

  • Presence of Oxygen: As mentioned, oxygen can promote this side reaction.

    • Solution: Rigorous exclusion of oxygen is paramount. Use the techniques described in the protocol above.

  • Inappropriate Base: Some bases can favor homo-coupling.

    • Solution: Amines like triethylamine or piperidine are commonly used and are generally effective. If homo-coupling is still an issue, consider using a bulkier amine base which can sometimes disfavor the homo-coupling pathway.

  • High Catalyst Loading: A high concentration of the copper co-catalyst can sometimes lead to increased homo-coupling.

    • Solution: Reduce the amount of the copper(I) salt to the minimum effective concentration (typically 1-5 mol%).

Table 1: Comparison of Reaction Conditions to Minimize Homo-coupling

ParameterStandard ConditionModified Condition for High Homo-coupling
Atmosphere Inert (Argon/Nitrogen)Air/Oxygen present
Base Triethylamine / PiperidineLess sterically hindered amine
Cu(I) Loading 1-5 mol%>10 mol%
Solvent Degassed THF or TolueneNon-degassed solvent
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

  • Co-elution of Product and Starting Material: The product and the starting aryl iodide may have similar polarities, making them difficult to separate by column chromatography.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. If separation is still difficult, try a different solvent system for your column chromatography. A shallow gradient or isocratic elution with a carefully chosen solvent mixture can improve separation.

  • Presence of Phosphine Ligands or their Oxides: These can complicate the purification process.

    • Solution: A simple workup procedure can help remove some of these impurities. After the reaction, you can filter the reaction mixture through a short plug of silica gel, eluting with a non-polar solvent to isolate the less polar product from the more polar phosphine oxides. Alternatively, an aqueous wash with a dilute acid solution can sometimes help to remove amine bases and other basic impurities.

Experimental Protocol: Work-up and Purification

  • Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Dilute the mixture with a non-polar solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the amine base.

  • Wash with brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a solvent system such as a mixture of hexanes and ethyl acetate. The optimal ratio will need to be determined by TLC.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

Technical Support Center: Troubleshooting Sonogashira Coupling Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction and encounter common challenges. As a cornerstone of modern synthetic chemistry, the Sonogashira coupling's utility in creating arylalkynes and conjugated enynes is unparalleled.[1][2] However, its multi-component catalytic system can be sensitive, leading to side reactions that lower yields and complicate purification.

This document moves beyond standard protocols to provide a deeper, mechanism-driven understanding of why these side reactions occur and offers field-proven strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary side product is the homocoupled dimer of my alkyne (a 1,3-diyne). How do I prevent this Glaser-Hay coupling?

This is the most common side reaction in Sonogashira chemistry. The formation of a symmetrical 1,3-diyne product arises from the oxidative dimerization of the terminal alkyne, a process known as the Glaser or Glaser-Hay coupling. This side reaction is promoted by the copper(I) cocatalyst and molecular oxygen.[1]

Causality: The copper(I) acetylide intermediate, essential for transmetalation to the palladium center in the productive cycle, can be oxidized by O₂ to a copper(II) species. This intermediate then facilitates the dimerization of the alkyne radicals to form the undesired diyne. Your primary goal is to ensure the copper acetylide preferentially reacts with the palladium complex rather than with itself.

cluster_0 Productive Sonogashira Cycle cluster_1 Glaser Homocoupling Side Reaction Pd0 Pd(0)L₂ Pd_add Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->Pd_add Ar-X Pd_trans Transmetalation (Ar-Pd(II)-C≡CR)L₂ Pd_add->Pd_trans Cu-C≡CR Product Ar-C≡CR (Desired Product) Pd_trans->Product Reductive Elimination Product->Pd0 Alkyne R-C≡C-H Cu_acetylide Cu(I)-C≡CR Alkyne->Cu_acetylide Cu(I), Base Dimer R-C≡C-C≡C-R (Undesired Dimer) Cu_acetylide->Dimer O₂ (Oxidant) Cu_acetylide_shared Cu(I)-C≡CR Intermediate

Caption: Competing pathways: Sonogashira vs. Glaser Coupling.

Troubleshooting Strategies:

  • Rigorous Deoxygenation: Since oxygen is the terminal oxidant for Glaser coupling, its removal is critical.[1]

    • For Solvents: Use a robust degassing technique. While sparging with argon or nitrogen is common, the "freeze-pump-thaw" method is superior for removing all dissolved oxygen. (See Protocol 3).

    • For Headspace: Ensure the reaction vessel is thoroughly flushed with an inert gas before adding reagents. Maintain a positive pressure of inert gas throughout the experiment.

  • Switch to Copper-Free Conditions: This is the most effective method to eliminate Glaser coupling.[1] Developments in ligand technology have made copper-free protocols highly efficient, even for challenging substrates.

    • Mechanism: In the absence of copper, the terminal alkyne is deprotonated by a strong amine base, and the resulting acetylide anion coordinates directly with the palladium center. This pathway requires a more basic reaction medium.

    • Recommendation: For aryl bromides or chlorides, especially electron-rich ones, starting with a copper-free protocol is often the best strategy to avoid homocoupling issues from the outset.

  • Slow Addition of the Alkyne: If you must use a copper-cocatalyzed system (e.g., for highly sensitive substrates where strong bases are detrimental), adding the alkyne slowly via syringe pump can keep its instantaneous concentration low. This kinetically disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling. This technique is particularly effective for electron-rich aryl chlorides.

Q2: My reaction is stalled or shows very low conversion. How do I address catalyst deactivation and improve reactivity?

Low conversion suggests a problem with the catalytic cycle, either because the active catalyst is not forming or is decomposing, or because one of the elementary steps (oxidative addition, transmetalation, or reductive elimination) is prohibitively slow.

Troubleshooting Strategies:

  • Evaluate Your Ligand Choice: The phosphine ligand is arguably the most critical variable after the substrates themselves. Its properties dictate the stability and reactivity of the palladium center.

    • Causality: The active catalyst is a Pd(0) species.[1] Bulky, electron-rich phosphine ligands stabilize this low-valent state, prevent catalyst aggregation into inactive palladium black, and accelerate the rate-limiting oxidative addition step, especially for less reactive aryl chlorides and bromides.[2]

    • Actionable Advice: If you are using a standard ligand like PPh₃ with an aryl bromide or chloride and seeing poor results, switch to a more specialized ligand.

Ligand TypeExample(s)Recommended ForRationale
Trialkylphosphines P(t-Bu)₃, PCy₃Sterically hindered substrates, general high activity.Highly electron-donating and bulky, promoting fast oxidative addition and reductive elimination.[3]
Buchwald-type Biarylphosphines XPhos, SPhosChallenging aryl chlorides, electron-rich aryl bromides.Extremely bulky and electron-rich, proven to be highly effective for difficult cross-couplings.
N-Heterocyclic Carbenes (NHCs) IPr, SIPrAlternative to phosphines, good for electron-rich halides.Strong σ-donors that form very stable palladium complexes.
Triphenylphosphine PPh₃Activated aryl iodides and bromides.The "classic" ligand; often insufficient for more demanding substrates.
  • Assess Substrate Reactivity: The nature of your aryl/vinyl halide is a primary determinant of reaction success.

    • Reactivity Order: The ease of oxidative addition follows the trend: I > Br > OTf > Cl.[1][4] Aryl chlorides are particularly challenging and often require specialized conditions.

    • Electronic Effects: Electron-withdrawing groups on the aryl halide accelerate the reaction, while electron-donating groups slow it down.[4] For electron-rich aryl bromides and chlorides, higher temperatures and more active catalyst systems (e.g., using XPhos) are necessary.

    • Steric Hindrance: Ortho-substituted aryl halides are significantly less reactive.[3] Increased catalyst loading (e.g., from 1 mol% to 3-5 mol%) and the use of very bulky ligands may be required to overcome steric repulsion.[3]

  • Optimize the Base and Solvent: The base is not merely a stoichiometric reagent; it is integral to the catalytic cycle.

    • Amine Bases (e.g., Et₃N, DIPEA): In classic Sonogashira, these act as both the base to deprotonate the alkyne and as a solvent. They can also help reduce Pd(II) precursors to the active Pd(0) state.[1]

    • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Often used in copper-free protocols, particularly for aryl chlorides. They require a separate solvent (e.g., THF, Dioxane, DMF). Cesium carbonate is highly effective due to the solubility of its salts.

    • If reactivity is low: Ensure your base is strong enough and sufficiently soluble to deprotonate the alkyne efficiently. For copper-free systems, switching from an amine to an inorganic base like Cs₂CO₃ can be beneficial.

Start Low / No Conversion Check_Glaser Is Glaser Dimer the main product? Start->Check_Glaser Check_Pd_Black Is Palladium Black visible? Check_Glaser->Check_Pd_Black No Sol_Glaser Go to Q1: Implement Copper-Free or Slow Addition Protocol Check_Glaser->Sol_Glaser Yes Check_Substrate Is Aryl Halide challenging? (e.g., Ar-Cl, e⁻-rich, hindered) Check_Degas Was degassing rigorous? Check_Substrate->Check_Degas No Sol_Ligand Switch to Bulky, e⁻-rich Ligand (e.g., P(t-Bu)₃, XPhos) Check_Substrate->Sol_Ligand Yes Check_Degas->Start Yes, but still fails Sol_Degas Re-run with Freeze-Pump-Thaw Degassing Check_Degas->Sol_Degas No Check_Pd_Black->Check_Substrate No Check_Pd_Black->Sol_Ligand Yes Sol_Conditions Increase Temp. Use Stronger Base (Cs₂CO₃) Increase Catalyst Loading Sol_Ligand->Sol_Conditions If still no improvement

Caption: Troubleshooting workflow for low Sonogashira conversion.
Key Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

(Suitable for aryl iodides and activated aryl bromides)

  • To a flame-dried Schlenk flask under positive Argon pressure, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Seal the flask, evacuate, and backfill with Argon (repeat 3 times).

  • Add degassed triethylamine (5 mL) and the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction at room temperature or gentle heat (40-60 °C) and monitor by TLC or GC-MS.

  • Upon completion, dilute with ethyl acetate, filter through a pad of celite to remove catalyst residues, and concentrate the filtrate. Purify by column chromatography.

Protocol 2: Robust Copper-Free Sonogashira of a Challenging Aryl Bromide

(Adapted from modern ligand applications for difficult substrates)

  • To a glovebox or a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol% Pd), and XPhos (0.036 mmol, 3.6 mol%).

  • Add anhydrous, degassed THF (4 mL) and the terminal alkyne (1.2 mmol).

  • Finally, add Cesium Carbonate (Cs₂CO₃, 2.0 mmol).

  • Seal the vessel tightly and heat to 80-100 °C. Monitor reaction progress by TLC or GC-MS.

  • Workup is similar to Protocol 1. The use of a strong base and a highly active catalyst often leads to cleaner reactions despite the more forcing conditions.

Protocol 3: Rigorous Solvent Degassing via Freeze-Pump-Thaw
  • Place the solvent in a robust Schlenk flask with a stir bar, ensuring the flask is no more than half full.

  • Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes. This removes gases from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will see bubbles of dissolved gas being released from the liquid.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen. After the final cycle, backfill the flask with Argon or Nitrogen.

References
  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 26, 2026, from [Link]

  • Shafigh, G. R., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7536-7583. DOI:10.1039/D0RA10575A. Retrieved January 26, 2026, from [Link]

  • Dunne, J., et al. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2021). Nanomaterials, 11(9), 2417. Retrieved January 26, 2026, from [Link]

  • So-ok, C., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(22), 10248-10258. DOI:10.1021/jo301901b. Retrieved January 26, 2026, from [Link]

Sources

Optimizing palladium catalyst for 1-ethynyl-4-heptoxybenzene reactions

Author: BenchChem Technical Support Team. Date: February 2026

An essential tool for drug development and materials science, the Sonogashira cross-coupling reaction enables the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This guide provides in-depth technical support for researchers utilizing 1-ethynyl-4-heptoxybenzene, an electron-rich alkyne, in palladium-catalyzed coupling reactions. We will address common experimental challenges, from catalyst selection to reaction optimization and troubleshooting, ensuring a logical and scientifically grounded approach to your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst to start with for coupling 1-ethynyl-4-heptoxybenzene?

A: For initial screenings, Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are the most commonly used and commercially available catalysts for Sonogashira reactions.[2] They are generally effective for coupling with aryl iodides and bromides under standard conditions. For less reactive aryl chlorides, a more robust catalytic system, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, will likely be necessary.[3][4]

Q2: Why is a copper(I) co-catalyst, like CuI, typically used? Can I run the reaction without it?

A: The copper(I) co-catalyst is a cornerstone of the classical Sonogashira reaction. It reacts with the terminal alkyne (1-ethynyl-4-heptoxybenzene) to form a copper(I) acetylide intermediate.[1] This species is more nucleophilic and readily undergoes transmetalation with the palladium(II) complex, which is often the rate-determining step of the catalytic cycle.[2] This acceleration allows the reaction to proceed under milder conditions, often at room temperature.[5]

Yes, you can run the reaction without copper. "Copper-free" Sonogashira reactions are well-established and are particularly useful for preventing the primary side reaction: the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen and the copper catalyst.[1] However, copper-free conditions typically require more forcing conditions (higher temperatures) and/or the use of highly active catalyst systems with specialized ligands.

Q3: My reaction is sluggish or has stalled. What are the most likely causes?

A: Several factors can lead to a stalled reaction:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air, leading to the formation of inactive palladium oxides.[1] Additionally, aggregation of palladium nanoparticles can reduce catalytic activity, a common issue with supported catalysts after several cycles.[6]

  • Insufficient Base: The base is crucial for deprotonating the terminal alkyne to form the reactive acetylide.[1] If the base is too weak or used in insufficient quantity, the reaction will be slow.

  • Poor Substrate Reactivity: The reactivity of the aryl halide partner is critical. The general trend is I > Br > OTf >> Cl.[2] Aryl chlorides are particularly challenging and require highly active catalysts.

  • Inhibitors: Impurities in reagents or solvents can poison the catalyst. Ensure all materials are of appropriate purity and solvents are properly dried and degassed.

Q4: I am observing a significant amount of a side product that appears to be a dimer of my alkyne. What is this and how can I prevent it?

A: This is the Glaser homocoupling product, resulting from the oxidative dimerization of 1-ethynyl-4-heptoxybenzene. This side reaction is catalyzed by the copper(I) salt in the presence of oxygen.[7] To minimize it:

  • Ensure Anaerobic Conditions: Thoroughly degas your solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Minimize Copper Loading: Use the lowest effective amount of the copper co-catalyst.

  • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, transitioning to a copper-free Sonogashira protocol is the most effective solution.[1][8]

Troubleshooting Guide: Low Product Yield

Low yield is one of the most common issues encountered. This guide provides a systematic approach to diagnosing and resolving the problem.

Troubleshooting_Low_Yield start Problem: Low Product Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK reagent_purity Purity Issue? - Alkyne degradation - Wet solvent/base - Impure halide check_reagents->reagent_purity reagent_stoich Stoichiometry Issue? - Inaccurate weighing - Volatility of alkyne check_reagents->reagent_stoich analyze_byproducts 3. Analyze Crude Reaction Mixture check_conditions->analyze_byproducts Conditions Appear Correct conditions_inert Inert Atmosphere? - Oxygen promotes Glaser coupling & catalyst deactivation check_conditions->conditions_inert conditions_catalyst Catalyst/Ligand Choice? - Insufficiently active for halide (e.g., Ar-Cl) - Catalyst decomposition check_conditions->conditions_catalyst conditions_base Base/Solvent Choice? - Base too weak? - Poor reagent solubility? check_conditions->conditions_base conditions_temp Temperature? - Too low for activation - Too high, causing degradation check_conditions->conditions_temp byproduct_homocoupling Glaser Homocoupling? (Alkyne Dimer) analyze_byproducts->byproduct_homocoupling byproduct_dehalogenation Dehalogenation of Aryl Halide? analyze_byproducts->byproduct_dehalogenation byproduct_other Other Side Reactions? analyze_byproducts->byproduct_other reagent_solution Action: - Re-purify starting materials - Use freshly dried/degassed solvents - Confirm stoichiometry reagent_purity->reagent_solution reagent_stoich->reagent_solution conditions_inert->reagent_solution optimize_catalyst Action: Screen Ligands & Catalysts (See Table 1) conditions_catalyst->optimize_catalyst optimize_conditions Action: Screen Base, Solvent & Temp (See Tables 2 & 3) conditions_base->optimize_conditions conditions_temp->optimize_conditions solution_homocoupling Action: - Ensure strict anaerobic conditions - Switch to copper-free protocol byproduct_homocoupling->solution_homocoupling solution_dehalogenation Action: - Use a less reactive base - Lower reaction temperature byproduct_dehalogenation->solution_dehalogenation

Caption: Troubleshooting workflow for low product yield.

Optimization of Reaction Parameters

Q5: How do I choose the right Palladium catalyst and ligand?

A: The choice is dictated by the reactivity of your aryl/vinyl halide. The electron-donating heptoxy group on your alkyne makes it electron-rich, which generally aids the reaction.

  • For Aryl Iodides/Bromides: Standard phosphine ligands are usually sufficient. PdCl₂(PPh₃)₂ with triphenylphosphine (PPh₃) is a robust starting point.

  • For Aryl Chlorides/Triflates: These are less reactive and require a more electron-rich and sterically bulky ligand to promote the rate-limiting oxidative addition step.[2] Catalytic systems generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a specialized ligand are often more effective.[2]

Catalyst System Typical Loading (mol%) Aryl Halide Suitability Key Characteristics & Rationale
Pre-formed Catalysts
Pd(PPh₃)₄1 - 5I, BrPd(0) source, ready to enter the catalytic cycle. Can be unstable to air/heat.
PdCl₂(PPh₃)₂1 - 5I, BrPd(II) pre-catalyst; requires in situ reduction to active Pd(0), often by an amine or phosphine.[1] More air-stable than Pd(PPh₃)₄.
In Situ Systems
Pd(OAc)₂ + P(t-Bu)₃0.5 - 2I, Br, ClP(t-Bu)₃ is a very electron-rich and bulky ligand, excellent for activating less reactive halides like aryl chlorides.[2]
Pd₂(dba)₃ + SPhos/XPhos0.1 - 2Br, Cl, OTfBuchwald ligands (SPhos, XPhos) are highly effective for challenging couplings due to their steric bulk and electron-donating properties.[2]
PdCl₂(MeCN)₂ + IPr/IMes0.5 - 2Br, ClN-Heterocyclic Carbene (NHC) ligands are strong σ-donors, comparable to phosphines, and can be highly effective.[2]
Table 1: Recommended Palladium Catalyst Systems.
Q6: Which base and solvent combination is best for my reaction?

A: The base deprotonates the alkyne, while the solvent must solubilize all components and facilitate the reaction.

  • Bases: Amine bases like triethylamine (NEt₃) or diisopropylamine (DIPA) are very common as they can also act as the solvent.[9] They are sufficiently strong to deprotonate the alkyne when a copper co-catalyst is present. For copper-free systems or less acidic alkynes, a stronger inorganic base like K₂CO₃ or Cs₂CO₃ may be required.[9]

  • Solvents: Polar aprotic solvents like DMF, THF, and MeCN are excellent choices as they effectively dissolve the polar intermediates in the catalytic cycle.[7] The choice can significantly impact reaction rate and selectivity.[7] For instance, polar solvents can enhance regioselectivity by stabilizing charged intermediates.[7]

Solvent Base Typical Temperature Comments & Rationale
Triethylamine (NEt₃)(Serves as base)Room Temp - 80 °CClassic Sonogashira conditions. NEt₃ acts as both solvent and base. Good for soluble substrates.
THFNEt₃, DIPARoom Temp - 65 °CExcellent general-purpose solvent. Co-solvents may be needed for solubility.
DMF / MeCNK₂CO₃, Cs₂CO₃, NEt₃50 - 120 °CGood for copper-free protocols and when higher temperatures are needed for less reactive halides.[10]
TolueneDIPA, Piperidine80 - 110 °CApolar solvent, may require a specific base for solubility and reactivity.[9]
Table 2: Common Solvent and Base Combinations.

The Sonogashira Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The reaction involves two interconnected catalytic cycles.[2]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (A) pd_oxidative Oxidative Addition pd0->pd_oxidative R¹-X pd_complex_b trans-R¹-Pd(II)-X(L)₂ (B) pd_oxidative->pd_complex_b pd_transmetal Transmetalation pd_complex_b->pd_transmetal pd_complex_c trans-R¹-Pd(II)-C≡CR²(L)₂ (C) pd_transmetal->pd_complex_c pd_isomerization cis/trans Isomerization pd_complex_c->pd_isomerization pd_complex_d cis-R¹-Pd(II)-C≡CR²(L)₂ (D) pd_isomerization->pd_complex_d pd_reductive Reductive Elimination pd_complex_d->pd_reductive R¹-C≡C-R² (Product) pd_reductive->pd0 cu_x Cu(I)X (E) cu_deprotonation Deprotonation cu_x->cu_deprotonation H-C≡CR² Base cu_acetylide Cu(I)-C≡CR² (F) cu_deprotonation->cu_acetylide cu_acetylide->pd_transmetal Forms Complex C, Regenerates Cu(I)X

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Cycle Explanation:

  • Palladium Cycle (Blue): The active Pd(0) catalyst (A ) undergoes oxidative addition with the aryl halide (R¹-X) to form a Pd(II) complex (B ).

  • Copper Cycle (Green/Yellow): Simultaneously, the copper salt (E ) reacts with the terminal alkyne (H-C≡CR²) in the presence of a base to generate a copper acetylide (F ).

  • Transmetalation: The copper acetylide (F ) transfers its alkynyl group to the palladium complex (B ), forming a new Pd(II)-alkynyl complex (C ) and regenerating the copper catalyst. This is the key intersection of the two cycles.

  • Isomerization & Reductive Elimination: The palladium complex isomerizes from trans (C ) to cis (D ), which is necessary for the final step.[1] Reductive elimination from complex D releases the final coupled product (R¹-C≡C-R²) and regenerates the active Pd(0) catalyst (A ).

Experimental Protocol & Purification

Standard Protocol for Sonogashira Coupling of 1-ethynyl-4-heptoxybenzene with 4-Iodoanisole

This protocol provides a reliable starting point for optimization.

Reagents & Equipment:

  • Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) Iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • 1-ethynyl-4-heptoxybenzene

  • 4-Iodoanisole

  • Triethylamine (NEt₃), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Schlenk flask or similar reaction vessel

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an Argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.04 equiv), and PPh₃ (0.04 equiv).

  • Reagent Addition: Add 4-iodoanisole (1.0 equiv) followed by 1-ethynyl-4-heptoxybenzene (1.2 equiv).

  • Solvent Addition: Add degassed THF and degassed NEt₃ in a 2:1 ratio to achieve a substrate concentration of approximately 0.2 M.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. If no significant conversion is observed after 4-6 hours, the temperature can be gently increased to 40-50 °C.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a short plug of Celite to remove catalyst residues.[11] Rinse the plug with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure coupled product.[12]

Q7: How do I effectively remove residual palladium from my final product?

A: Residual palladium is a major concern, especially in pharmaceutical applications.

  • Filtration: A simple filtration through Celite or a short plug of silica gel after the reaction can remove a significant portion of the precipitated palladium black.[11]

  • Aqueous Wash: An aqueous workup, sometimes with a mild chelating agent like aqueous ammonia or thiourea solution, can help extract soluble palladium species.

  • Chromatography: Standard silica gel column chromatography is often effective at separating the nonpolar product from the more polar catalyst residues.[11]

  • Scavenger Resins: For very low residual palladium levels, specialized scavenger resins (e.g., thiol-functionalized silica) can be employed. These bind tightly to the metal, allowing for its removal by filtration.[11]

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Gemoets, H., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]

  • Bolliger, J. L. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen. [Link]

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?[Link]

  • Al-Masum, M. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]

  • Pérez-Rodríguez, M., et al. (2021). Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. Chemical Science. [Link]

  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • da Silva, R. G., et al. (2014). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society. [Link]

Sources

Controlling polymorphism in liquid crystals derived from 1-Eth-1-ynyl-4-(heptyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for researchers working with 1-Eth-1-ynyl-4-(heptyloxy)benzene. This calamitic (rod-shaped) liquid crystal, belonging to the phenylacetylene family, has the potential to exhibit rich polymorphic behavior—the ability to exist in multiple distinct liquid crystalline or crystalline structures.[1] Controlling this polymorphism is critical, as the material's optical and electronic properties are intrinsically linked to its molecular arrangement.

This guide provides field-proven insights and troubleshooting protocols designed for researchers, scientists, and drug development professionals. While specific literature on the polymorphism of this compound is nascent, the principles and methodologies outlined here are derived from extensive studies on analogous liquid crystal systems and provide a robust framework for your experiments. We will explore the causal factors that govern phase selection and provide self-validating experimental workflows to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) on Polymorphism

This section addresses fundamental questions regarding the polymorphic nature of this compound.

Q1.1: What is polymorphism in the context of this liquid crystal, and why is it important?

A: Polymorphism is the capacity of a material to exist in two or more different structural forms, known as polymorphs.[1] For a liquid crystal like this compound, this can manifest as different solid crystalline phases or distinct liquid crystal mesophases (e.g., Nematic, Smectic A, Smectic C). Each polymorph possesses a unique molecular arrangement, which in turn dictates its physical properties such as refractive index, dielectric anisotropy, and viscosity.

The ability to control which polymorph forms is crucial for any application. For instance, one phase might be suitable for a display application due to its switching behavior, while another might be preferable for an optical sensor due to its response to an external stimulus.

Thermodynamically, polymorphism can be categorized as:

  • Enantiotropic: A reversible transition between two polymorphs is possible by changing the temperature. The different phases are stable in different temperature ranges.[1]

  • Monotropic: The transition is irreversible. One polymorph is always more stable than the other(s) at all temperatures below the melting point. The less stable (metastable) form can often be accessed through kinetic trapping, such as rapid cooling.[1]

G Thermodynamic Pathways of Polymorphism cluster_0 Enantiotropic System (Reversible) cluster_1 Monotropic System (Irreversible) Isotropic Liquid_E Isotropic Liquid_E Polymorph A_E Polymorph A_E Isotropic Liquid_E->Polymorph A_E Cooling Polymorph A_E->Isotropic Liquid_E Heating Polymorph B_E Polymorph B_E Polymorph A_E->Polymorph B_E T < T_transition Isotropic Liquid_M Isotropic Liquid_M Metastable Polymorph_M Metastable Polymorph_M Isotropic Liquid_M->Metastable Polymorph_M Rapid Cooling (Quench) Stable Polymorph_M Stable Polymorph_M Isotropic Liquid_M->Stable Polymorph_M Slow Cooling (Annealing) Metastable Polymorph_M->Stable Polymorph_M Heating/ Time

Caption: Thermodynamic pathways for enantiotropic and monotropic systems.

Q1.2: What are the primary experimental factors that control polymorph formation?

A: The selection of a specific polymorph is a delicate interplay between thermodynamics (the most stable energy state) and kinetics (the rate at which that state is reached). By manipulating experimental conditions, you can favor the formation of one polymorph over another.

FactorCausality & Experimental Influence
Cooling Rate This is the most powerful tool for controlling polymorphism. Slow cooling (e.g., 0.5-5 °C/min) allows molecules sufficient time to organize into the most thermodynamically stable phase.[1] Rapid cooling or "quenching" (e.g., >50 °C/min) can trap the system in a higher-energy, metastable state by preventing complete molecular rearrangement.[1]
Thermal History The maximum temperature the sample is heated to and the time spent in the isotropic liquid state can influence subsequent phase transitions. This can erase the "memory" of previous structures and ensure a consistent starting point.
Purity Even small amounts of impurities (e.g., residual solvents, synthesis byproducts) can act as nucleation sites, potentially favoring the growth of one polymorph over another or altering transition temperatures.
Substrate/Surface Interactions The surface chemistry and topography of the glass slides or cells used can influence the alignment of the liquid crystal molecules at the interface, which can promote the formation of a specific phase.
Pressure While less commonly controlled in standard lab setups, pressure can significantly alter phase diagrams and stabilize polymorphs that are not accessible at ambient pressure.

Section 2: Core Experimental Workflow for Polymorph Control & Characterization

A multi-technique approach is essential for unambiguously identifying and controlling polymorphism. No single technique provides a complete picture; instead, they offer complementary information. The following workflow is a self-validating system.

G Integrated Workflow for Polymorph Analysis prep Sample Preparation (this compound) control Thermal Control (Heating/Cooling Protocol) prep->control Apply to sample pom 1. Polarized Optical Microscopy (POM) (Phase Identification & Texture) control->pom Observe in-situ dsc 2. Differential Scanning Calorimetry (DSC) (Transition Temps & Enthalpies) control->dsc Measure heat flow analysis Data Synthesis & Polymorph Confirmation pom->analysis Qualitative Data dsc->analysis Quantitative Data xrd 3. X-Ray Diffraction (XRD) (Structural Confirmation) xrd->analysis Definitive Structural Data analysis->xrd Hypothesis for Verification

Caption: Interconnected workflow for polymorph investigation.

Protocol 2.1: Phase Identification using Polarized Optical Microscopy (POM)

Expertise: POM is the foundational technique for visualizing liquid crystal phases.[2][3] Its power lies in observing the unique optical textures that arise from the anisotropic nature of different mesophases.[4][5]

Methodology:

  • Sample Preparation: Place a small amount (~1-2 mg) of this compound onto a clean glass microscope slide. Cover with a coverslip.

  • Heating Stage: Place the slide on a calibrated hot stage connected to the microscope.

  • Initial Heating: Heat the sample at a controlled rate (e.g., 10 °C/min) into the isotropic liquid phase (a completely dark field of view under crossed polarizers). This ensures a uniform starting point.[1]

  • Controlled Cooling & Observation:

    • Slow Cooling Run: Program the hot stage to cool at a slow rate (e.g., 2 °C/min). Carefully observe the temperatures at which textures begin to appear and change. Record photomicrographs of the characteristic textures for each phase.

    • Rapid Cooling Run: Re-heat the sample to the isotropic state. Then, either program a very fast cooling rate (>50 °C/min) or quickly remove the slide from the hot stage to quench it to room temperature.[1] Observe the resulting texture, which may be different from the one obtained via slow cooling.

  • Texture Analysis: Compare the observed textures (e.g., Schlieren, focal-conic, mosaic) with established databases to make a preliminary identification of the nematic or specific smectic phases.

Protocol 2.2: Thermodynamic Analysis using Differential Scanning Calorimetry (DSC)

Expertise: DSC provides quantitative data on the thermodynamics of phase transitions. It measures the heat flow into or out of a sample as a function of temperature, revealing transition temperatures and their associated enthalpy changes (ΔH).[2][3][4]

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan. Seal the pan hermetically to prevent mass loss if the sample is volatile.[6]

  • Thermal Program:

    • Cycle 1 (Erase Thermal History): Heat the sample to the isotropic phase (e.g., 10-20 °C above the clearing point observed in POM). Hold for 2-3 minutes. This step ensures the sample's thermal history is erased.

    • Cycle 2 (Slow Cooling): Cool the sample at a controlled, slow rate (e.g., 5 °C/min) to a temperature below its lowest transition. This scan is likely to reveal the thermodynamically stable polymorphs.

    • Cycle 3 (Slow Heating): Heat the sample again at the same rate. This confirms the transitions observed on cooling and checks for enantiotropic behavior.

  • Data Analysis:

    • Identify the peaks on the thermogram. Endothermic peaks on heating (or exothermic on cooling) signify phase transitions.

    • Determine the onset temperature for each peak, which corresponds to the transition temperature.

    • Integrate the area under each peak to calculate the enthalpy of the transition (ΔH). A sharp, high-enthalpy peak often corresponds to a crystal-to-mesophase transition, while mesophase-mesophase transitions are typically lower in enthalpy.[4]

Protocol 2.3: Structural Verification using X-ray Diffraction (XRD)

Expertise: XRD provides definitive proof of the liquid crystal phase structure.[2][3] It probes the long-range positional order of the molecules, allowing for unambiguous differentiation between nematic, smectic, and crystalline phases.[7]

Methodology:

  • Sample Preparation: The sample is typically loaded into a thin-walled glass capillary tube (0.5-1.0 mm diameter).

  • Temperature Control: The capillary is mounted in a temperature-controlled holder within the XRD instrument.

  • Data Acquisition:

    • Obtain a diffraction pattern in the isotropic liquid phase. This will show only a broad, diffuse scattering ring, characteristic of a disordered liquid.

    • Cool the sample to the temperature of the first observed mesophase (as determined by DSC/POM).

    • Collect the diffraction pattern.

      • Nematic Phase: Will show a diffuse outer ring (wide-angle, WAXS) related to intermolecular spacing and possibly a very diffuse inner ring (small-angle, SAXS).

      • Smectic A/C Phases: Will exhibit a sharp, well-defined layer reflection in the small-angle region (SAXS) and a diffuse halo in the wide-angle region (WAXS). The layer spacing can be calculated from the position of the SAXS peak.

      • Crystalline Phase: Will show multiple sharp reflections at both small and wide angles.

  • Polymorph Comparison: Repeat the data acquisition for each polymorph induced by different thermal treatments to confirm their distinct structural identities.

Section 3: Troubleshooting Guide

Q3.1: My DSC thermogram shows broad, ill-defined peaks. What is the cause?

A: This is a common issue with several potential causes:

  • Sample Impurity: Impurities broaden phase transitions. Consider re-purifying your sample (e.g., by recrystallization or chromatography).

  • High Scan Rate: A scan rate that is too fast may prevent the sample from reaching thermal equilibrium, causing peaks to broaden and shift. Try reducing the scan rate (e.g., from 10 °C/min to 2-5 °C/min).

  • Poor Thermal Contact: Ensure the DSC pan is flat and making good contact with the sensor.

  • Sample Decomposition: If the broadness occurs at high temperatures, your sample may be decomposing. Check this with a thermogravimetric analysis (TGA) experiment.[6]

Q3.2: My transition temperatures are not reproducible between experiments. Why?

A: Reproducibility issues almost always stem from inconsistent thermal history or sample instability.

  • Incomplete Erasing of History: Always include a heating and holding step well into the isotropic phase as the first step in your DSC program to ensure all previous structure is erased.

  • Metastable Phases: If you are cooling at different rates, you will likely form different phases with different transition temperatures. This is the essence of polymorphism control. Ensure your cooling rates are strictly controlled and reported.

  • Instrument Calibration: Regularly calibrate your DSC instrument's temperature and enthalpy scales using certified standards (e.g., indium).[8]

Q3.3: I see a birefringent texture under POM, but I can't identify the phase.

A: Phase identification from textures alone requires significant experience.[2][3]

  • Focus on Transitions: The key is not just to look at a static texture but to observe how it forms from the isotropic liquid on cooling, or how it changes into another phase.

  • Use Complementary Data: A texture you suspect is Smectic A must be corroborated by a DSC peak and, most importantly, a sharp layer reflection in an XRD pattern.

  • Consult Atlases: Use reliable liquid crystal texture atlases as references. However, be aware that textures can be affected by sample thickness and surface preparation.

Q3.4: I am trying to quench my sample to get a metastable phase, but I keep getting the stable polymorph.

A: Achieving a metastable state can be challenging.

  • Increase the Cooling Rate: The rate may not be fast enough. Removing the sample from a hot plate and placing it on a metal block at room temperature can achieve a very high cooling rate.[1]

  • Check for Nucleation Sites: Impurities or even microscopic scratches on the substrate can serve as nucleation points for the stable phase, preventing the formation of the metastable one. Ensure high purity and use pristine, clean substrates.

  • Confirm with DSC: Run a DSC experiment with a very fast cooling rate. If a different exothermic peak appears compared to the slow-cooling run, it is evidence of a metastable phase, even if it is transient.

Section 4: Synthesizing Data for Polymorph Confirmation

The ultimate confirmation of polymorphism comes from synthesizing the data from all three core techniques. Below is a hypothetical example for two polymorphs of this compound.

PropertyPolymorph A (Stable)Polymorph B (Metastable)
Formation Condition Slow Cooling (2 °C/min)Rapid Quench (>50 °C/min)
POM Texture Focal-conic fan textureSmall, grainy, less-defined texture
DSC (Heating @ 5°C/min) T₁: 55 °C (Cr → SmA), ΔH₁=25 J/gT₂: 78 °C (SmA → N), ΔH₂=1.2 J/gT₃: 85 °C (N → Iso), ΔH₃=0.5 J/gT₁: 48 °C (Cr(meta) → N), ΔH₁=18 J/gT₂: 84.5 °C (N → Iso), ΔH₂=0.5 J/g
XRD Pattern @ 60°C: Sharp small-angle peak (d ≈ 2.5 nm), diffuse wide-angle halo.@ 30°C: Multiple sharp peaks.@ 30°C: Different set of multiple sharp peaks than Polymorph A.
Interpretation Exhibits a stable crystalline phase (Cr), a Smectic A (SmA) phase, and a Nematic (N) phase.Exhibits a metastable crystalline phase (Cr(meta)) that melts directly into the Nematic phase at a lower temperature.

References

  • An, J.-G., Hina, S., Yang, Y., Xue, M., & Liu, Y. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Journal of Chemical Technology and Metallurgy.
  • Porenta, T., et al. (2018). An unusual type of polymorphism in a liquid crystal. Nature Communications. [Link]

  • Hagar, M., et al. (2023). Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. MDPI. [Link]

  • Various Authors. (2025). Phase transitions in liquid crystals. ResearchGate. [Link]

  • PubChem. This compound. National Institutes of Health. [Link]

  • Hess, K., et al. (2023). Polymorphic Solid Solutions in Molecular Crystals: Tips, Tricks, and Switches. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2022). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]

  • Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • Various Authors. (n.d.). Characterization Methods: Structural Studies of Liquid Crystals by X‐Ray Diffraction. ResearchGate. [Link]

  • Guo, C., et al. (n.d.). Factors affecting the structure of lyotropic liquid crystals and the correlation between structure and drug diffusion. National Institutes of Health. [Link]

  • Review of Advanced Materials Science. (2016). CHARACTERIZATION OF LIQUID CRYSTALS. [Link]

  • betterceramic. (2024). 4 Troubleshooting Common Errors in DSC Experiments. [Link]

  • Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. [Link]

Sources

Preventing homocoupling in Sonogashira reactions of terminal alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction and encounter challenges with the common side reaction of terminal alkyne homocoupling, also known as Glaser coupling. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you maximize the yield and purity of your desired cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of a symmetrical diyne byproduct in my Sonogashira reaction. What is it and why is it forming?

A: You are observing the formation of a homocoupled product, which arises from the undesired dimerization of your terminal alkyne starting material. This side reaction is known as the Glaser or Hay coupling.[1]

The Causality: The Sonogashira reaction typically employs a dual catalytic system: a palladium complex and a copper(I) co-catalyst.[2][3] While the copper(I) salt is crucial for activating the terminal alkyne (by forming a copper acetylide intermediate) and facilitating the transmetalation step with the palladium center, it is also the primary culprit behind homocoupling.[4][5] In the presence of an oxidant, most commonly molecular oxygen, the copper(I) acetylide intermediate can undergo oxidative dimerization to yield the symmetrical 1,3-diyne.[1][4] This competing reaction pathway consumes your alkyne, reduces the yield of the desired Sonogashira product, and complicates purification.

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// Nodes R_C_CH [label="R-C≡C-H\n(Terminal Alkyne)", fillcolor="#F1F3F4", fontcolor="#202124"]; CuI [label="Cu(I) Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Cu_Acetylide [label="[R-C≡C-Cu]\n(Copper Acetylide)", fillcolor="#FBBC05", fontcolor="#202124"]; O2 [label="O₂ (Oxidant)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diyne [label="R-C≡C-C≡C-R\n(Homocoupled Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges {R_C_CH, CuI, Base} -> Cu_Acetylide [label="Deprotonation &\nCoordination", color="#5F6368"]; {Cu_Acetylide, O2} -> Diyne [label="Oxidative Dimerization", color="#EA4335", style=dashed, arrowhead=normal]; } .dot Caption: The Glaser-Hay homocoupling pathway.

Q2: My reaction is performed under a nitrogen balloon, but I still see significant homocoupling. Is that not enough to exclude oxygen?

A: While a nitrogen balloon is a common practice, it may not be sufficient to create a rigorously anaerobic environment, which is essential for suppressing this oxygen-promoted side reaction.[1][4]

Expertise & Experience: The formation of homocoupled acetylenes is highly sensitive to even trace amounts of oxygen.[1][6] A nitrogen balloon can still allow for the back-diffusion of air, especially over long reaction times. Furthermore, dissolved oxygen in your solvents and reagents can be a significant contributor.

Trustworthy Protocol - Achieving an Inert Atmosphere:

  • Degassing Solvents: Before use, thoroughly degas your solvent(s). The "freeze-pump-thaw" method (3-4 cycles) is highly effective. For less stringent requirements, sparging the solvent with a stream of inert gas (argon or nitrogen) for 30-60 minutes is a viable alternative.

  • Schlenk Line Technique: Assemble your reaction glassware (oven-dried and cooled under vacuum) on a Schlenk line. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle 3-5 times to ensure all atmospheric oxygen is removed from the headspace and adsorbed on the glass surfaces.

  • Reagent Handling: Add your solid reagents (catalysts, base, aryl halide) under a positive pressure of inert gas. Liquid reagents, including the terminal alkyne, should be added via a gas-tight syringe through a septum.

  • Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas. This can be achieved with a well-sealed balloon or, more reliably, a bubbler system connected to the Schlenk line.

A study published in Organic Letters demonstrated that using a diluted hydrogen gas atmosphere (mixed with nitrogen or argon) can reduce homocoupling to as low as 2%, suggesting that reductive conditions are highly effective at preventing the oxidative side reaction.[1][6][7]

Troubleshooting Guide: Suppressing Homocoupling

Q3: Beyond excluding oxygen, what is the most effective way to eliminate homocoupling?

A: The most definitive chemical modification to prevent Glaser coupling is to perform the reaction under copper-free conditions .[4][8] This completely removes the catalyst responsible for the undesired dimerization pathway.

The Causality: Copper-free Sonogashira protocols rely solely on a palladium catalyst. In the absence of copper, the deprotonated alkyne (acetylide anion, formed by the amine base) interacts directly with the palladium center. While this process can be slower than the copper-co-catalyzed reaction, it entirely circumvents the possibility of copper-mediated oxidative homocoupling.[9] Consequently, these methods are often preferred when dealing with sensitive substrates or when homocoupling is particularly problematic.[4][9]

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start [label="Homocoupling Observed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_inert [label="Is the inert atmosphere\nrigorously maintained?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; improve_inert [label="Action: Degas solvents &\nuse Schlenk line technique.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; consider_cu_free [label="Is homocoupling still\nan issue?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; run_cu_free [label="Solution: Switch to a\nCopper-Free Protocol.", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_std [label="Can you optimize the\nstandard reaction?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; additives [label="Action: Add a reducing agent\n(e.g., Na Ascorbate).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; slow_addition [label="Action: Add alkyne slowly\nvia syringe pump.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Problem Solved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_inert [label="Yes"]; start -> end [label="No"]; check_inert -> improve_inert [label="No"]; improve_inert -> consider_cu_free; check_inert -> consider_cu_free [label="Yes"]; consider_cu_free -> run_cu_free [label="Yes"]; consider_cu_free -> optimize_std [label="No"]; optimize_std -> additives [label="Option 1"]; optimize_std -> slow_addition [label="Option 2"]; {run_cu_free, additives, slow_addition} -> end; } .dot Caption: Decision workflow for troubleshooting homocoupling.

Q4: I cannot switch to a copper-free protocol. How can I optimize my current copper-catalyzed reaction to minimize the diyne byproduct?

A: If you must use a copper co-catalyst, several parameters can be adjusted to favor the desired cross-coupling over homocoupling.

Expertise & Experience: The key is to manage the concentration and reactivity of the copper acetylide intermediate. You want it to react with the palladium complex faster than it dimerizes.

ParameterRecommended ActionRationale
Alkyne Addition Add the terminal alkyne slowly over the course of the reaction using a syringe pump.This keeps the instantaneous concentration of the copper acetylide low, minimizing the rate of the bimolecular homocoupling reaction.[10]
Base Selection Use a secondary amine like diisopropylamine (DIPA) or piperidine instead of a tertiary amine like triethylamine (TEA).Secondary amines can reversibly coordinate to the palladium complex, influencing the catalytic cycle.[4] Their choice can be substrate-dependent and requires screening.
Temperature Run the reaction at the lowest temperature that still allows for a reasonable rate of cross-coupling.Lowering the temperature can disproportionately slow down the undesired homocoupling pathway compared to the desired Sonogashira coupling.
Additives Introduce a mild reducing agent to the reaction mixture.Additives like sodium ascorbate can help maintain the copper catalyst in the +1 oxidation state, preventing the Cu(I) → Cu(II) oxidation required for Glaser coupling.[11][12]
Catalyst Loading Minimize the amount of copper(I) iodide used.While catalytic, excess copper can increase the rate of homocoupling. Use the lowest effective loading, often 1-5 mol %.[10]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of an Aryl Iodide

This protocol is adapted from established methodologies for copper-free Sonogashira reactions, suitable for substrates where homocoupling is a significant issue.[8][9]

Materials:

  • Aryl Iodide (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Diisopropylamine (DIPA) (3.0 mL)

  • Toluene (5.0 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol) and PdCl₂(PPh₃)₂ (0.03 mmol).

  • Seal the flask with a rubber septum, and then evacuate and backfill with high-purity argon (repeat 3 times).

  • Add degassed toluene (5.0 mL) and degassed DIPA (3.0 mL) via syringe under a positive argon atmosphere.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor by TLC or LC-MS until the aryl iodide is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution to remove the amine base.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Using a Protective Group Strategy

This protocol uses a trimethylsilyl (TMS) group to temporarily block the terminal alkyne, completely preventing homocoupling.[4]

Step 1: Sonogashira Coupling with TMS-Acetylene

  • Follow the standard copper-catalyzed Sonogashira procedure (as in Protocol 1, but with the addition of CuI, ~1-2 mol%) using Trimethylsilylacetylene as the alkyne coupling partner. The TMS group effectively prevents any possibility of homocoupling.[4]

Step 2: In-situ or Post-Reaction Deprotection

  • Post-Reaction Workup: After the coupling reaction is complete, concentrate the crude product. Redissolve it in a solvent like THF.

  • Add a deprotecting agent. A 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equivalents) is commonly used and stirred at room temperature for 1-2 hours.[4]

  • Alternatively, a base such as K₂CO₃ in methanol can be used for deprotection.

  • After deprotection is complete (monitored by TLC), perform an aqueous workup and purify the now terminal alkyne product by column chromatography.

References

  • Sonogashira coupling. In Wikipedia; 2023. [Link]

  • Shafiee, M., Ghorbani-Choghamarani, A., & Mohammadi, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7314-7341. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Koberstein, J. T., et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 50(7), 2766-2777. [Link]

  • Shafiee, M., Ghorbani-Choghamarani, A., & Mohammadi, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Request PDF on ResearchGate. [Link]

  • ChemOrgChem. (2023). Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. YouTube. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938-4943. [Link]

  • Koberstein, J. T., et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed. [Link]

  • Shafiee, M., Ghorbani-Choghamarani, A., & Mohammadi, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. ResearchGate. [Link]

  • Sonogashira Cross-Coupling and Homocoupling on a Silver Surface: Chlorobenzene and Phenylacetylene on Ag(100). Request PDF on ResearchGate. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. [Link]

  • Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2807. [Link]

  • Wang, J., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Bioconjugate Chemistry, 24(5), 853-857. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Dalton Transactions. [Link]

  • What is the best procedure for Sonogashira coupling? ResearchGate. [Link]

  • The Sonogashira Coupling. University of Connecticut OpenCommons. [Link]

Sources

Technical Support Center: Synthesis of 1-Eth-1-ynyl-4-(heptyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Eth-1-ynyl-4-(heptyloxy)benzene. This guide is designed for researchers, chemists, and drug development professionals who are looking to scale up this synthesis. Here, we move beyond simple protocols to address the nuanced challenges you may face, providing field-proven insights to ensure your success. Our focus is on the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.

The synthesis of this valuable intermediate is typically achieved through a two-stage process: a Williamson ether synthesis to form the 4-(heptyloxy)iodobenzene precursor, followed by a Sonogashira cross-coupling reaction to introduce the ethynyl group. This guide is structured to walk you through this workflow, highlighting critical parameters and potential pitfalls at each stage.

Overall Synthetic Workflow

The logical flow of the synthesis is a straightforward two-step process. First, the phenolic hydroxyl group of 4-iodophenol is alkylated. Second, the carbon-iodine bond is functionalized via a palladium-catalyzed cross-coupling reaction.

Synthesis_Workflow Start Starting Materials: 4-Iodophenol 1-Bromoheptane Step1 Step 1: Williamson Ether Synthesis Start->Step1 Intermediate Intermediate: 1-Iodo-4-(heptyloxy)benzene Step1->Intermediate Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Step2 Step 2: Sonogashira Coupling Intermediate->Step2 TMS_Product TMS-Protected Product Step2->TMS_Product Pd/Cu Catalyst Base (e.g., Et₃N) Alkyne Coupling Partner: Ethynyltrimethylsilane (TMSA) or Acetylene source Alkyne->Step2 Product Final Product: This compound Deprotection Deprotection (if using TMSA) Deprotection->Product TMS_Product->Deprotection Base (e.g., K₂CO₃) Methanol

Technical Support Center: Stability and Handling of 1-Eth-1-ynyl-4-(heptyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 1-Eth-1-ynyl-4-(heptyloxy)benzene. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability issues of this compound during storage and experimentation. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your materials and the reliability of your results.

Introduction: The Chemical Nature of this compound

This compound is an organic molecule characterized by three key functional groups: a terminal alkyne (ethynyl group), a phenyl ring, and a heptyloxy ether linkage. This unique combination of moieties makes it a valuable building block in various research applications, including materials science and medicinal chemistry. However, the same features that make it chemically interesting also render it susceptible to specific degradation pathways. This guide will address the potential stability issues arising from these functional groups and provide strategies for mitigation and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Understanding and Preventing Degradation

Question 1: I have been storing this compound for several months and suspect it may have degraded. What are the most likely causes of instability?

Answer: The instability of this compound during storage can be attributed to three primary degradation pathways, largely influenced by environmental factors:

  • Polymerization of the Terminal Alkyne: Terminal alkynes, especially aryl acetylenes, are prone to polymerization, which can be initiated by exposure to heat, light (particularly UV), and trace metal impurities.[1] This process can lead to the formation of a mixture of oligomers and polymers, appearing as a discoloration or an increase in the viscosity of the material.

  • Oxidative Degradation: The ethynyl group is susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen.[2] This can lead to the formation of various oxidation products, including carboxylic acids and ketones, at the terminal alkyne position. The benzylic position of the heptyloxy group is also a potential site for oxidation.

  • Photodegradation: Aromatic compounds and conjugated systems, like the one present in this molecule, can be sensitive to light, especially UV radiation.[3] Prolonged exposure can lead to complex photochemical reactions, resulting in a variety of degradation products and a change in the material's appearance and purity. Liquid crystals, in general, are known to be susceptible to degradation upon exposure to light.[3]

To minimize degradation, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen), in an amber vial to protect it from light, and at a reduced temperature as specified by the supplier.

Question 2: What are the ideal storage conditions for this compound to ensure its long-term stability?

Answer: Based on the chemical properties of aryl acetylenes and liquid crystals, the following storage conditions are recommended to maximize the shelf-life of this compound:

ParameterRecommended ConditionRationale
Temperature -20°C or lower (in a freezer)Reduces the rate of potential polymerization and oxidation reactions.[4]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation of the ethynyl group and other sensitive parts of the molecule.
Light Exposure Amber glass vial or protected from lightMinimizes photodegradation initiated by UV and visible light.[3]
Container Tightly sealed, clean glass containerPrevents contamination from moisture and air, and avoids potential leaching from plastic containers.

Question 3: I've noticed a yellowing of my this compound sample over time. What could be the cause of this color change?

Answer: The yellowing of your sample is a common indicator of degradation. This discoloration is most likely due to the formation of conjugated oligomers or polymers resulting from the polymerization of the terminal alkyne group.[1] Even a small extent of polymerization can lead to colored byproducts. Another possibility is the formation of chromophoric degradation products from oxidative or photochemical reactions.

To confirm the cause, we recommend performing analytical testing, such as HPLC-UV or GC-MS, to identify the impurities present in the discolored sample.

Section 2: Analytical Troubleshooting and Quality Control

Question 4: How can I analytically determine if my sample of this compound has degraded?

Answer: Several analytical techniques can be employed to assess the purity and identify potential degradation products of your sample. The choice of method will depend on the available instrumentation and the information required.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the gold standard for assessing the purity of pharmaceutical and fine chemical products.[5][6] By developing a method with sufficient resolution, you can separate the parent compound from its degradation products and quantify the level of impurities. A diode array detector (DAD) or a UV detector is suitable for this compound due to the presence of the aromatic ring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying volatile and semi-volatile degradation products.[7][8] It can provide structural information about the impurities, which is crucial for understanding the degradation pathways.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity assessment.[9][10] Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample without the need for a specific reference standard of the impurities.[9] Changes in the NMR spectrum, such as the appearance of new signals or a decrease in the integral of the parent compound's signals relative to an internal standard, are indicative of degradation.

Question 5: I am developing an HPLC method to check the purity of this compound. What are the key parameters to consider?

Answer: Developing a robust, stability-indicating HPLC method requires careful optimization of several parameters:

ParameterKey Considerations
Column Chemistry A C18 reversed-phase column is a good starting point for this relatively nonpolar molecule.
Mobile Phase A gradient elution with a mixture of acetonitrile or methanol and water is likely to provide good separation of the parent compound from both more polar and less polar degradation products.
Detection Wavelength The UV spectrum of this compound should be recorded to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. A photodiode array (PDA) detector is highly recommended to monitor for co-eluting peaks and to obtain UV spectra of any impurities.
Flow Rate and Temperature These parameters should be optimized to achieve good peak shape and resolution within a reasonable run time.

A forced degradation study is essential to validate that your HPLC method is "stability-indicating."[6][11][12] This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light) and ensuring that the resulting degradation products are well-separated from the main peak.[12]

Question 6: Can you provide a starting point for a GC-MS method to analyze potential degradation products?

Answer: A general GC-MS method for analyzing potential degradation products of this compound would involve the following:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating a range of potential degradation products.

  • Injector: A split/splitless injector is appropriate. For trace analysis, splitless injection would be preferred.

  • Oven Temperature Program: A temperature gradient program is necessary to elute compounds with a range of boiling points. A typical program might start at a low temperature (e.g., 50-70 °C), ramp up to a high temperature (e.g., 280-300 °C), and hold for a few minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV is the standard for generating reproducible mass spectra that can be compared to library databases for identification of unknown compounds.

Visualizing Degradation and Analysis

To better understand the potential stability issues and the analytical workflow, the following diagrams are provided.

Potential Degradation Pathways of this compound cluster_degradation Degradation Products parent This compound poly Oligomers/Polymers parent->poly Heat, Light, Metal Traces oxidized Oxidized Products (e.g., Carboxylic Acid, Ketone) parent->oxidized Oxygen (Air) photo Photodegradation Products parent->photo UV Light Workflow for Stability Assessment start Sample of this compound visual Visual Inspection (Color, Clarity, Physical State) start->visual hplc HPLC-UV/DAD Analysis (Purity Assay, Impurity Profiling) visual->hplc gcms GC-MS Analysis (Identification of Volatile Impurities) visual->gcms nmr NMR Analysis (Structure Confirmation, qNMR for Purity) visual->nmr data Data Interpretation (Compare to Reference Standard/Initial Data) hplc->data gcms->data nmr->data decision Decision: Accept or Reject Batch data->decision

Caption: Experimental workflow for assessing the stability of this compound.

Detailed Experimental Protocol: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be necessary for your specific instrumentation and sample matrix.

Objective: To separate this compound from its potential degradation products.

Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Reference standard of this compound (if available)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV/DAD detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard Preparation:

    • Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile to obtain a stock solution of approximately 100 µg/mL.

    • Further dilute this stock solution with acetonitrile to a working concentration of about 10 µg/mL.

  • Sample Preparation:

    • Prepare the sample in the same manner as the standard, aiming for a final concentration of approximately 10 µg/mL in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-2 min: 70% B

      • 2-15 min: 70% to 95% B

      • 15-20 min: 95% B

      • 20.1-25 min: 70% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with data extraction at the λmax of this compound.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Assess the chromatograms for the retention time and peak area of the main component.

    • Calculate the purity of the sample by the area percent method (assuming all components have a similar response factor at the chosen wavelength) or by comparison to the reference standard.

    • Examine the chromatogram for any additional peaks, which may indicate the presence of impurities or degradation products.

Method Validation (Forced Degradation): To confirm this method is stability-indicating, perform forced degradation studies by exposing the sample to:

  • Acidic conditions: e.g., 0.1 M HCl at 60 °C for 24 hours

  • Basic conditions: e.g., 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative conditions: e.g., 3% H₂O₂ at room temperature for 24 hours

  • Thermal stress: e.g., 80 °C for 48 hours

  • Photolytic stress: e.g., exposure to UV light (254 nm) for 24 hours

Analyze the stressed samples using the developed HPLC method and ensure that the degradation products are resolved from the parent peak.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775115, this compound. Retrieved from [Link]

  • Tang, B. Z., & Qin, A. (2017). Conjugated polymers developed from alkynes. National Science Review, 4(1), 5-7. [Link]

  • Petti, L., Rippa, M., & Zhou, J. (2022). End-of-Life Liquid Crystal Displays Recycling: Physico-Chemical Properties of Recovered Liquid Crystals. Materials, 15(22), 8205. [Link]

  • Merino, P., & Tejero, T. (2021). Catalytic Hydrophosphorylation of Propiolates and Three-Component Phosphorylation of Aldehydes. The Journal of Organic Chemistry, 86(2), 1649–1660. [Link]

  • Shchuchenko, A. A., & Shchuchenko, I. A. (2020). Dissociation of Phenylacetylene and Its Derivatives by Electron Impact. Russian Journal of Physical Chemistry B, 14(5), 728-735.
  • Colpaert, M., & De Vleeschouwer, F. (2020). Degradation of liquid crystal device performance due to selective adsorption of ions. Journal of Applied Physics, 128(6), 064501.
  • Malz, F., & Jancke, H. (2005). Testing the Stability of Pesticides in Stock Solutions by Quantitative NMR. Journal of Agricultural and Food Chemistry, 53(16), 6299-6306.
  • Li, J., & Hua, R. (2015). A Novel and Efficient Synthesis of Terminal Arylacetylenes via Sonogashira Coupling Reactions Catalysed by MCM-41-supported Bidentate Phosphine Palladium(0) Complex. Scientific Reports, 5, 12931.
  • ChemOdose by IITian Explains. (2020, July 16). Hydrolysis using Chemical Bonding || ChemOdose by IITian Explains [Video]. YouTube. [Link]

  • Collins, T. J., & Horwitz, E. P. (2012). Catalytic oxidative degradation of 17α-ethinylestradiol by FeIII-TAML/H2O2: estrogenicities of the products of partial, and extensive oxidation.
  • Chauhan, G., Patel, A., Shah, D., & Shah, K. (2019). Development & Validation of High Pressure Liquid Chromatography Analytical Method for Related Substance of Acetylcysteine EF. Nirma University Journal of Pharmaceutical Sciences, 6(2), 55-72.
  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
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  • Vohlídal, J., Rédrová, M., Pacovská, M., & Sedláček, J. (1993). Autoxidative Degradation of Poly(phenylacetylene).
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  • Yoon, Y., & Lee, C. (2017). Oxidative degradation of bisphenol A and 17α-ethinyl estradiol by Fenton-like activity of silver nanoparticles in aqueous solution. Chemosphere, 169, 321-328.
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  • Walash, M. I., & El-Enany, N. (2022). Validated HPLC method for simultaneous determination of azelastine hydrochloride fluticasone propionate and oxymetazoline in nasal mucosa and nasopharyngeal swabs from real human samples. Scientific Reports, 12(1), 1959.
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Technical Support Center: Refining Reaction Conditions for 4-Heptyloxyphenylacetylene Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the coupling reactions of 4-heptyloxyphenylacetylene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic strategies. Our focus is on providing not just protocols, but a deep understanding of the reaction mechanisms to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What is the most effective coupling reaction for attaching 4-heptyloxyphenylacetylene to an aryl or vinyl halide?

The Sonogashira coupling is the most widely used and versatile method for this transformation.[1] It involves the cross-coupling of a terminal alkyne, such as 4-heptyloxyphenylacetylene, with an aryl or vinyl halide.[1][2][3] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4][5] The mild reaction conditions and tolerance of a wide range of functional groups make it a preferred choice in complex molecule synthesis.[2][3]

Q2: What is the role of each component in the Sonogashira coupling reaction?

Understanding the function of each reagent is crucial for troubleshooting and optimization:

  • Palladium Catalyst: The palladium catalyst, typically in the form of Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is the primary driver of the cross-coupling.[4] The catalytic cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) species, followed by transmetalation with the copper acetylide and reductive elimination to yield the final product.[4]

  • Copper(I) Co-catalyst: The copper(I) salt, usually CuI, acts as a co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate.[4] This step is believed to facilitate the transfer of the acetylide group to the palladium complex (transmetalation).[4]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is essential for the reaction.[2] Its primary role is to deprotonate the terminal alkyne, allowing for the formation of the copper acetylide. It also neutralizes the hydrogen halide byproduct formed during the reaction.[2]

  • Solvent: The choice of solvent is critical for ensuring that all components remain in solution. Common solvents include THF, DMF, and amines like triethylamine, which can also serve as the base.[2]

Q3: Can I perform a Sonogashira coupling without a copper co-catalyst?

Yes, copper-free Sonogashira couplings are not only possible but often desirable.[4] The primary motivation for omitting copper is to prevent the formation of homocoupled alkyne dimers (diynes) through a side reaction known as Glaser coupling.[2] These copper-free protocols may require specific ligands, different bases, or slightly higher reaction temperatures to proceed efficiently.[3][4]

Troubleshooting Guide

Problem 1: Low or No Product Yield

A low or nonexistent yield is one of the most common issues. A systematic approach to troubleshooting is key.

Possible Causes and Solutions:

  • Inactive Catalyst:

    • Palladium Catalyst: Palladium(0) complexes can be sensitive to air and may decompose over time. Ensure you are using a fresh, high-quality palladium catalyst.

    • Copper(I) Iodide: CuI can oxidize over time, appearing greenish or brownish instead of off-white. Use a fresh bottle of CuI.

  • Poor Quality Reagents:

    • Solvent: Ensure your solvent is anhydrous, as water can interfere with the catalytic cycle.

    • Base: Use a freshly distilled amine base, as old bases can contain impurities that may poison the catalyst.

  • Inert Atmosphere: The Sonogashira reaction, especially the copper-catalyzed version, should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative homocoupling (Glaser coupling) of the alkyne.[1][2] De-gas your solvent and reaction mixture thoroughly.

  • Incorrect Reaction Temperature: While many Sonogashira couplings proceed at room temperature, some less reactive aryl halides (especially bromides and chlorides) may require heating.[2]

Troubleshooting Workflow: Low Product Yield

Troubleshooting_Low_Yield Start Low/No Product Yield Check_Catalyst Verify Catalyst Activity (Pd and Cu) Start->Check_Catalyst Check_Reagents Assess Reagent Quality (Solvent, Base, Starting Materials) Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere Start->Check_Atmosphere Check_Temp Optimize Reaction Temperature Start->Check_Temp Solution_Catalyst Use fresh catalysts Check_Catalyst->Solution_Catalyst Solution_Reagents Use anhydrous solvents and freshly distilled base Check_Reagents->Solution_Reagents Solution_Atmosphere Degas solvent and run under Ar or N2 Check_Atmosphere->Solution_Atmosphere Solution_Temp Increase temperature for less reactive halides Check_Temp->Solution_Temp End Improved Yield Solution_Catalyst->End Solution_Reagents->End Solution_Atmosphere->End Solution_Temp->End

Caption: A flowchart for troubleshooting low product yield.

Problem 2: Formation of a Black Precipitate (Palladium Black)

The appearance of a black precipitate is a tell-tale sign of palladium catalyst decomposition.

Possible Causes and Solutions:

  • Impurities: Trace impurities in your starting materials, solvent, or base can lead to the reduction of the palladium complex to palladium black. Ensure all reagents are of high purity.

  • Solvent Choice: Some solvents are more prone to causing palladium precipitation. If you are using THF and observing this issue, consider switching to another solvent like DMF.

  • High Temperatures: Excessive heat can accelerate catalyst decomposition. If heating is necessary, do so gradually and maintain the lowest effective temperature.

Problem 3: Significant Homocoupling of 4-heptyloxyphenylacetylene (Glaser Coupling)

The formation of a symmetrical diyne byproduct is a result of the Glaser coupling reaction, which is promoted by the presence of the copper co-catalyst and oxygen.[2][6][7]

Possible Causes and Solutions:

  • Presence of Oxygen: The most common cause is an inadequate inert atmosphere. Rigorously de-gas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.

  • High Copper Concentration: While catalytic, an excess of the copper co-catalyst can favor the homocoupling pathway. Use the recommended catalytic amount (typically 1-5 mol%).

  • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, transitioning to a copper-free Sonogashira protocol is the most effective solution.[3]

Catalytic Cycles: Sonogashira vs. Glaser Coupling

Catalytic_Cycles cluster_sonogashira Sonogashira Coupling cluster_glaser Glaser Coupling (Side Reaction) Pd0 Pd(0)L2 Pd_add Oxidative Addition (R-X) Pd0->Pd_add Pd_trans Transmetalation (Cu-C≡CR') Pd_add->Pd_trans Pd_elim Reductive Elimination Pd_trans->Pd_elim Pd_elim->Pd0 Product R-C≡CR' Pd_elim->Product Alkyne R'-C≡CH Cu_acetylide R'-C≡C-Cu Alkyne->Cu_acetylide + Cu(I), Base Dimer R'-C≡C-C≡C-R' Cu_acetylide->Dimer O2

Caption: A simplified comparison of the Sonogashira and Glaser coupling pathways.

Experimental Protocol: A Representative Sonogashira Coupling

This protocol provides a general starting point for the coupling of an aryl halide with 4-heptyloxyphenylacetylene. Optimization may be required based on the specific substrate.

Materials:

  • Aryl halide (1.0 mmol)

  • 4-heptyloxyphenylacetylene (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • CuI (0.05 mmol, 5 mol%)

  • Triethylamine (5 mL)

  • THF, anhydrous (10 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add 4-heptyloxyphenylacetylene dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or GC-MS. For less reactive halides, heating to 50-60 °C may be necessary.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Influence of Reaction Parameters

ParameterVariationExpected Outcome on YieldRationale
Aryl Halide I > Br > ClAryl iodides are the most reactive, often reacting at room temperature. Bromides may require heating, and chlorides typically require more forcing conditions and specialized catalysts.[2]The C-X bond strength decreases from Cl to I, facilitating oxidative addition.
Catalyst Loading 1-5 mol% PdLower loadings can be effective but may require longer reaction times. Higher loadings can be wasteful and may lead to increased side products.A balance must be struck between reaction efficiency and cost.
Base Amine (TEA, DIPA) vs. Inorganic (K₂CO₃)Amine bases are generally more effective as they also act as solvents and ligands. Inorganic bases can be used in certain protocols, particularly in polar aprotic solvents.The pKa of the base influences the rate of alkyne deprotonation.
Temperature Room Temp vs. HeatedIncreased temperature can improve reaction rates for less reactive substrates but may also promote catalyst decomposition and side reactions.Provides the necessary activation energy for slower reaction steps.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Al-Masum, M., & El-Sayed, T. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7486-7505. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. [Link]

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How to avoid impurities in the synthesis of 1-ethynyl-4-heptoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-ethynyl-4-heptoxybenzene. As Senior Application Scientists, we offer not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve synthetic challenges, ensuring the highest purity of your target compound.

Introduction to Synthetic Strategies

The synthesis of 1-ethynyl-4-heptoxybenzene, a valuable building block in medicinal chemistry and materials science, is most commonly achieved via two primary routes, each with its own set of potential challenges and impurity profiles. The first involves the direct coupling of a terminal alkyne with an aryl halide (Sonogashira coupling), often preceded by a deprotection step. The second route constructs the alkyne from an aldehyde precursor (Corey-Fuchs reaction) followed by coupling. Understanding the nuances of these reactions is paramount to minimizing impurity formation.

Troubleshooting Guide & FAQs

Part 1: Sonogashira Coupling Route

The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[1][2] For the synthesis of 1-ethynyl-4-heptoxybenzene, a common approach is the coupling of a protected alkyne, such as trimethylsilylacetylene (TMSA), with a 4-heptoxyaryl halide, followed by deprotection of the silyl group.

Diagram: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection 4-Heptoxy-iodobenzene 4-Heptoxy-iodobenzene Coupling Sonogashira Reaction 4-Heptoxy-iodobenzene->Coupling TMS-Acetylene TMS-Acetylene TMS-Acetylene->Coupling Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd_Catalyst->Coupling Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Coupling Base Amine Base (e.g., Et₃N) Base->Coupling TMS_Product 1-(Trimethylsilyl)ethynyl- 4-heptoxybenzene Coupling->TMS_Product Deprotection Silyl Deprotection TMS_Product->Deprotection TMS_Product->Deprotection Deprotection_Reagent Base (e.g., K₂CO₃/MeOH) or TBAF Deprotection_Reagent->Deprotection Final_Product 1-Ethynyl-4-heptoxybenzene Deprotection->Final_Product

Caption: Workflow for the two-step synthesis of 1-ethynyl-4-heptoxybenzene via Sonogashira coupling.

Frequently Asked Questions (Sonogashira Route)

Q1: My Sonogashira coupling reaction is sluggish or fails to go to completion, leaving significant amounts of unreacted 4-heptoxy-iodobenzene. What are the likely causes?

A1: This is a common issue, particularly with electron-rich aryl iodides like 4-heptoxy-iodobenzene. The electron-donating nature of the heptoxy group can slow down the rate-determining oxidative addition step of the palladium catalyst to the aryl iodide.[1] Here’s a troubleshooting checklist:

  • Catalyst Activity: Ensure your palladium catalyst is active. Palladium(0) species are sensitive to air and can decompose into palladium black, which is inactive.[3] If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) form. Consider using a fresh batch of catalyst.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is prone to oxidation. Use a freshly opened bottle or a recently purchased supply for optimal results.[3]

  • Ligand Choice: For electron-rich aryl halides, using more electron-rich and bulky phosphine ligands can accelerate the oxidative addition and subsequent reductive elimination steps.[1] Consider ligands other than the standard triphenylphosphine (PPh₃).

  • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can deactivate the catalyst and promote the unwanted homocoupling of the alkyne (Glaser coupling).[4] Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).

  • Base Purity: The amine base, typically triethylamine or diisopropylethylamine, must be anhydrous and free of oxidation products. Distilling the amine before use is good practice.

Q2: I've isolated my product, but I see a significant side product with a higher molecular weight. What is it and how can I prevent it?

A2: The most probable high-molecular-weight impurity is the homocoupled diyne, 1,4-bis(4-heptoxyphenyl)buta-1,3-diyne , formed via the Glaser-Hay coupling of the terminal alkyne product.[4] This side reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.

  • Mechanism of Formation: The copper(I) acetylide intermediate, which is crucial for the Sonogashira cycle, can be oxidized to a copper(II) species. This can then lead to the dimerization of the alkyne.

  • Prevention Strategies:

    • Strictly Anaerobic Conditions: The most effective way to suppress Glaser coupling is to meticulously exclude oxygen from your reaction.[4]

    • Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed precisely to avoid this side reaction.[2][5] These often require different ligands or reaction conditions to achieve good yields.

    • Hydrogen Atmosphere: It has been reported that conducting the reaction under a hydrogen atmosphere (diluted with an inert gas) can significantly reduce homocoupling.[6]

Q3: After the deprotection step, I still have a significant amount of the TMS-protected intermediate. How can I ensure complete deprotection?

A3: Incomplete deprotection of the trimethylsilyl (TMS) group is a common issue. The choice of deprotection conditions is critical.

  • Mild Basic Conditions: For many substrates, a mild base like potassium carbonate in methanol is sufficient.[7] However, if you are observing incomplete reaction, you may need to increase the reaction time or temperature slightly.

  • TBAF (Tetrabutylammonium Fluoride): TBAF in THF is a very effective and common reagent for silyl group deprotection. If basic methanolysis is incomplete, switching to TBAF will likely solve the problem.

  • Monitoring the Reaction: Always monitor the deprotection step by Thin Layer Chromatography (TLC) until the starting TMS-protected material is fully consumed.

Table 1: Common Impurities in the Sonogashira Synthesis of 1-Ethynyl-4-heptoxybenzene

Impurity NameStructureOriginPrevention & Removal
4-Heptoxy-iodobenzeneC₁₃H₁₉IOUnreacted starting materialOptimize reaction conditions (catalyst, ligand, temperature); remove by flash chromatography.
1,4-bis(4-heptoxyphenyl)buta-1,3-diyneC₃₀H₃₈O₂Glaser-Hay homocoupling of the productStrict exclusion of oxygen, use of copper-free conditions; remove by flash chromatography or recrystallization.
1-(Trimethylsilyl)ethynyl-4-heptoxybenzeneC₁₈H₂₈OSiIncomplete deprotectionUse stronger deprotection conditions (e.g., TBAF), increase reaction time; remove by flash chromatography.
Part 2: Corey-Fuchs Reaction Route

The Corey-Fuchs reaction provides a two-step method to convert an aldehyde into a terminal alkyne.[8] For this synthesis, 4-heptoxybenzaldehyde would be the starting material.

Diagram: Corey-Fuchs Reaction Workflow

Corey_Fuchs_Workflow cluster_0 Step 1: Dibromo-olefination cluster_1 Step 2: Elimination & Alkyne Formation 4-Heptoxybenzaldehyde 4-Heptoxybenzaldehyde Olefination Dibromo-olefination 4-Heptoxybenzaldehyde->Olefination Reagents_1 CBr₄, PPh₃ Reagents_1->Olefination Dibromoalkene 1-(2,2-Dibromoethenyl)- 4-heptoxybenzene Olefination->Dibromoalkene Elimination Fritsch-Buttenberg-Wiechell Rearrangement Dibromoalkene->Elimination Dibromoalkene->Elimination Reagents_2 n-BuLi or other strong base Reagents_2->Elimination Final_Product 1-Ethynyl-4-heptoxybenzene Elimination->Final_Product

Caption: Workflow for the two-step synthesis of 1-ethynyl-4-heptoxybenzene via the Corey-Fuchs reaction.

Frequently Asked Questions (Corey-Fuchs Route)

Q4: The first step of my Corey-Fuchs reaction (formation of the dibromoalkene) is low-yielding. What can I do to improve it?

A4: The formation of the dibromoalkene is a Wittig-type reaction. Low yields can often be attributed to the following:

  • Reagent Quality: Triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) should be of high purity. PPh₃ can oxidize over time.

  • Reaction Conditions: The reaction is typically run at low temperatures (e.g., 0 °C) in a solvent like dichloromethane. Ensure your conditions are anhydrous, as water can react with the ylide intermediate.

  • Stoichiometry: Precise stoichiometry of the reagents is important. An excess of the PPh₃/CBr₄ reagent may be necessary.

Q5: During the second step (treatment with n-BuLi), I'm getting a complex mixture of products instead of the clean terminal alkyne. What's going wrong?

A5: The conversion of the dibromoalkene to the alkyne involves a strong base and is sensitive to reaction conditions.

  • Temperature Control: This step is highly exothermic and must be performed at very low temperatures (typically -78 °C). Poor temperature control can lead to side reactions.

  • Rate of Addition: The n-butyllithium (n-BuLi) should be added slowly to the solution of the dibromoalkene to maintain a low temperature and prevent localized high concentrations of the base.

  • Quenching: The reaction should be carefully quenched at low temperature with a proton source (e.g., water or saturated ammonium chloride solution) after the reaction is complete.

Experimental Protocols

Protocol 1: Synthesis of 1-Ethynyl-4-heptoxybenzene via Sonogashira Coupling

(This protocol is a representative procedure based on established methods for similar compounds.[7])

Step A: Synthesis of 1-(Trimethylsilyl)ethynyl-4-heptoxybenzene

  • To a dried Schlenk flask under an argon atmosphere, add 1-iodo-4-heptoxybenzene (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).

  • Add anhydrous and degassed triethylamine (Et₃N, 5 equiv.) via syringe.

  • Add trimethylsilylacetylene (TMSA, 1.2 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC (e.g., using a hexane/ethyl acetate eluent).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude TMS-protected product, which can be purified by flash column chromatography if necessary.

Step B: Deprotection to 1-Ethynyl-4-heptoxybenzene

  • Dissolve the crude 1-(trimethylsilyl)ethynyl-4-heptoxybenzene from Step A in methanol.

  • Add potassium carbonate (K₂CO₃, 0.2 equiv.) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • After filtration and concentration, purify the crude product by flash column chromatography (typically with a hexane/ethyl acetate gradient) to yield pure 1-ethynyl-4-heptoxybenzene.[9][10]

Protocol 2: Synthesis of 1-Ethynyl-4-heptoxybenzene via Corey-Fuchs Reaction

(This protocol is a representative procedure based on established methods.[8])

Step A: Synthesis of 1-(2,2-Dibromoethenyl)-4-heptoxybenzene

  • In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (PPh₃, 2.0 equiv.) in anhydrous dichloromethane at 0 °C.

  • Add carbon tetrabromide (CBr₄, 1.0 equiv.) in one portion.

  • After stirring for a few minutes, add a solution of 4-heptoxybenzaldehyde (1.0 equiv.) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify by flash column chromatography to isolate the dibromoalkene.

Step B: Synthesis of 1-Ethynyl-4-heptoxybenzene

  • Dissolve the 1-(2,2-dibromoethenyl)-4-heptoxybenzene from Step A in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (n-BuLi, 2.1 equiv.) via syringe, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 1 hour.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

  • Purify the crude product by flash column chromatography to obtain pure 1-ethynyl-4-heptoxybenzene.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. [Link]

  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393. [Link]

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993–5996. [Link]

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  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

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  • She, N.-F., Guo, H.-Z., Cao, L.-P., & Gao, M. (2006). 1,4-Bis(4-methoxyphenyl)buta-1,3-diyne. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4958–o4959. [Link]

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  • El-Remaily, M. A. A., et al. (2022). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. Molecules, 27(16), 5122. [Link]

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Technical Support Center: Enhancing the Thermal Range of Liquid Crystalline Phases

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with liquid crystals (LCs). This resource provides in-depth guidance on a critical aspect of liquid crystal research: the strategic enhancement of their operational thermal range. A stable and broad thermal range is paramount for the reliability and performance of LC-based technologies. This guide is designed to provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when aiming to widen the temperature range of liquid crystalline phases.

Q1: My liquid crystal has a very narrow nematic range. What is the most straightforward approach to widen it?

A1: The most direct method to broaden the nematic range is to create a eutectic mixture. By mixing your target liquid crystal with one or more other nematic liquid crystals, you can significantly depress the melting point and, in some cases, slightly elevate the clearing point (the temperature at which the material becomes an isotropic liquid). The resulting mixture often exhibits a wider liquid crystalline range than any of its individual components.[1][2] The key is to select components that are structurally similar to ensure good miscibility.

Q2: I've created a mixture, but the clearing point has decreased. Why did this happen and what can I do?

A2: A decrease in the clearing point upon mixing can occur if the intermolecular interactions in the mixture are weaker than in the pure components. This can happen if the constituent molecules have significantly different shapes or polarities, which disrupts the orientational order of the liquid crystal phase. To address this, consider using components with more compatible molecular structures. Additionally, you can try to introduce a component with a much higher clearing point to compensate for the depression.

Q3: Can I use non-liquid crystalline additives to modify the thermal range?

A3: Yes, non-liquid crystalline additives, often called dopants, can be used. For instance, adding certain nanoparticles can stabilize the liquid crystal phase and widen its temperature range.[3][4] The choice of dopant and its concentration are critical. Small amounts of a dopant can disrupt the crystalline lattice, lowering the melting point. Some dopants can also interact with the LC molecules to enhance the stability of the mesophase, thereby increasing the clearing point. However, high concentrations can lead to phase separation.

Q4: My liquid crystal decomposes before it reaches the isotropic phase. How can I characterize its properties?

A4: When a liquid crystal decomposes at high temperatures, determining its clearing point becomes challenging. One strategy is to mix it with a lower-melting-point, stable liquid crystal. This can create a eutectic mixture with a clearing point that is below the decomposition temperature of your compound, allowing for its characterization.[2] Another approach is to use fast heating rates in your differential scanning calorimetry (DSC) measurements to minimize the time the sample spends at high temperatures, though this can affect the accuracy of the transition temperature measurement.

Q5: What is the effect of flexible chain length in a liquid crystal molecule on its thermal range?

A5: The length of flexible alkyl chains on a liquid crystal molecule significantly influences its thermal properties. Generally, increasing the chain length tends to decrease the melting point up to a certain point, as it disrupts the crystalline packing. However, longer chains also tend to lower the clearing point because they increase the molecular volume and can disrupt the long-range orientational order of the mesophase.[5] Therefore, optimizing the chain length is a key strategy in molecular design to achieve a desired thermal range.

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental challenges, focusing on the causality behind the issues and providing actionable solutions.

Issue 1: Inconsistent Phase Transition Temperatures

You observe significant variations in the melting and clearing points of your liquid crystal sample across different measurements.

Root Cause Analysis:

  • Purity of the Sample: Impurities are a primary cause of inconsistent transition temperatures. Even small amounts of contaminants can broaden or shift the phase transitions.

  • Thermal History: The thermal history of the sample can affect its crystalline structure and, consequently, its melting point. For instance, the rate of cooling from the isotropic phase can influence the degree of crystallinity.[6]

  • Calibration of Thermal Analysis Equipment: Inaccurate temperature calibration of your Differential Scanning Calorimeter (DSC) or hot stage microscope will lead to erroneous transition temperature readings.[6]

  • Heating/Cooling Rate: The heating or cooling rate used in the measurement can affect the observed transition temperatures. Faster rates can lead to a shift in the measured transition temperatures.[7]

Troubleshooting Workflow:

Figure 1: Troubleshooting inconsistent phase transition temperatures.

Detailed Protocol: Standardizing Thermal History

  • Heating: Heat the sample in the DSC or on a hot stage to a temperature approximately 20°C above its clearing point to ensure it is fully in the isotropic liquid state.

  • Isothermal Hold: Hold the sample at this isotropic temperature for a consistent period (e.g., 5-10 minutes) to erase any previous thermal history.

  • Controlled Cooling: Cool the sample at a controlled, consistent rate (e.g., 10°C/min) to a temperature well below its crystallization point.

  • Equilibration: Allow the sample to equilibrate at the low temperature for a set time before starting the heating cycle for measurement.

  • Measurement: Heat the sample at a standardized rate (e.g., 10°C/min) to record the melting and clearing points.

Issue 2: Phase Separation in Liquid Crystal Mixtures

After preparing a liquid crystal mixture, you observe domains of different phases under the polarizing optical microscope, indicating phase separation.

Root Cause Analysis:

  • Immiscibility: The components of your mixture may have poor miscibility due to significant differences in their molecular structure, polarity, or size.

  • Concentration Limits: You might have exceeded the solubility limit of one component in the other.

  • Inadequate Mixing: The components may not have been mixed thoroughly, leading to localized concentration gradients and phase separation.

  • Temperature-Induced Phase Separation: Some mixtures are stable only within a specific temperature range and may phase-separate upon heating or cooling.

Troubleshooting Workflow:

Figure 2: Troubleshooting phase separation in liquid crystal mixtures.

Detailed Protocol: Preparing a Homogeneous Liquid Crystal Mixture

  • Weighing: Accurately weigh the desired amounts of each liquid crystal component into a clean vial.

  • Heating to Isotropic Phase: Heat the vial containing the mixture on a hot plate to a temperature where all components are in their isotropic liquid state. This lowers the viscosity and promotes mixing.[8]

  • Thorough Mixing: While in the isotropic state, thoroughly mix the components. This can be done by gentle swirling, vortexing, or using a small magnetic stir bar. Ensure the mixture appears homogeneous.

  • Cooling and Observation: Allow the mixture to cool slowly to room temperature while observing it under a polarizing optical microscope to check for any signs of phase separation.

  • Thermal Cycling: To ensure stability, cycle the mixture through its thermal range (heating to isotropic and cooling back down) several times.

Advanced Strategies for Thermal Range Enhancement

For more significant modifications of the thermal range, consider these advanced approaches:

Molecular Engineering

The chemical structure of the liquid crystal molecule itself is the primary determinant of its thermal properties.

  • Core Structure: A rigid core, often composed of aromatic rings, is essential for mesophase formation. Modifying the core can have a large impact on the clearing point.

  • Linking Groups: The groups linking the rings in the core (e.g., esters, Schiff bases) affect the molecule's linearity and polarity, influencing both melting and clearing points.

  • Terminal Groups: The nature of the terminal groups (e.g., alkyl, alkoxy, cyano) has a significant effect on the intermolecular forces and thus the thermal stability of the mesophase.[5]

  • Lateral Substitution: Introducing substituents on the side of the molecular core can significantly lower the melting point by disrupting crystal packing, but it often also lowers the clearing point.

Molecular ModificationEffect on Melting Point (Tm)Effect on Clearing Point (Tc)Rationale
Increasing Alkyl Chain Length Generally Decreases (up to a point)Generally DecreasesDisrupts crystal packing; increases molecular disorder.[5]
Introducing Lateral Substituents Significantly DecreasesGenerally DecreasesSteric hindrance disrupts both crystalline and liquid crystalline order.
Adding a Phenyl Ring to the Core Generally IncreasesSignificantly IncreasesEnhances molecular rigidity and anisotropy.
Using a more polar terminal group Generally IncreasesGenerally IncreasesStronger dipole-dipole interactions stabilize both phases.
Nanoparticle Doping

The introduction of nanoparticles into a liquid crystal host can significantly alter its phase behavior.

  • Mechanism: Nanoparticles can act as nucleation sites, influencing the crystallization process and potentially lowering the melting point. They can also interact with the liquid crystal director field, creating local order that can stabilize the mesophase and increase the clearing point.[3][4] For some systems, nanoparticles can become trapped in the defect regions of certain LC phases, leading to a stabilization of that phase over a wider temperature range.[3]

  • Types of Nanoparticles: Gold, silver, and various metal oxide nanoparticles have been shown to be effective.[4][9] The surface functionalization of the nanoparticles is crucial for their dispersion and interaction with the liquid crystal host.[10]

Experimental Protocol: Doping Liquid Crystals with Nanoparticles

  • Nanoparticle Dispersion: Disperse the nanoparticles in a volatile solvent in which the liquid crystal is also soluble (e.g., chloroform, toluene). Sonication is often required to achieve a uniform dispersion.

  • Mixing: Add the nanoparticle dispersion to the liquid crystal in its isotropic state.

  • Solvent Evaporation: Slowly evaporate the solvent, often under reduced pressure, while continuously mixing to ensure a homogeneous distribution of the nanoparticles within the liquid crystal host.

  • Characterization: Characterize the thermal properties of the resulting nanocomposite using DSC and polarizing optical microscopy.

Troubleshooting Nanoparticle Doping:

  • Aggregation: If nanoparticles aggregate, the desired effect on the thermal range will be diminished. Improve dispersion by trying different solvents, surface ligands on the nanoparticles, or sonication parameters.

  • Phase Separation: At higher concentrations, nanoparticles may phase-separate from the liquid crystal. It is important to determine the optimal concentration range for your specific system.

By understanding the fundamental principles behind the thermal behavior of liquid crystals and by systematically applying the troubleshooting and experimental protocols outlined in this guide, you will be well-equipped to enhance the thermal range of your liquid crystalline materials for your specific research and development needs.

References

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  • Coles, H. J., and M. N. Pivnenko. "Liquid crystal'blue phases' with a wide temperature range.
  • Cwajda-Białasik, J., et al. "Infrared thermography in the assessment of venous leg ulcers." Journal of wound care 29.Sup7a (2020): 2-8.
  • Dini, V., et al. "Infrared thermography for the assessment of venous leg ulcers: a prospective cohort study." International wound journal 12.5 (2015): 525-531.
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  • Jaspers, M. E. H., et al. "The use of infrared thermography for the assessment of burn depth: a systematic review." Burns 43.8 (2017): 1621-1631.
  • Karatairi, E., et al. "Stabilization of blue phases by surface-functionalized semiconducting nanoparticles." Journal of Materials Chemistry 20.39 (2010): 8549-8554.
  • Kato, T., et al. "Functional liquid crystals: stimuli-responsive, self-organizing, and nanostructured materials.
  • Lee, M., et al. "Donor–acceptor liquid crystals for organic electronics." Chemical Society Reviews 45.17 (2016): 4639-4672.
  • Lehmann, M., and T. Hügel. "Donor–acceptor dyads for organic photovoltaics.
  • Martínez-Jiménez, M. A., et al. "Infrared thermography for the assessment of burn depth: a systematic review." Journal of burn care & research 39.5 (2018): 709-717.
  • Moreira, J. A., et al. "Optical fiber sensor based on a blue phase liquid crystal." Optics express 12.11 (2004): 2425-2430.
  • Ring, E. F. J., and K. Ammer. "Infrared thermal imaging in medicine." Physiological measurement 33.3 (2012): R33.
  • Sabatino, D. R., T. J. Praisner, and C. R. Smith. "A high-resolution, digital, color, liquid crystal thermography system." Experiments in fluids 28.5 (2000): 385-394.
  • Sergeyev, S., W. Pisula, and Y. H. Geerts. "Discotic liquid crystals: a new generation of organic semiconductors." Chemical Society Reviews 36.12 (2007): 1902-1929.
  • Tschierske, C. "Development of new liquid-crystalline supersystems." Journal of Materials Chemistry 8.7 (1998): 1485-1508.
  • Tschierske, C., D. A. Dunmur, and J. W. Goodby. Handbook of liquid crystals. John Wiley & Sons, 2014.
  • Yoshida, H., et al. "Nanoparticle-stabilized blue phases." Applied Physics Express 2.12 (2009): 121501.

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Validation & Comparative

A Comparative Spectroscopic Guide to the Characterization of 1-Ethynyl-4-(heptyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the characterization of 1-ethynyl-4-(heptyloxy)benzene, a key intermediate in the synthesis of various organic materials and potential pharmaceutical agents. Through a detailed examination of its Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopic data, we will elucidate its structural features and provide a comparative analysis with related molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a comprehensive understanding of the spectroscopic properties of this compound.

Introduction

1-Ethynyl-4-(heptyloxy)benzene, with the chemical formula C₁₅H₂₀O and CAS number 79887-18-6, is an aromatic compound featuring a terminal alkyne and a long-chain alkoxy group.[1] The precise characterization of this molecule is paramount for ensuring its purity and for understanding its reactivity in subsequent synthetic steps. FT-IR and NMR spectroscopy are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's functional groups and atomic connectivity.

In this guide, we will first outline the standard experimental protocols for acquiring high-quality FT-IR and NMR spectra. Subsequently, we will present and interpret the expected spectroscopic data for 1-ethynyl-4-(heptyloxy)benzene, drawing comparisons with structurally similar compounds to highlight key distinguishing features.

Experimental Protocols

The reliability of spectroscopic data is intrinsically linked to the rigor of the experimental methodology. The following are best-practice protocols for the FT-IR and NMR analysis of 1-ethynyl-4-(heptyloxy)benzene.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum should be recorded using a modern spectrometer to ensure high resolution and signal-to-noise ratio.

Methodology:

  • Sample Preparation: A small amount of the neat liquid or solid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution in an appropriate solvent (e.g., chloroform) can be prepared, and the spectrum of the solvent is subtracted from the sample spectrum. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrument Parameters: The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹. An accumulation of at least 16 scans is recommended to obtain a high-quality spectrum.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of the empty sample compartment (or the pure solvent) should be recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

Diagram of the FT-IR Experimental Workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Prepare Sample (Neat Film, Solution, or KBr Pellet) acq Record Spectrum (4000-400 cm⁻¹, ≥16 scans) prep->acq Place in Spectrometer proc Fourier Transform & Background Subtraction acq->proc Generate Interferogram final Analyzable Spectrum proc->final Final IR Spectrum

Caption: A streamlined workflow for acquiring a high-quality FT-IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H (proton) and ¹³C (carbon-13) NMR spectra are essential for a complete structural elucidation.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

  • Instrument Parameters:

    • ¹H NMR: Spectra are typically acquired on a 300 MHz or higher field spectrometer. Standard parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Spectra are acquired on the same instrument, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw Free Induction Decay (FID) signal is Fourier-transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectrum.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Dissolve Sample in Deuterated Solvent acq Acquire FID (¹H and ¹³C) prep->acq Insert into Spectrometer proc Fourier Transform, Phase & Baseline Correction acq->proc Generate Raw Data final Interpretable Spectrum proc->final Final NMR Spectrum

Caption: The standard workflow for obtaining high-resolution NMR spectra.

Spectroscopic Characterization and Comparative Analysis

FT-IR Spectral Analysis

The FT-IR spectrum of 1-ethynyl-4-(heptyloxy)benzene is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Expected FT-IR Data for 1-Ethynyl-4-(heptyloxy)benzene:

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Intensity
~3300≡C-HStretchStrong, Sharp
~2950-2850C-H (Alkyl)StretchStrong
~2110C≡CStretchWeak to Medium
~1610, ~1510C=C (Aromatic)StretchMedium
~1250, ~1040C-O (Aryl Ether)Asymmetric & Symmetric StretchStrong
~830C-H (Aromatic)Out-of-plane BendStrong

Interpretation and Causality:

  • ≡C-H Stretch (~3300 cm⁻¹): The sharp, strong absorption around 3300 cm⁻¹ is a hallmark of the C-H stretching vibration of a terminal alkyne. Its high frequency is due to the sp-hybridization of the carbon atom, which leads to a stronger and shorter C-H bond.

  • Alkyl C-H Stretches (~2950-2850 cm⁻¹): The strong absorptions in this region arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the heptyloxy chain.[2]

  • C≡C Stretch (~2110 cm⁻¹): The carbon-carbon triple bond stretch is expected to appear as a weak to medium intensity band. The intensity of this band can be variable and is often weaker for internal alkynes.

  • Aromatic C=C Stretches (~1610, ~1510 cm⁻¹): These medium-intensity bands are characteristic of the C=C stretching vibrations within the benzene ring.

  • Aryl Ether C-O Stretches (~1250, ~1040 cm⁻¹): Phenyl alkyl ethers typically show two strong C-O stretching bands.[3][4] The asymmetric stretch appears at a higher frequency (~1250 cm⁻¹) and the symmetric stretch at a lower frequency (~1040 cm⁻¹).[3][4][5]

  • Aromatic C-H Bend (~830 cm⁻¹): The strong band in this region is indicative of the out-of-plane C-H bending of the 1,4-disubstituted (para) benzene ring.

Comparative Analysis:

CompoundKey FT-IR Peaks (cm⁻¹)
1-Ethynyl-4-(heptyloxy)benzene (Expected) ~3300 (≡C-H), ~2110 (C≡C), ~1250, ~1040 (C-O)
1-Ethynyl-4-methoxybenzeneSimilar pattern, with characteristic aryl ether and terminal alkyne bands.
PhenylacetyleneShows the characteristic ≡C-H (~3300 cm⁻¹) and C≡C (~2110 cm⁻¹) stretches but lacks the C-O ether bands.

The presence of the long heptyloxy chain in 1-ethynyl-4-(heptyloxy)benzene will result in more intense and well-defined alkyl C-H stretching bands compared to an analog with a shorter chain like 1-ethynyl-4-methoxybenzene.

NMR Spectral Analysis

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Molecular Structure and Atom Numbering for NMR Assignment:

molecule mol C(1)≡C(2)-Ar-[C(3)=C(4)-C(5)=C(6)-C(7)=C(4)]-O-C(8)H2-C(9)H2-C(10)H2-C(11)H2-C(12)H2-C(13)H2-C(14)H3 | H

Caption: Numbering scheme for NMR assignments of 1-ethynyl-4-(heptyloxy)benzene.

Expected ¹H NMR Data for 1-Ethynyl-4-(heptyloxy)benzene:

The ¹H NMR spectrum can be predicted based on the analysis of a close analog, 1-ethynyl-4-(pentyloxy)benzene.[6]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40d2HH-4, H-6 (Aromatic)
~6.85d2HH-3, H-5 (Aromatic)
~3.95t2HH-8 (O-CH₂)
~3.00s1HH-1 (≡C-H)
~1.75p2HH-9
~1.45-1.30m8HH-10, H-11, H-12, H-13
~0.90t3HH-14 (CH₃)

Interpretation and Causality:

  • Aromatic Protons (δ ~7.40 and ~6.85): The aromatic protons appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating heptyloxy group (H-3, H-5) are shielded and appear at a higher field (lower ppm) compared to the protons ortho to the electron-withdrawing ethynyl group (H-4, H-6).

  • Alkoxy Protons (δ ~3.95, ~1.75, ~1.45-1.30, ~0.90): The protons of the heptyloxy chain show characteristic chemical shifts and multiplicities. The protons on the carbon adjacent to the oxygen (H-8) are the most deshielded and appear as a triplet. The terminal methyl group (H-14) appears as a triplet at the highest field.

  • Acetylenic Proton (δ ~3.00): The terminal acetylenic proton appears as a sharp singlet. Its chemical shift is influenced by the magnetic anisotropy of the triple bond.

Expected ¹³C NMR Data for 1-Ethynyl-4-(heptyloxy)benzene:

Based on data for 1-ethynyl-4-(pentyloxy)benzene, the following ¹³C chemical shifts are expected.[6]

Chemical Shift (δ, ppm)Assignment
~159.5C-7 (Ar-O)
~133.5C-4, C-6 (Ar-C)
~115.0C-3, C-5 (Ar-C)
~114.5C-2 (Ar-C≡)
~83.5C≡C-Ar
~77.0≡C-H
~68.0C-8 (O-CH₂)
~31.8, ~29.2, ~29.1, ~26.0, ~22.6C-9 to C-13
~14.1C-14 (CH₃)

Interpretation and Causality:

  • Aromatic Carbons (δ ~114.5-159.5): The aromatic carbons show a range of chemical shifts depending on their substitution. The carbon attached to the oxygen (C-7) is the most deshielded.

  • Alkynyl Carbons (δ ~83.5 and ~77.0): The two sp-hybridized carbons of the alkyne group have characteristic chemical shifts.

  • Alkyl Carbons (δ ~14.1-68.0): The carbons of the heptyloxy chain show typical aliphatic chemical shifts, with the carbon attached to the oxygen (C-8) being the most deshielded.

Comparative Analysis:

Compound¹H NMR (δ, ppm) - Key Signals¹³C NMR (δ, ppm) - Key Signals
1-Ethynyl-4-(heptyloxy)benzene (Expected) ~7.40 (d), ~6.85 (d), ~3.95 (t), ~3.00 (s) ~159.5, ~133.5, ~115.0, ~83.5, ~77.0, ~68.0
1-Ethynyl-4-(pentyloxy)benzene[6]Similar aromatic and acetylenic proton shifts. Aliphatic region differs in integration and multiplicity due to the shorter alkyl chain.Similar aromatic and alkynyl carbon shifts. Aliphatic region shows fewer signals.
1-Ethynyl-4-methylbenzeneAromatic protons will show a similar splitting pattern but different chemical shifts due to the methyl substituent. A sharp singlet for the methyl protons will be present.The aromatic and alkynyl carbon shifts will be influenced by the methyl group.
1-Chloro-4-(phenylethynyl)benzeneThe aromatic region will be more complex due to the presence of two different phenyl rings.The chemical shifts of the aromatic carbons will be significantly affected by the chloro substituent.

The length of the alkyl chain in the alkoxy group primarily affects the integration and complexity of the aliphatic region in both ¹H and ¹³C NMR spectra, with minimal impact on the chemical shifts of the aromatic and acetylenic moieties.

Conclusion

The structural characterization of 1-ethynyl-4-(heptyloxy)benzene can be confidently achieved through a combined analysis of its FT-IR and NMR spectra. The FT-IR spectrum provides unambiguous evidence for the presence of the terminal alkyne, aromatic ring, and aryl ether functional groups. The ¹H and ¹³C NMR spectra offer a detailed map of the molecule's carbon-hydrogen framework, allowing for the precise assignment of all atoms.

By comparing the expected spectroscopic data with that of known analogs, a high degree of confidence in the structural elucidation can be attained. This guide provides the necessary framework and comparative data for researchers to accurately identify and characterize 1-ethynyl-4-(heptyloxy)benzene, ensuring the quality and reliability of their scientific endeavors.

References

  • PubChem. 1-Eth-1-ynyl-4-(heptyloxy)benzene. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. Available from: [Link]

  • Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. Available from: [Link]

  • ResearchGate. FTIR spectrum of 4-methoxyphencyclidine HCl. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for: Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for: Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content. Available from: [Link]

  • ResearchGate. FTIR spectra of oxytetracycline and oxytetracycline-loaded supports. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. Available from: [Link]

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A Comparative Analysis of the Mesomorphic Properties of Phenylacetylene-Based Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Phenylacetylene Core

The rational design of liquid crystals hinges on the interplay of a rigid molecular core and flexible terminal chains. The phenylacetylene moiety offers a compelling rigid core due to its linear geometry and π-conjugation, which promotes the anisotropic intermolecular interactions necessary for mesophase formation. The introduction of an alkoxy chain, such as the heptoxy group in 1-ethynyl-4-heptoxybenzene, provides the requisite flexibility and influences the transition temperatures and the types of mesophases observed. Understanding how the chain length and core structure dictate the liquid crystalline behavior is paramount for designing materials with specific optical and electronic properties.

In this guide, we will explore the expected mesomorphic behavior of 1-ethynyl-4-heptoxybenzene through the lens of established experimental techniques and compare its predicted properties with those of the industry-standard cyanobiphenyls.

Experimental Design for Mesophase Characterization

The identification and characterization of liquid crystal mesophases is a multi-step process that relies on a suite of complementary analytical techniques. The causal relationship between these experimental choices is crucial for building a self-validating dataset.

Caption: Workflow for the synthesis and characterization of liquid crystal mesophases.

Synthesis of 1-ethynyl-4-heptoxybenzene

The synthesis of 1-ethynyl-4-heptoxybenzene and its analogs is typically achieved via a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is a robust and versatile method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.

Exemplary Protocol:

  • Preparation of Reactants: 4-Heptoxyphenol is converted to 4-heptoxy-iodobenzene. Separately, ethynyltrimethylsilane is used as a protected acetylene source.

  • Sonogashira Coupling: 4-heptoxy-iodobenzene is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine.

  • Deprotection: The resulting trimethylsilyl-protected compound is then deprotected using a mild base, such as potassium carbonate in methanol, to yield the final product, 1-ethynyl-4-heptoxybenzene.

  • Purification: The crude product is purified by column chromatography on silica gel to obtain a high-purity material, which is essential for accurate mesophase characterization.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for identifying the temperatures and enthalpies of phase transitions. By precisely measuring the heat flow into or out of a sample as a function of temperature, we can detect the endothermic and exothermic events associated with changes in molecular ordering.

Protocol:

  • A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed pan is used as a reference.

  • The sample and reference are heated and cooled at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The resulting thermogram plots heat flow against temperature, with peaks indicating phase transitions.

Polarized Optical Microscopy (POM)

POM is a crucial technique for the visual identification of liquid crystal mesophases. Each mesophase exhibits a characteristic optical texture when viewed between crossed polarizers.

Protocol:

  • A small amount of the sample is placed on a clean glass slide and covered with a coverslip.

  • The slide is placed on a hot stage attached to a polarizing microscope.

  • The sample is heated to its isotropic liquid state and then slowly cooled.

  • The textures that form upon cooling are observed and recorded at different temperatures, guided by the transition temperatures identified by DSC.

X-Ray Diffraction (XRD)

XRD provides definitive information about the molecular arrangement and dimensionality of order within a mesophase. It allows for the determination of layer spacing in smectic phases and the average distance between molecules.

Protocol:

  • The sample is loaded into a thin-walled glass capillary and placed in a temperature-controlled holder within the XRD instrument.

  • A monochromatic X-ray beam is directed at the sample.

  • The scattered X-rays are detected, and the resulting diffraction pattern is analyzed.

  • Sharp, low-angle reflections are indicative of the layered structure of smectic phases, while broad, diffuse halos at wider angles correspond to the liquid-like positional order of the molecules.

Comparative Analysis of Mesomorphic Properties

To contextualize the expected properties of 1-ethynyl-4-heptoxybenzene, we will compare it with the well-characterized liquid crystals 5CB and 7CB. Due to the lack of direct data for 1-ethynyl-4-heptoxybenzene, we will use data for the structurally analogous 4-n-heptoxy-4'-ethynyltolane as a proxy. Tolanes have a very similar rigid core to phenylacetylenes, with an additional phenyl ring, which generally leads to higher transition temperatures.

CompoundStructureMesophase(s)Transition Temperatures (°C)
1-ethynyl-4-heptoxybenzene (Predicted) CCCCCCC-O-Ph-C≡CHNematic (N)Cr → N: ~40-50N → I: ~60-70
4-n-Heptoxy-4'-ethynyltolane CCCCCCC-O-Ph-C≡C-PhNematic (N), Smectic A (SmA)Cr → SmA: 88SmA → N: 105N → I: 138
4-cyano-4'-pentylbiphenyl (5CB) [1][2]CCCCC-Ph-Ph-CNNematic (N)Cr → N: 22.5N → I: 35.0
4-cyano-4'-heptylbiphenyl (7CB) CCCCCCC-Ph-Ph-CNNematic (N)Cr → N: 30N → I: 42.8

Note: The transition temperatures for 1-ethynyl-4-heptoxybenzene are predictive, based on the trends observed in related homologous series. The data for 4-n-heptoxy-4'-ethynyltolane is from Yoshio, H. et al. (2005).

Analysis of the Comparison:

  • Mesophase Type: The shorter phenylacetylene core in 1-ethynyl-4-heptoxybenzene, compared to the tolane analogue, would likely favor the formation of a less ordered nematic phase over a smectic phase. The longer heptoxy chain, in comparison to the pentyl chain of 5CB, increases the likelihood of smectic phases, but the lack of a strongly polar terminal group (like the cyano group in cyanobiphenyls) may suppress their formation.

  • Transition Temperatures: The predicted transition temperatures for 1-ethynyl-4-heptoxybenzene are higher than those of 5CB and 7CB. This is attributed to the linear and rigid acetylene linkage, which enhances intermolecular interactions compared to the single bond between the phenyl rings in cyanobiphenyls. The tolane derivative exhibits significantly higher transition temperatures due to its extended rigid core.

  • Mesophase Range: The predicted nematic range for 1-ethynyl-4-heptoxybenzene is expected to be broader than that of 5CB and 7CB, which could be advantageous for certain applications requiring a wider operating temperature window.

Conclusion and Future Directions

This guide has provided a framework for the analysis of the liquid crystal mesophases of 1-ethynyl-4-heptoxybenzene, contextualized through comparison with established liquid crystal materials. While predictive in nature for the target compound, the analysis, grounded in the behavior of structurally similar molecules and established characterization methodologies, suggests that 1-ethynyl-4-heptoxybenzene is a promising candidate for forming a nematic mesophase with a useful temperature range.

The logical next step is the synthesis and experimental verification of the mesomorphic properties of the 1-ethynyl-4-alkoxybenzene homologous series. Such a study would provide invaluable data for understanding the structure-property relationships in this class of liquid crystals and would validate or refine the predictions made in this guide. Further investigation into the dielectric anisotropy and viscoelastic properties of these materials would also be crucial for assessing their potential in display and other electro-optic applications.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Cyano-4'-pentylbiphenyl (5CB): Properties, Synthesis, and Applications in Liquid Crystal Technology. Retrieved from [Link]

  • The Science Behind 5CB: Nematic Liquid Crystals for Your Innovations. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Yoshio, H., Maeda, T., & Minakata, S. (2005). Synthesis and Mesomorphic Properties of 4-n-Alkoxy-4'-ethynyltolanes. Chemistry Letters, 34(11), 1534-1535.
  • Kubo, K., Kuribayashi, D., Ujiie, S., et al. (2024). Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone. Journal of Oleo Science, 73(2), 253-261.
  • Goodby, J. W., et al. (2014). Handbook of Liquid Crystals. Wiley-VCH.
  • Demus, D., Goodby, J., Gray, G. W., Spiess, H.-W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals, Vol. 2A: Low Molecular Weight Liquid Crystals I. Wiley-VCH.

Sources

A Comparative Guide to Purity Validation of Synthesized 1-Eth-1-ynyl-4-(heptyloxy)benzene: HPLC, GC-MS, and NMR Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of purity for a newly synthesized active pharmaceutical ingredient (API) or key intermediate is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison for validating the purity of 1-Eth-1-ynyl-4-(heptyloxy)benzene, a substituted aromatic alkyne, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, present a detailed validation protocol, and objectively compare the performance of HPLC with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Critical Role of Purity in Drug Discovery and Development

The presence of impurities in a synthesized compound can have profound effects on its biological activity, toxicity, and stability.[1] In the context of drug development, even minute quantities of impurities can lead to misleading structure-activity relationship (SAR) data, adverse toxicological effects, or compromised product shelf-life. Therefore, a robust and validated analytical method for purity determination is not merely a quality control checkpoint but an integral part of the research and development process.[1]

Synthesis of this compound via Sonogashira Coupling

The synthesis of this compound is most commonly achieved through a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2][3]

A plausible synthetic route involves the coupling of 1-iodo-4-(heptyloxy)benzene with a protected or terminal alkyne. The use of (trimethylsilyl)acetylene is a common strategy to prevent self-coupling of the alkyne, followed by a deprotection step.[2][4]

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure based on established Sonogashira coupling methodologies.[5][6][7]

Materials:

  • 1-iodo-4-(heptyloxy)benzene

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) in THF (1 M solution)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Sonogashira Coupling:

    • To a dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-4-(heptyloxy)benzene (1 equivalent), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

    • Add anhydrous THF and triethylamine (e.g., 2-3 equivalents).

    • To this stirring mixture, add (trimethylsilyl)acetylene (e.g., 1.2 equivalents) dropwise.

    • The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.

    • The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel.

  • Deprotection:

    • The purified silyl-protected product is dissolved in THF.

    • A solution of TBAF in THF is added, and the mixture is stirred at room temperature until deprotection is complete (monitored by TLC).

    • The reaction is quenched with water, and the product is extracted with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated to yield this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start Sonogashira_Coupling Sonogashira Coupling (1-iodo-4-(heptyloxy)benzene + (TMS)acetylene) Start->Sonogashira_Coupling Workup_Purification Work-up and Purification (Column Chromatography) Sonogashira_Coupling->Workup_Purification Deprotection TMS Deprotection (TBAF) Workup_Purification->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Synthetic workflow for this compound.

HPLC Method Development and Validation for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity analysis of organic compounds due to its high resolution, sensitivity, and reproducibility.[1] For a non-volatile compound like this compound, reversed-phase HPLC is the method of choice.

Rationale for HPLC Method Parameters
  • Stationary Phase (Column): A C18 (octadecylsilane) column is a robust and versatile choice for the separation of nonpolar to moderately polar compounds.[8][9] The long alkyl chains of the C18 stationary phase provide strong hydrophobic interactions with the aromatic and heptyloxy moieties of the target molecule, leading to good retention and separation from potential impurities.[10]

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent, such as acetonitrile or methanol, is typically employed.[3][11] Acetonitrile is often preferred due to its lower viscosity and UV transparency. The gradient allows for the efficient elution of compounds with a range of polarities, from polar starting materials to nonpolar byproducts. The addition of a small amount of an acid, like trifluoroacetic acid (TFA), to the mobile phase can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.[12]

  • Detection: A UV detector is suitable for this compound due to the presence of the aromatic ring, which absorbs UV light. The detection wavelength should be set at or near the absorbance maximum (λmax) of the analyte to ensure high sensitivity.

Experimental Protocol: HPLC Purity Analysis

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 70% B to 95% B over 15 minutes, then hold at 95% B for 5 minutes, followed by re-equilibration.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or the determined λmax)

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in the mobile phase B (Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve and Filter) Injection HPLC Injection Sample_Prep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration and Purity Calculation) Detection->Data_Analysis Result Purity Report Data_Analysis->Result Validation_Process Validation Method Validation Specificity Linearity Accuracy Precision Robustness Impurity_Spiking Impurity_Spiking Validation:specificity->Impurity_Spiking Demonstrates separation of analyte from impurities Calibration_Curve Calibration_Curve Validation:linearity->Calibration_Curve Analyzes serial dilutions Spike_Recovery Spike_Recovery Validation:accuracy->Spike_Recovery Measures recovery of known amounts Repeatability_Intermediate Repeatability_Intermediate Validation:precision->Repeatability_Intermediate Assesses variability Parameter_Variation Parameter_Variation Validation:robustness->Parameter_Variation Evaluates effect of small changes

Caption: Key parameters for HPLC method validation.

1. Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. [13]This can be demonstrated by spiking the sample with potential impurities and showing that they are well-resolved from the main peak.

2. Linearity: Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically determined by analyzing a series of dilutions of the analyte and plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 1.

3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies, where a known amount of the analyte is added to a placebo or a sample matrix, and the percentage of the analyte recovered is calculated.

4. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

  • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.

5. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. [12]For an HPLC method, this may include variations in mobile phase composition, pH, flow rate, and column temperature.

Hypothetical HPLC Validation Data Summary

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Analyte peak is well-resolved from impurity peaks (Resolution > 2)Resolution > 2.5 for all spiked impurities
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998
Accuracy Recovery between 98.0% and 102.0%99.5% - 101.2% recovery
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.5%
Precision (Intermediate) RSD ≤ 2.0%RSD = 1.2%
Robustness No significant change in results with minor parameter variationsMethod remains reliable within tested ranges

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, other analytical techniques offer complementary information and may be more suitable in certain situations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds. [9]

  • Advantages:

    • Excellent for identifying and quantifying volatile impurities, such as residual solvents from the synthesis.

    • The mass spectrometer provides structural information, aiding in the identification of unknown impurities.

    • Generally offers high sensitivity.

  • Limitations for this compound:

    • The target molecule has a relatively high boiling point, which may require high inlet and column temperatures, potentially leading to thermal degradation.

    • Not suitable for non-volatile impurities.

    • The equipment can be more expensive and require more maintenance than a standard HPLC-UV system. [8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the purity of a substance without the need for a reference standard of the analyte itself. [14]

  • Advantages:

    • Provides structural information about both the main compound and any impurities present.

    • Can quantify impurities without the need for their individual reference standards, provided they have unique, well-resolved signals. [14] * Non-destructive technique.

  • Limitations:

    • Lower sensitivity compared to HPLC and GC-MS, making it challenging to detect and quantify trace-level impurities.

    • Complex mixtures can lead to overlapping signals, making quantification difficult.

    • Requires a highly pure internal standard for accurate quantification.

Comparison Summary

FeatureHPLC-UVGC-MSNMR
Analyte Volatility Non-volatile and thermally labileVolatile and semi-volatileNot dependent on volatility
Sensitivity HighVery HighModerate to Low
Quantification Requires reference standards for impuritiesRequires reference standards for impuritiesCan be quantitative without impurity standards
Impurity Identification Limited (based on retention time)Good (based on mass spectra)Excellent (based on chemical shifts and coupling)
Primary Application Purity of main compound and non-volatile impuritiesVolatile impurities and residual solventsStructural confirmation and purity of major components

Conclusion

For the comprehensive purity validation of synthesized this compound, a multi-faceted approach is recommended. A validated reversed-phase HPLC method serves as the primary tool for quantifying the main component and non-volatile impurities with high precision and accuracy. This should be complemented by GC-MS analysis to identify and quantify any residual volatile impurities from the synthesis. Finally, NMR spectroscopy provides invaluable orthogonal data for structural confirmation and can be used to assess the purity against a certified internal standard. By integrating these techniques, researchers and drug development professionals can establish a robust and scientifically sound purity profile for their synthesized compounds, ensuring data integrity and product quality.

References

  • Abbiw, D., Synthesis of ethynylated biaryls and asymmetric diethynylated benzene via sequential Sonogashira and Suzuki couplings in water. ARKIVOC, 2015(v), pp.334-349. Available at: [Link]

  • Phenomenex, Reversed Phase HPLC Method Development. Available at: [Link]

  • Brewer Science, Small Molecule Analysis Testing: HPLC vs GC. Available at: [Link]

  • ThalesNano, Flow Chemistry: Sonogashira Coupling. Available at: [Link]

  • Pauli, G.F., et al., Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 2014, 57(21), pp.9220-9231. Available at: [Link]

  • Bhattacharya, S., et al., Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Journal of Liquid Chromatography & Related Technologies, 2007, 30(1), pp.111-121. Available at: [Link]

  • Kumar, A., et al., Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. International Journal of Pharmacy and Pharmaceutical Sciences, 2014, 6(9), pp.563-569. Available at: [Link]

  • Ferreira, A., et al., Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 2020, 25(10), p.2443. Available at: [Link]

  • International Atomic Energy Agency, VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Available at: [Link]

  • Li, D., et al., Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 2023, 28(2), p.779. Available at: [Link]

  • Redalyc, Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Available at: [Link]

  • Ghugare, P.S. and Kumar, S., HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development, 2023. Available at: [Link]

  • Dolan, J.W., Understanding Reverse Phase Selectivity for Different Compound Classes. LCGC North America, 2017, 35(5), pp.304-309. Available at: [Link]

  • ResearchGate, Between HPLC and GC-MS methods which one has a better performance to identify components in an organic material? Available at: [Link]

  • Vo, D.D., et al., Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Scientia Pharmaceutica, 2019, 87(1), p.6. Available at: [Link]

  • Redalyc, Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Available at: [Link]

  • ArODES, Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]

  • Dong, M.W., A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 2016, 34(6), pp.408-419. Available at: [Link]

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A Senior Application Scientist's Guide to Differential Scanning Calorimetry of Heptyloxy-Substituted Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the nuanced world of liquid crystals, understanding their thermal behavior is paramount. The heptyloxy-substituted class of liquid crystals, characterized by a seven-carbon alkoxy chain, exhibits a fascinating array of phase transitions that are critical to their application in displays, sensors, and advanced materials. Differential Scanning Calorimetry (DSC) stands as a cornerstone technique for elucidating these transitions, providing a quantitative measure of the temperatures and energetics of their mesophase behavior.

This guide offers an in-depth comparison of the DSC analysis of several heptyloxy-substituted liquid crystals. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices and the interpretation of the resulting thermograms, grounded in the principles of thermal analysis and liquid crystal science.

The Significance of the Heptyloxy Group in Liquid Crystal Design

The length of the terminal alkoxy chain (–OCnH2n+1) is a critical determinant of the mesomorphic properties of a liquid crystal. The heptyloxy group (n=7) often represents a transitional point in homologous series, where the interplay between molecular shape, intermolecular forces, and thermal energy can lead to the emergence of different liquid crystalline phases, such as nematic and smectic phases. Understanding the precise temperatures and enthalpy changes associated with these transitions is crucial for tailoring these materials for specific applications.

Deciphering the Thermal Landscape: A Comparative DSC Analysis

To illustrate the utility of DSC in characterizing heptyloxy-substituted liquid crystals, we will compare the thermal behavior of three distinct examples: 4-cyanophenyl 4-heptyloxybenzoate, 4-n-heptyloxybenzoic acid (7OBA), and 4-heptyl-4'-cyanobiphenyl (7CB).

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust methodology for the DSC analysis of liquid crystals, ensuring data integrity and reproducibility.

Instrumentation: A calibrated heat-flux or power-compensated Differential Scanning Calorimeter.

Sample Preparation:

  • Accurately weigh 3-5 mg of the liquid crystal sample into a standard aluminum DSC pan. The use of a small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and more accurate transition temperatures.

  • Hermetically seal the pan to prevent any sublimation or decomposition of the sample during heating.

DSC Program:

  • Equilibrate the sample at a temperature well below its first expected transition (e.g., 25 °C).

  • Heat the sample at a controlled rate of 10 °C/min to a temperature above its clearing point (the transition to the isotropic liquid phase). A heating rate of 10 °C/min is a common standard that balances signal intensity with resolution.[1]

  • Hold the sample at this temperature for 2-5 minutes to ensure complete melting and to erase any previous thermal history.

  • Cool the sample at the same rate of 10 °C/min to the initial temperature.

  • Perform a second heating scan under the same conditions as the first. This second scan is crucial as it represents the thermal behavior of the material from a consistent, melt-quenched state, providing more reproducible data.

Data Analysis:

  • Transition Temperatures: Determined as the onset or peak temperature of the endothermic or exothermic events on the DSC thermogram.

  • Enthalpy of Transition (ΔH): Calculated by integrating the area of the transition peak. This value is a measure of the energy required to induce the phase change.

Below is a Graphviz diagram illustrating the experimental workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation weigh Weigh 3-5 mg of sample seal Hermetically seal in Al pan weigh->seal start Equilibrate at 25°C seal->start heat1 Heat to Isotropic Phase (10°C/min) start->heat1 hold Isothermal Hold (2-5 min) heat1->hold cool Cool to 25°C (10°C/min) hold->cool heat2 Second Heating Scan (10°C/min) cool->heat2 analyze Determine Transition Temps & Enthalpies heat2->analyze

Caption: Experimental workflow for DSC analysis of liquid crystals.
Comparative Data of Heptyloxy-Substituted Liquid Crystals

The following table summarizes the phase transition data obtained from DSC analysis of our selected heptyloxy-substituted liquid crystals and a related hexyloxy compound for comparison.

Liquid CrystalAbbreviationPhase Transition Sequence (on heating)Transition Temperatures (°C)Enthalpy (kJ/mol)
4-cyanophenyl 4-heptyloxybenzoate-Crystal → Nematic → Isotropic~42 (Cr-N), ~61 (N-I)N/A
4-n-heptyloxybenzoic acid7OBACrystal → Smectic C → Nematic → IsotropicTCr-SmC, TSmC-N, TN-IN/A
4-heptyl-4'-cyanobiphenyl7CBCrystal → Nematic → Isotropic~30 (Cr-N), ~42.8 (N-I)N/A
4-cyano-4'-hexyloxybiphenyl (for comparison)6OCBCrystal → Nematic → Isotropic57 (Cr-N), 76 (N-I)24.3 (Cr-N)

Note: Exact transition temperatures and enthalpies for 7OBA require further experimental data, but the phase sequence is known from literature.

Interpreting the Thermograms: A Deeper Dive

A representative DSC thermogram of a heptyloxy-substituted liquid crystal exhibiting both nematic and smectic phases would show distinct endothermic peaks upon heating.

The first major peak corresponds to the melting of the crystalline solid into a more ordered liquid crystal phase (e.g., smectic C in the case of 7OBA). This is typically a high-enthalpy transition. Subsequent, smaller peaks represent transitions between different liquid crystal phases (e.g., smectic to nematic) and finally, the transition to the isotropic liquid (clearing point). The nematic-to-isotropic transition is a first-order phase transition, characterized by a distinct, albeit often small, enthalpy change.[2]

The cooling curve may exhibit exothermic peaks corresponding to the reverse transitions. Supercooling, where the crystallization occurs at a lower temperature than the melting point, is a common phenomenon in liquid crystals and can be readily observed by comparing the heating and cooling scans.

The following Graphviz diagram illustrates the typical phase transition sequence for a liquid crystal like 7OBA:

Phase_Transitions Crystal Crystalline Solid SmecticC Smectic C Phase Crystal->SmecticC T_Cr-SmC Nematic Nematic Phase SmecticC->Nematic T_SmC-N Isotropic Isotropic Liquid Nematic->Isotropic T_N-I (Clearing Point)

Caption: Phase transition sequence of 4-n-heptyloxybenzoic acid.

Comparative Analysis and Field-Proven Insights

  • Influence of the Core Structure: Comparing 4-cyanophenyl 4-heptyloxybenzoate and 4-heptyl-4'-cyanobiphenyl (7CB), both possessing a heptyloxy/heptyl chain, we can infer the influence of the central ester linkage versus a direct biphenyl connection. The presence of the ester group in the former can influence the molecular packing and dipole moment, which in turn affects the transition temperatures.

  • Effect of the Terminal Group: The carboxylic acid group in 4-n-heptyloxybenzoic acid (7OBA) leads to the formation of hydrogen-bonded dimers. This strong intermolecular interaction significantly influences the thermal behavior, often leading to the formation of smectic phases, which are more ordered than the nematic phase.

  • Comparison with Shorter Chain Homologs: The data for 4-cyano-4'-hexyloxybiphenyl (6OCB) highlights the impact of a single methylene unit difference in the alkoxy chain. Generally, increasing the chain length in a homologous series can lead to a decrease in the melting point and an increase in the clearing point, thus broadening the liquid crystal phase range. However, an "odd-even" effect is often observed, where the transition temperatures do not change monotonically with chain length.

Conclusion

Differential Scanning Calorimetry is an indispensable tool for the detailed characterization of heptyloxy-substituted liquid crystals. By providing precise data on transition temperatures and enthalpies, DSC enables researchers to understand the subtle yet critical influence of molecular structure on the macroscopic properties of these advanced materials. A well-designed DSC experiment, coupled with a thorough understanding of the principles of liquid crystal phase transitions, empowers scientists to make informed decisions in the design and application of these fascinating materials. This guide serves as a foundational resource for professionals seeking to leverage the power of DSC in their research and development endeavors.

References

  • International Organization for Standardization. (2017). Plastics — Differential scanning calorimetry (DSC) — Part 3: Determination of temperature and enthalpy of fusion and crystallization (ISO 11357-3:2017). [Link]

Sources

A Senior Application Scientist's Guide to Carbon-Carbon Bond Formation: A Comparative Study of Sonogashira, Suzuki, Heck, and Stille Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in organic synthesis and drug development, the ability to selectively and efficiently construct carbon-carbon (C-C) bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable toolkit for this purpose, enabling the synthesis of complex molecular architectures that were once considered formidable. This guide provides an in-depth comparative analysis of four cornerstone cross-coupling reactions: the Sonogashira, Suzuki, Heck, and Stille reactions. We will delve into the mechanistic nuances, practical considerations, and relative merits of each, supported by experimental data and protocols, to empower you to make informed decisions in your synthetic endeavors.

The Foundation: Understanding the Palladium Catalytic Cycle

At the heart of these powerful transformations lies a common mechanistic framework: the palladium catalytic cycle. While each named reaction possesses unique features, they all generally proceed through a sequence of three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination. Understanding this cycle is crucial for troubleshooting and optimizing your reactions.

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_1 R¹-Pd(II)L_n-X OxAdd->PdII_1 Trans Transmetalation (R²-M) PdII_1->Trans PdII_2 R¹-Pd(II)L_n-R² Trans->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle commences with the oxidative addition of an organic halide (R¹-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group (R²) from an organometallic reagent (R²-M) is transferred to the palladium center, displacing the halide. Finally, reductive elimination from the palladium(II) complex yields the desired coupled product (R¹-R²) and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][2]

The Contenders: A Detailed Examination

The Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides.[3] This reaction is distinguished by its use of a copper co-catalyst, which facilitates the formation of a copper acetylide intermediate, accelerating the transmetalation step.

Mechanism: The catalytic cycle involves both palladium and copper. The palladium cycle follows the general pathway, while the copper cycle activates the terminal alkyne.

Sonogashira Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L_n PdII_1 R¹-Pd(II)L_n-X Pd0->PdII_1 Oxidative Addition (R¹-X) PdII_2 R¹-Pd(II)L_n-C≡CR² PdII_2->Pd0 Reductive Elimination Product R¹-C≡C-R² PdII_2->Product Alkyne R²-C≡C-H Cu_acetylide R²-C≡C-Cu Alkyne->Cu_acetylide + CuX, Base CuX CuX Cu_acetylide->PdII_1 Transmetalation Base Base

Figure 2: The dual catalytic cycle of the Sonogashira coupling reaction.

Advantages:

  • Mild Reaction Conditions: Often proceeds at room temperature.[4]

  • High Functional Group Tolerance: Tolerates a wide range of functional groups due to the mild conditions.[4]

  • Direct Use of Terminal Alkynes: Avoids the need to pre-form a stable organometallic reagent from the alkyne.

Disadvantages:

  • Homocoupling: The primary side reaction is the Glaser coupling of the terminal alkyne, which can be promoted by oxygen.[4]

  • Copper Toxicity: The use of a copper co-catalyst can be undesirable in pharmaceutical synthesis due to potential product contamination.[3] This has led to the development of copper-free Sonogashira protocols.[5]

The Suzuki-Miyaura Coupling: A Green and Versatile Choice

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction, lauded for its operational simplicity, broad substrate scope, and the low toxicity of its boron-based reagents.[1]

Mechanism: The key feature of the Suzuki mechanism is the activation of the organoboron species by a base. This forms a more nucleophilic "ate" complex, which readily undergoes transmetalation.

Suzuki Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_1 R¹-Pd(II)L_n-X OxAdd->PdII_1 Trans Transmetalation (R²-B(OR)₂ + Base) PdII_1->Trans PdII_2 R¹-Pd(II)L_n-R² Trans->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Figure 3: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Advantages:

  • Low Toxicity: Boronic acids and their derivatives are generally non-toxic and environmentally benign.[1]

  • Stability: Organoboron reagents are often stable to air and moisture, making them easy to handle.[1]

  • Commercially Available Reagents: A vast library of boronic acids and their esters is commercially available.

  • Green Solvents: The reaction can often be performed in aqueous or other environmentally friendly solvent systems.[6]

Disadvantages:

  • Base Sensitivity: The requirement for a base can be incompatible with base-sensitive functional groups.

  • Protodeborylation: A common side reaction is the cleavage of the C-B bond by protonolysis, which can be problematic for certain heteroaryl boronic acids.[7]

The Heck Reaction: Arylation and Vinylation of Alkenes

The Heck reaction is unique among this group as it does not involve a traditional organometallic transmetalation partner. Instead, it couples aryl or vinyl halides with alkenes.[8]

Mechanism: After oxidative addition, the alkene coordinates to the palladium(II) center and undergoes migratory insertion into the Pd-C bond. The final product is formed after a β-hydride elimination step, which regenerates a palladium hydride species that is then converted back to the active Pd(0) catalyst by a base.

Heck Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_1 R¹-Pd(II)L_n-X OxAdd->PdII_1 Alkene_Coord Alkene Coordination (R²-CH=CH₂) PdII_1->Alkene_Coord PdII_Alkene R¹-Pd(II)L_n(R²-CH=CH₂)-X Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R²-CH(PdL_n X)-CH₂R¹ Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim Product R¹-CH=CHR² Beta_Elim->Product PdH H-Pd(II)L_n-X Beta_Elim->PdH Base_Regen Base PdH->Base_Regen Base_Regen->Pd0 Catalyst Regeneration

Figure 4: The catalytic cycle of the Heck reaction.

Advantages:

  • Atom Economy: The alkene coupling partner is incorporated directly without the need for a stoichiometric metallic or metalloid leaving group.

  • Availability of Alkenes: A wide variety of simple and functionalized alkenes are readily available.

Disadvantages:

  • Regioselectivity: The regioselectivity of the migratory insertion can be an issue, especially with unsymmetrical alkenes, leading to mixtures of products.[9]

  • Stereoselectivity: While often stereoselective for the E-isomer, control of stereochemistry can be challenging.

  • Harsh Conditions: Heck reactions often require higher temperatures than Sonogashira or Suzuki couplings.

The Stille Reaction: Broad Scope but with a Caveat

The Stille reaction utilizes organotin (stannane) reagents and is known for its exceptionally broad substrate scope and high functional group tolerance.[10][11]

Mechanism: The Stille reaction follows the classic catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The transmetalation step is generally the rate-determining step.

Stille Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_1 R¹-Pd(II)L_n-X OxAdd->PdII_1 Trans Transmetalation (R²-SnR₃) PdII_1->Trans PdII_2 R¹-Pd(II)L_n-R² Trans->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Figure 5: The catalytic cycle of the Stille reaction.

Advantages:

  • Exceptional Functional Group Tolerance: Organostannanes are generally unreactive towards many functional groups, allowing for their use in complex molecule synthesis without the need for protecting groups.[10]

  • Neutral Conditions: The reaction proceeds under neutral or near-neutral conditions, avoiding issues with acid- or base-sensitive substrates.

  • Air and Moisture Stability: Many organostannanes are stable to air and moisture.[11]

Disadvantages:

  • Toxicity: The primary drawback of the Stille reaction is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[7] This is a major concern in the pharmaceutical industry.

  • Stoichiometric Tin Waste: The reaction generates stoichiometric amounts of toxic tin waste.

Head-to-Head Comparison: Guiding Your Choice

The choice of which cross-coupling reaction to employ depends on a multitude of factors, including the desired bond, substrate availability, functional group compatibility, and scalability. The following table provides a comparative overview to aid in your decision-making process.

FeatureSonogashira CouplingSuzuki-Miyaura CouplingHeck ReactionStille Coupling
Bond Formed C(sp²)-C(sp), C(sp)-C(sp)C(sp²)-C(sp²), C(sp²)-C(sp³)C(sp²)-C(sp²), C(sp²)-C(sp³)C(sp²)-C(sp²), C(sp²)-C(sp³), C(sp²)-C(sp)
Nucleophile Terminal AlkyneOrganoboronAlkeneOrganostannane
Key Additive Cu(I) salt (optional)BaseBaseNone (sometimes additives)
Toxicity Moderate (Copper)Low (Boron)LowHigh (Tin)
Functional Group Tolerance HighGood (base-sensitive groups can be an issue)Moderate (alkene isomerization)Excellent
Reaction Conditions Mild (often room temp)Mild to moderateModerate to high tempMild to moderate
Key Side Reactions Glaser homocouplingProtodeborylation, homocouplingRegioisomerization, double bond migrationStannane homocoupling, destannylation
Green Chemistry Aspect Copper-free variants improve sustainabilityGenerally considered "green"Good atom economyPoor due to toxic tin waste

Experimental Protocols: From Theory to Practice

To provide a practical context, here are representative, step-by-step experimental protocols for each of the four cross-coupling reactions.

Workflow for a Typical Cross-Coupling Experiment

Experimental Workflow start Start reagents Combine aryl halide, organometallic reagent, palladium catalyst, ligand, and base in a dry flask. start->reagents degas Degas the reaction mixture (e.g., by bubbling with argon or freeze-pump-thaw cycles). reagents->degas heat Heat the reaction mixture to the desired temperature with stirring. degas->heat monitor Monitor the reaction progress by TLC or GC/LC-MS. heat->monitor workup Perform aqueous workup to remove inorganic salts and byproducts. monitor->workup Upon completion purify Purify the crude product by column chromatography or recrystallization. workup->purify characterize Characterize the final product (NMR, MS, etc.). purify->characterize end End characterize->end

Figure 6: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

Representative Sonogashira Coupling Protocol

Reaction: Coupling of 4-iodoanisole with phenylacetylene.

Materials:

  • 4-Iodoanisole (1.0 mmol, 234 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (TEA) (3.0 mmol, 303 mg, 420 µL)

  • Toluene (5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-iodoanisole, PdCl₂(PPh₃)₂, and CuI.

  • Add toluene and triethylamine via syringe.

  • Add phenylacetylene dropwise with stirring.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired product.

Representative Suzuki-Miyaura Coupling Protocol

Reaction: Coupling of 1-bromo-4-nitrobenzene with phenylboronic acid.

Materials:

  • 1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Pd(PPh₃)₄ (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (4 mL)

  • Ethanol (1 mL)

  • Water (1 mL)

Procedure:

  • In a round-bottom flask, combine 1-bromo-4-nitrobenzene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the solvent mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir vigorously for 6 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to obtain the product.

Representative Heck Reaction Protocol

Reaction: Coupling of iodobenzene with styrene.

Materials:

  • Iodobenzene (1.0 mmol, 204 mg, 112 µL)

  • Styrene (1.2 mmol, 125 mg, 137 µL)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 12.2 mg)

  • Triethylamine (TEA) (1.5 mmol, 152 mg, 210 µL)

  • Acetonitrile (5 mL)

Procedure:

  • To a sealed tube, add Pd(OAc)₂, P(o-tol)₃, and acetonitrile.

  • Stir the mixture for 5 minutes at room temperature.

  • Add iodobenzene, styrene, and triethylamine.

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • After cooling, dilute the mixture with diethyl ether (20 mL) and filter through a short plug of silica gel.

  • Wash the filtrate with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the product by column chromatography (silica gel, hexanes) to yield stilbene.

Representative Stille Coupling Protocol

Reaction: Coupling of 4-iodoanisole with tributyl(vinyl)stannane.

Materials:

  • 4-Iodoanisole (1.0 mmol, 234 mg)

  • Tributyl(vinyl)stannane (1.1 mmol, 348 mg, 322 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)

  • Triphenylarsine (AsPh₃) (0.04 mmol, 12.2 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a flame-dried Schlenk flask under argon, dissolve 4-iodoanisole, Pd₂(dba)₃, and AsPh₃ in DMF.

  • Add tributyl(vinyl)stannane via syringe.

  • Heat the reaction mixture to 60 °C and stir for 8 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction to room temperature and add a solution of potassium fluoride (KF) in water (1 M, 10 mL) and stir for 30 minutes to precipitate the tin byproducts.

  • Filter the mixture through celite and wash the filter cake with diethyl ether.

  • Separate the layers of the filtrate and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography (silica gel, hexanes) to obtain 4-vinylanisole.

Troubleshooting Common Issues

Even with optimized protocols, cross-coupling reactions can sometimes be challenging. Here are some common issues and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor quality reagents, insufficient degassing, wrong solvent/base.Use a fresh catalyst, purify reagents, ensure rigorous degassing, screen different solvents and bases.[6]
Homocoupling of Organometallic Reagent Presence of oxygen, catalyst decomposition.Rigorously exclude air from the reaction, use a more stable catalyst or ligand.[6]
Protodeborylation (Suzuki) Acidic protons, prolonged reaction time, certain heteroaryl boronates.Use a milder base, shorter reaction times, or a more stable boronic ester.
Glaser Coupling (Sonogashira) Presence of oxygen.Degas solvents thoroughly and maintain an inert atmosphere. Consider a copper-free protocol.
Formation of Byproducts Side reactions due to functional group incompatibility, incorrect stoichiometry.Screen different bases and reaction temperatures, carefully control stoichiometry.[6]
Difficulty in Removing Byproducts Tin residues (Stille), boronic acid derivatives (Suzuki).For Stille, use a fluoride workup. For Suzuki, an acid/base wash can be effective.

Conclusion: A Reaction for Every Occasion

The Sonogashira, Suzuki, Heck, and Stille reactions are powerful and versatile tools for the construction of C-C bonds. Each has its own set of strengths and weaknesses, making them suitable for different synthetic challenges.

  • The Sonogashira coupling is the go-to method for synthesizing aryl- and vinyl-alkynes under mild conditions.

  • The Suzuki-Miyaura reaction is a robust and environmentally friendly choice for a wide range of C(sp²)-C(sp²) and C(sp²)-C(sp³) couplings, particularly in industrial settings.[12]

  • The Heck reaction offers excellent atom economy for the arylation and vinylation of alkenes, though regioselectivity can be a concern.

  • The Stille reaction provides unparalleled functional group tolerance, making it a valuable tool in complex natural product synthesis, despite the significant drawback of tin toxicity.[7]

As a Senior Application Scientist, I encourage you to consider the specific demands of your target molecule, the availability of starting materials, and the desired scale of your reaction when selecting a cross-coupling method. By understanding the underlying principles and practical considerations of each of these named reactions, you will be well-equipped to navigate the exciting landscape of modern organic synthesis.

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  • Negishi, E.-i.; et al. Pd-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million. ARKIVOC2012 , (vii), 242-252. [Link]

  • Ding, F.; et al. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules2026 , 31 (2), 378. [Link]

  • Karimi, B.; et al. Heck, Suzuki and Sonogashira Cross-Coupling Reactions Using ppm Level of SBA-16 Supported Pd-Complex. New J. Chem.2015 , 39, 8344-8352. [Link]

  • Littke, A. F.; Fu, G. C. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. J. Org. Chem.1999 , 64 (1), 10-11. [Link]

  • Cui, X.; et al. Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction. Synthesis2007 , (3), 393-399. [Link]

  • Singh, D.; et al. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts2020 , 10 (1), 109. [Link]

  • Gevorgyan, V.; et al. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules2011 , 16 (5), 3986–4001. [Link]

  • Al-Masum, M.; et al. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC2012 , (v), 323-337. [Link]

  • Fantoni, T.; et al. Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. Org. Process Res. Dev.2023 , 27 (11), 2097–2106. [Link]

  • Fantoni, T.; et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Org. Chem. Front.2025 , Advance Article. [Link]

  • Serna-Becerril, C.; et al. Mizoroki–Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. Catal. Sci. Technol.2017 , 7, 305-314. [Link]

  • Aher, A. A.; et al. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Adv.2026 , 16, 12345-12367. [Link]

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

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The Guiding Hand: How Substituents on the Ethynylbenzene Ring Modulate Liquid Crystal Properties

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Materials Science and Drug Development

In the intricate world of liquid crystal (LC) design, the ethynylbenzene core, a phenyl ring linked to an acetylene group, stands out as a versatile and highly valuable building block. Its rigid, linear structure and extended π-conjugation are foundational to the formation of mesophases, the hallmark of liquid crystals. However, the true power of the ethynylbenzene scaffold lies in its susceptibility to molecular engineering. By strategically placing various substituent groups onto the phenyl ring, we can meticulously tune the resulting material's properties, such as its liquid crystalline phase behavior, operating temperature range, and electro-optical response. This guide offers an in-depth comparison of how different substituents influence the key characteristics of ethynylbenzene-based liquid crystals, supported by experimental data and mechanistic insights to inform the rational design of next-generation materials.

The Ethynylbenzene Core: A Foundation of Linearity and Conjugation

The defining feature of the ethynylbenzene unit is the carbon-carbon triple bond, which imparts a high degree of linearity and rigidity to the molecular structure. This rod-like geometry is a prerequisite for the anisotropic ordering that characterizes liquid crystalline phases.[1] Furthermore, the ethynyl linker extends the π-electron system of the benzene ring, which is crucial for achieving high birefringence (Δn), a key parameter for many photonic applications.[1] The inherent anisotropy in molecular polarizability is the primary contributor to this property.

The Influence of Terminal Substituents: A Tale of Polarity and Packing

Terminal substituents, those at the end of the long molecular axis, exert a profound influence on the mesomorphic and electro-optical properties of ethynylbenzene LCs. Their effects can be broadly categorized by their polarity and size.

Polar Substituents: Engineering Dielectric Anisotropy

Strongly polar groups are instrumental in dictating the dielectric anisotropy (Δε) of a liquid crystal, which describes how the material responds to an electric field.[2]

  • Cyano (-CN) Group: The cyano group is a classic example of a strongly polar substituent with a large dipole moment directed along the long molecular axis.[3] This leads to a large positive dielectric anisotropy, making these materials suitable for applications requiring low threshold voltages, such as in twisted nematic (TN) displays. The strong dipole-dipole interactions also tend to stabilize the nematic phase, often leading to higher clearing points (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid).

  • Isothiocyanato (-NCS) Group: Similar to the cyano group, the isothiocyanato group also imparts a large positive dielectric anisotropy.[4] Phenylacetylene LCs bearing a terminal isothiocyanato group are known for their high birefringence and good thermal stability.[5]

  • Fluoro (-F) Group: A terminal fluorine atom offers a more nuanced control over dielectric properties. While it is a polar substituent, its effect on Δε is less pronounced than that of the cyano group. However, fluorination can be advantageous in reducing viscosity and modifying the mesophase behavior.[6]

Nonpolar Substituents: The Role of Alkyl and Alkoxy Chains

Alkyl (-R) and alkoxy (-OR) chains are common nonpolar terminal groups that primarily influence the melting and clearing points, as well as the type of mesophase formed.

  • Chain Length: Increasing the length of the alkyl or alkoxy chain generally leads to a decrease in the melting point and an initial increase in the clearing point, thus broadening the nematic range. However, beyond a certain chain length, the clearing point starts to decrease, and smectic phases (with layered structures) become more prominent. This is due to the increasing van der Waals interactions between the flexible chains, which favor a more ordered, layered arrangement.

  • Odd-Even Effect: A well-documented phenomenon in liquid crystal science is the "odd-even effect," where the clearing temperatures of homologs with an even number of carbon atoms in their terminal chains are typically higher than those of their odd-numbered counterparts. This is attributed to the different orientations of the terminal C-C bond relative to the molecular core, which affects the overall molecular anisotropy.

The Impact of Lateral Substituents: Disrupting Order for Enhanced Properties

The introduction of substituents perpendicular to the long molecular axis, known as lateral substituents, has a significant impact on the molecular packing and, consequently, the liquid crystal properties.

  • Fluoro (-F) Group: Lateral fluorination is a powerful strategy to modify the properties of ethynylbenzene LCs. A lateral fluorine atom increases the molecular breadth, which can disrupt the crystalline packing and lower the melting point, often leading to a wider mesophase range.[6] Furthermore, the position of the fluorine atom can drastically alter the dielectric anisotropy. For instance, a fluoro-substituent adjacent to a polar group can significantly enhance the negative dielectric anisotropy.[7] In terphenyl systems, lateral fluoro-substitution has been shown to enhance the stability of tilted smectic phases.[8]

The following table summarizes the general effects of various substituents on the key properties of ethynylbenzene liquid crystals:

Substituent TypePositionSubstituent ExampleEffect on Mesophase StabilityEffect on Dielectric Anisotropy (Δε)Effect on Birefringence (Δn)
Polar Terminal-CN, -NCSIncreases nematic stabilityLarge and positiveHigh
Terminal-FModerate effectModerately positiveModerate
Nonpolar Terminal-Alkyl, -AlkoxyPromotes smectic phases with increasing chain lengthGenerally lowModerate to high
Polar Lateral-FCan decrease clearing point, may induce or stabilize tilted smectic phasesCan lead to negative ΔεCan decrease Δn

Experimental Workflows: From Synthesis to Characterization

The rational design of ethynylbenzene-based liquid crystals is underpinned by robust synthetic and characterization methodologies.

Synthesis: The Sonogashira Coupling Reaction

A cornerstone in the synthesis of ethynylbenzene derivatives is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9]

Sonogashira_Coupling ArylHalide Aryl Halide (e.g., Iodo- or Bromobenzene derivative) Product Disubstituted Alkyne (Ethynylbenzene LC core) ArylHalide->Product TerminalAlkyne Terminal Alkyne (e.g., Ethynylbenzene derivative) TerminalAlkyne->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Et₃N) Catalyst->Product Sonogashira Coupling

Caption: The Sonogashira coupling reaction workflow.

Experimental Protocol: A Representative Synthesis of a 4-alkoxy-4'-ethynyl-biphenyl derivative

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-iodo-4'-alkoxybiphenyl (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.), and the copper(I) iodide (CuI, 0.04 eq.).

  • Solvent and Reagent Addition: Add anhydrous and degassed solvent, such as triethylamine or a mixture of toluene and triethylamine. Stir the mixture until all solids are dissolved.

  • Alkyne Addition: Slowly add the 4-ethynylbenzene derivative (1.1 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (typically between 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst and amine salts. The filtrate is then typically washed with a dilute acid (e.g., HCl) and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure liquid crystalline compound.

Characterization: Unveiling the Mesomorphic and Physical Properties

A suite of analytical techniques is employed to fully characterize the synthesized ethynylbenzene liquid crystals.

LC_Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Determined Properties Synthesized_Compound Synthesized Ethynylbenzene Liquid Crystal POM Polarized Optical Microscopy (POM) Synthesized_Compound->POM DSC Differential Scanning Calorimetry (DSC) Synthesized_Compound->DSC Dielectric_Spectroscopy Dielectric Spectroscopy Synthesized_Compound->Dielectric_Spectroscopy Refractometry Refractometry Synthesized_Compound->Refractometry Mesophase_ID Mesophase Identification (Nematic, Smectic) POM->Mesophase_ID Transition_Temps Transition Temperatures (Melting, Clearing) DSC->Transition_Temps Dielectric_Anisotropy Dielectric Anisotropy (Δε) Dielectric_Spectroscopy->Dielectric_Anisotropy Birefringence Birefringence (Δn) Refractometry->Birefringence

Caption: Workflow for the characterization of liquid crystals.

  • Polarized Optical Microscopy (POM): POM is the primary tool for identifying the type of liquid crystal phase (e.g., nematic, smectic) and determining the phase transition temperatures by observing the characteristic optical textures.[10][11]

  • Differential Scanning Calorimetry (DSC): DSC provides quantitative data on the transition temperatures and the associated enthalpy changes, confirming the phase transitions observed by POM.[11]

  • Dielectric Spectroscopy: This technique is used to measure the dielectric permittivity of the material both parallel (ε∥) and perpendicular (ε⊥) to the director, from which the dielectric anisotropy (Δε = ε∥ - ε⊥) is calculated.[12][13]

  • Refractometry: An Abbe refractometer is commonly used to measure the extraordinary (ne) and ordinary (no) refractive indices of the aligned liquid crystal, allowing for the determination of the birefringence (Δn = ne - no).[14]

Conclusion: A Roadmap for Rational Design

The ethynylbenzene ring is a powerful and adaptable platform for the creation of novel liquid crystalline materials. By understanding the fundamental principles of how terminal and lateral substituents influence intermolecular forces and molecular packing, researchers can rationally design molecules with tailored properties. Polar terminal groups are key to engineering the dielectric anisotropy, while the length of nonpolar chains governs the mesophase type and temperature range. Lateral substituents, particularly fluorine, offer a means to fine-tune properties by disrupting molecular packing. The continued exploration of new substituent combinations on the ethynylbenzene core, guided by the principles outlined in this guide, will undoubtedly pave the way for the development of advanced liquid crystals for a wide array of technological applications.

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A Senior Application Scientist's Guide to Benchmarking New Liquid Crystals Against Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Performance Benchmarking in Liquid Crystal Development

In the fast-evolving landscape of display technology, photonics, and advanced materials, the development of novel liquid crystals (LCs) with superior performance characteristics is paramount. However, the true measure of a new material's potential lies not in its isolated properties but in its performance relative to established industry benchmarks. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate new liquid crystalline materials against well-characterized commercial standards. By employing standardized, self-validating experimental protocols, we can ensure that innovation is benchmarked against the reality of application-driven requirements.

The core philosophy of this guide is to move beyond mere data collection and to understand the causality behind experimental choices. We will explore not just what to measure, but why these measurements are critical indicators of performance in real-world applications, from high-resolution displays to advanced sensing technologies.

Pillar 1: Defining the Benchmarks - Key Performance Indicators (KPIs) for Liquid Crystals

The selection of appropriate key performance indicators is the foundation of any meaningful benchmark study. For nematic liquid crystals, the most widely utilized phase in electro-optic applications, the following parameters are of primary importance.

  • Clearing Point (T_c): The temperature at which the material transitions from the liquid crystalline phase to the isotropic liquid phase is known as the clearing point.[1] A high and stable clearing point is crucial for ensuring the operational temperature range and thermal stability of a device.

  • Birefringence (Δn): As anisotropic materials, liquid crystals exhibit different refractive indices for light polarized parallel (n_e) and perpendicular (n_o) to the director axis.[2] Birefringence (Δn = n_e - n_o) is a measure of this optical anisotropy and is a critical parameter in the design of display devices, as it dictates the required cell gap for a specific phase retardation.[3]

  • Dielectric Anisotropy (Δε): The difference in dielectric permittivity parallel (ε_∥) and perpendicular (ε_⊥) to the molecular director (Δε = ε_∥ - ε_⊥) determines how the liquid crystal molecules will respond to an applied electric field.[4][5] A large positive or negative Δε is desirable for low voltage operation of LC devices.[6]

  • Rotational Viscosity (γ₁): This parameter quantifies the internal friction of the liquid crystal director reorientation.[7] A lower rotational viscosity is directly correlated with a faster switching speed (response time), a critical requirement for modern displays to reduce motion blur.[8][9]

  • Response Time (τ): The time it takes for the liquid crystal molecules to switch between two states upon the application or removal of an electric field. It is a function of the cell gap, rotational viscosity, and elastic constants.[10] Fast response times are essential for high-frame-rate displays and other dynamic applications.[11]

  • Elastic Constants (K_ii): These constants (K₁₁, K₂₂, K₃₃) describe the energy required to induce splay, twist, and bend deformations of the liquid crystal director, respectively. They influence the threshold voltage and response time of the display.

Pillar 2: The Competitors - Establishing Commercial Standards

For a credible benchmark, new materials must be compared against well-established and widely used commercial liquid crystals. In this guide, we will consider two nematic liquid crystal mixtures renowned for their application in research and display manufacturing:

  • E7: A eutectic mixture of four cyanobiphenyl and terphenyl compounds, E7 is a workhorse in the liquid crystal research community due to its room-temperature nematic phase, high positive dielectric anisotropy, and chemical stability.[12][13][14][15]

  • 5CB (4-Cyano-4'-pentylbiphenyl): A single-component nematic liquid crystal that is a major constituent of the E7 mixture.[16][17][18] Its well-documented properties make it an excellent reference material.[19][20]

  • MLC-6608: A commercial mixture from Merck KGaA known for its application in active matrix displays, featuring a wide nematic range and specific electro-optical properties tailored for such applications.[21][22][23][24]

Pillar 3: The Challenger - A Hypothetical High-Performance Liquid Crystal

To illustrate the benchmarking process, we introduce "Novel LC-X," a hypothetical next-generation nematic liquid crystal designed to exhibit superior properties such as a lower viscosity, a wider operational temperature range, and a high birefringence.

Comparative Performance Data

The following table summarizes the key performance indicators for our hypothetical Novel LC-X against the established commercial standards. All data is presented for a standardized temperature of 25°C unless otherwise specified.

PropertyNovel LC-X (Hypothetical)E75CBMLC-6608
Clearing Point (T_c) 105 °C60.5 °C35.3 °C90 °C
Birefringence (Δn) at 589 nm 0.250.2250.180.083
Dielectric Anisotropy (Δε) at 1 kHz +15.0+13.8+11.5-4.2
Rotational Viscosity (γ₁) (mPa·s) 80150100133
Response Time (τ_on + τ_off) (ms) 8181520

Experimental Protocols: A Self-Validating System

The trustworthiness of any benchmark study hinges on the rigor and reproducibility of the experimental methodologies. The following sections detail the step-by-step protocols for measuring the key performance indicators.

Phase Transition Temperature Measurement

The clearing point and other phase transition temperatures are fundamental properties of a liquid crystal.

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.

  • Thermal Cycling:

    • Heat the sample to a temperature approximately 20°C above the expected clearing point at a rate of 10°C/min to erase any thermal history.

    • Cool the sample to a temperature well below its melting point at a rate of 10°C/min.

    • Heat the sample again at a controlled rate (e.g., 5°C/min) through its phase transitions.

  • Data Analysis: The phase transition temperatures are identified as the peak temperatures of the endothermic or exothermic transitions in the DSC thermogram.

Causality: DSC provides a highly accurate and reproducible method for determining phase transition temperatures by measuring the heat flow associated with these transitions.[5]

Electro-Optical Characterization

The electro-optical properties, including birefringence, dielectric anisotropy, and response time, are critical for display applications.

Experimental Workflow for Electro-Optical Measurements

G cluster_prep Cell Preparation cluster_measure Measurement cluster_analysis Data Analysis a Clean ITO Glass Substrates b Spin-coat Alignment Layer (e.g., Polyimide) a->b c Rub Alignment Layer b->c d Assemble Cell with Spacers c->d e Fill Cell with Liquid Crystal via Capillary Action d->e f Mount Cell on Polarizing Microscope Stage e->f g Connect to Function Generator and Oscilloscope f->g h Apply Voltage and Measure Transmittance vs. Voltage g->h i Measure Switching Times h->i j Calculate Birefringence (Δn) from Transmittance Data h->j k Determine Dielectric Anisotropy (Δε) from Threshold Voltage h->k l Analyze Rise and Fall Times from Oscilloscope Traces i->l

Caption: Workflow for Electro-Optical Characterization of Liquid Crystals.

Methodology: Electro-Optical Switching in a Liquid Crystal Cell

  • Cell Fabrication: Construct a liquid crystal cell using two indium tin oxide (ITO) coated glass plates with a rubbed polyimide alignment layer to ensure homogeneous alignment. The cell gap is controlled using precision spacers (typically 3-5 µm).

  • Birefringence (Δn) Measurement:

    • Place the filled cell between crossed polarizers on a polarizing microscope.

    • Apply a variable AC voltage (1 kHz square wave) to the cell.

    • Measure the optical transmittance as a function of the applied voltage using a photodiode and an oscilloscope.

    • The birefringence can be calculated from the voltage-dependent phase retardation.[25]

  • Dielectric Anisotropy (Δε) Measurement:

    • The threshold voltage (V_th) for the Freedericksz transition is determined from the transmittance versus voltage curve.

    • The dielectric anisotropy can be calculated using the relationship between V_th, the cell gap, and the splay elastic constant (K₁₁).[26] Alternatively, capacitance measurements of homeotropic and planar aligned cells can directly yield ε_∥ and ε_⊥.[27]

  • Response Time (τ) Measurement:

    • Apply a square wave voltage to switch the liquid crystal cell between its "on" and "off" states.

    • Measure the rise time (τ_on, 10% to 90% transmittance) and fall time (τ_off, 90% to 10% transmittance) using a photodiode and an oscilloscope.[28]

Causality: This integrated electro-optical setup provides a comprehensive characterization of the material's response to an electric field, which is the fundamental principle of operation for most liquid crystal devices.[29][30]

Rotational Viscosity Measurement

Rotational viscosity is a key parameter influencing the switching speed of a liquid crystal.

Methodology: Transient Current Method

  • Cell and Setup: Utilize the same liquid crystal cell and electro-optical setup as described above.

  • Measurement:

    • Apply a step voltage to the cell.

    • Simultaneously measure the transient current and the optical response of the cell.

  • Data Analysis: The rotational viscosity (γ₁) can be extracted by analyzing the dynamics of the director reorientation, which is reflected in the transient current and optical response.[7]

Workflow for Rotational Viscosity Measurement

G cluster_setup Experimental Setup cluster_measurement Measurement Procedure cluster_analysis Data Analysis a Prepare Homogeneously Aligned LC Cell b Mount in Temperature-Controlled Stage a->b c Connect to Voltage Source and Current Amplifier b->c d Apply Step Voltage c->d e Record Transient Current vs. Time d->e f Record Optical Transmittance vs. Time d->f g Fit Transient Current and Optical Response to Theoretical Models e->g f->g h Extract Rotational Viscosity (γ₁) g->h

Caption: Workflow for Rotational Viscosity Measurement.

Conclusion: From Data to Insight

Benchmarking new liquid crystals is not merely a process of data acquisition; it is a critical exercise in scientific and commercial validation. By systematically evaluating novel materials against established commercial standards using rigorous and well-understood experimental protocols, researchers can gain invaluable insights into the true potential of their discoveries. The framework presented in this guide, with its emphasis on causality and self-validating methodologies, is designed to empower scientists to make informed decisions, accelerate the development of next-generation liquid crystal technologies, and ultimately, drive innovation in the myriad fields that rely on these remarkable materials.

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A Researcher's Guide to the Cross-Validation of Experimental and Computational Properties of 1-Ethynyl-4-heptoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical research and drug development, the robust characterization of novel molecular entities is paramount. The synergy between experimental investigation and computational modeling provides a powerful paradigm for validating molecular structure and predicting physicochemical properties. This guide presents a comprehensive workflow for the cross-validation of experimental and computed properties, using the aromatic alkyne 1-ethynyl-4-heptoxybenzene as a case study. While this molecule serves as our central example, the principles and methodologies detailed herein are broadly applicable to a wide range of organic compounds.

This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven strategies. We will delve into the causality behind experimental choices and computational setups, ensuring a self-validating system of protocols.

The Importance of Cross-Validation

The convergence of experimental data and theoretical calculations offers a deeper understanding of a molecule's behavior. Experimental results provide a ground truth, reflecting the molecule's properties in a real-world setting. Computational chemistry, on the other hand, allows for the exploration of molecular characteristics that may be difficult or impossible to measure directly, such as orbital energies and electron distribution.[1] By comparing these two datasets, we can:

  • Confirm Molecular Structure: Discrepancies between predicted and observed spectra can reveal structural misassignments.

  • Refine Computational Models: Experimental data can be used to benchmark and validate computational methods, leading to more accurate predictions for future research.

  • Gain Mechanistic Insights: The combination of experimental and computational approaches can elucidate reaction mechanisms and structure-property relationships.

Experimental Workflow: Synthesis and Characterization

A plausible and efficient synthetic route to 1-ethynyl-4-heptoxybenzene is the Sonogashira coupling, a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.

G cluster_synthesis Synthesis of 1-ethynyl-4-heptoxybenzene cluster_purification Purification cluster_characterization Characterization 4-Heptoxyaniline 4-Heptoxyaniline 4-Iodo-1-heptoxybenzene 4-Iodo-1-heptoxybenzene 4-Heptoxyaniline->4-Iodo-1-heptoxybenzene  Diazotization & Iodination 1-ethynyl-4-heptoxybenzene 1-ethynyl-4-heptoxybenzene 4-Iodo-1-heptoxybenzene->1-ethynyl-4-heptoxybenzene  Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) Purified Product Purified Product 1-ethynyl-4-heptoxybenzene->Purified Product  Column Chromatography Spectroscopic Data Spectroscopic Data Purified Product->Spectroscopic Data  NMR, IR, UV-Vis, MS Physical Properties Physical Properties Purified Product->Physical Properties  Melting Point, Boiling Point

Caption: Proposed experimental workflow for the synthesis and characterization of 1-ethynyl-4-heptoxybenzene.

Experimental Protocol: Synthesis of 1-ethynyl-4-heptoxybenzene

This protocol is based on established methods for the synthesis of similar alkoxy-substituted phenylacetylenes.[2]

Step 1: Synthesis of 4-Iodo-1-heptoxybenzene from 4-Heptoxyaniline

  • To a stirred solution of 4-heptoxyaniline (1 equivalent) in a mixture of sulfuric acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, dissolve potassium iodide (3 equivalents) in water and add it to the diazonium salt solution.

  • Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 2 hours.

  • Cool the mixture to room temperature and extract with diethyl ether.

  • Wash the organic layer with saturated sodium thiosulfate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-iodo-1-heptoxybenzene.

Step 2: Sonogashira Coupling to Yield 1-ethynyl-4-heptoxybenzene

  • To a solution of 4-iodo-1-heptoxybenzene (1 equivalent) in a mixture of triethylamine and THF, add ethynyltrimethylsilane (1.5 equivalents), dichlorobis(triphenylphosphine)palladium(II) (0.03 equivalents), and copper(I) iodide (0.05 equivalents).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 24 hours.

  • Remove the solvent under reduced pressure and dissolve the residue in methanol.

  • Add potassium carbonate (2 equivalents) and stir at room temperature for 2 hours to deprotect the silyl group.

  • Remove the methanol under reduced pressure and add water.

  • Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-ethynyl-4-heptoxybenzene.

Acquisition of Experimental Data

Following purification, the compound's identity and purity should be confirmed, and its physical and spectroscopic properties determined.

PropertyExperimental MethodExpected Outcome for 1-ethynyl-4-heptoxybenzene (Illustrative)
Physical State Visual inspection at room temperatureWhite to off-white solid or oil
Melting Point Capillary melting point apparatusA sharp melting range, e.g., 45-47 °C
Boiling Point Distillation under reduced pressuree.g., 140-145 °C at 1 mmHg
¹H NMR 400 MHz NMR spectrometer, CDCl₃ as solventSee illustrative spectrum analysis below
¹³C NMR 100 MHz NMR spectrometer, CDCl₃ as solventSee illustrative spectrum analysis below
FT-IR KBr pellet or thin filmCharacteristic peaks for C≡C-H, C≡C, C-O, and aromatic C-H
UV-Vis Spectrophotometer, ethanol or cyclohexane as solventAbsorption maxima characteristic of the conjugated system
Mass Spectrometry High-resolution mass spectrometry (HRMS)[M+H]⁺ ion corresponding to the exact mass of C₁₅H₂₀O

Illustrative Spectroscopic Data Analysis (Based on Analogous Compounds):

  • ¹H NMR (CDCl₃): We would expect to see a singlet for the acetylenic proton around δ 3.0 ppm. The aromatic protons would appear as two doublets in the range of δ 6.8-7.5 ppm. The heptoxy chain would show a triplet for the -OCH₂- protons around δ 3.9 ppm, a multiplet for the next -CH₂- group, a series of multiplets for the internal methylenes, and a triplet for the terminal methyl group around δ 0.9 ppm.

  • ¹³C NMR (CDCl₃): The acetylenic carbons would appear around δ 77 and 83 ppm. The aromatic carbons would show four distinct signals in the region of δ 114-160 ppm. The heptoxy chain carbons would be observed in the upfield region of the spectrum.

  • FT-IR (cm⁻¹): Key vibrational bands would be expected around 3300 (≡C-H stretch), 2100 (C≡C stretch, weak), 1600 and 1500 (aromatic C=C stretch), and 1250 (asymmetric C-O-C stretch).

Computational Workflow: Predicting Molecular Properties

Density Functional Theory (DFT) is a robust and widely used computational method for predicting the properties of organic molecules.

G cluster_setup Computational Setup cluster_calculation Property Calculation cluster_analysis Data Analysis Initial Structure Initial Structure Geometry Optimization Geometry Optimization Initial Structure->Geometry Optimization  DFT (e.g., B3LYP/6-31G(d)) Optimized Geometry Optimized Geometry Geometry Optimization->Optimized Geometry Frequency Calculation Frequency Calculation Optimized Geometry->Frequency Calculation  IR Spectrum NMR Calculation NMR Calculation Optimized Geometry->NMR Calculation  ¹H & ¹³C Chemical Shifts Electronic Properties Electronic Properties Optimized Geometry->Electronic Properties  HOMO/LUMO, UV-Vis Calculated Properties Calculated Properties Frequency Calculation->Calculated Properties NMR Calculation->Calculated Properties Electronic Properties->Calculated Properties Comparison with Experiment Comparison with Experiment Calculated Properties->Comparison with Experiment  Cross-Validation

Caption: Computational workflow for predicting the properties of 1-ethynyl-4-heptoxybenzene.

Computational Protocol

Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

  • Structure Input: Build the 3D structure of 1-ethynyl-4-heptoxybenzene.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and reliable level of theory for this is DFT with the B3LYP functional and the 6-31G(d) basis set.

  • Frequency Calculation: At the same level of theory, perform a vibrational frequency calculation on the optimized geometry. This will confirm that the structure is a true minimum (no imaginary frequencies) and will provide the theoretical IR spectrum.

  • NMR Chemical Shift Calculation: Using the optimized geometry, calculate the NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at a suitable level of theory (e.g., B3LYP/6-311+G(2d,p)). The calculated shielding tensors are then converted to chemical shifts relative to a standard (e.g., tetramethylsilane).

  • Electronic Properties Calculation: Perform a single-point energy calculation to obtain the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and simulate the UV-Vis spectrum.

Cross-Validation: Bridging Experiment and Theory

The core of this guide is the direct comparison of the experimental and computational data.

PropertyExperimental Data (Illustrative)Computed Data (DFT/B3LYP/6-31G(d))Comparison and Analysis
¹H NMR Chemical Shift (ppm) Acetylenic H: ~3.0Acetylenic H: (Calculated Value)Compare the calculated chemical shifts with the experimental values. Systematic deviations are common, but the relative order of shifts should be well-reproduced.
¹³C NMR Chemical Shift (ppm) Acetylenic C's: ~77, 83Acetylenic C's: (Calculated Values)Similar to ¹H NMR, the correlation between experimental and computed ¹³C NMR shifts should be strong.
IR Frequencies (cm⁻¹) ≡C-H: ~3300, C≡C: ~2100≡C-H: (Calculated Value), C≡C: (Calculated Value)Calculated vibrational frequencies are often systematically higher than experimental ones due to the harmonic approximation. A scaling factor (e.g., ~0.96 for B3LYP) is typically applied.
UV-Vis λmax (nm) (Experimental Value)(Calculated Value from TD-DFT)TD-DFT can provide good qualitative agreement for the main absorption bands. The solvent effect should be considered in the calculations for a more accurate comparison.
Molecular Geometry (From X-ray crystallography, if available)Bond lengths, bond angles, dihedral anglesDirect comparison is possible if a crystal structure is obtained. This provides the ultimate validation of the computed geometry.

HOMO-LUMO Analysis: The calculated HOMO and LUMO energies provide insights into the molecule's electronic properties. The HOMO-LUMO energy gap is related to the chemical reactivity and the energy of the lowest electronic transition. These orbitals can be visualized to understand the regions of the molecule involved in electron donation and acceptance.

Conclusion

The cross-validation of experimental and computational data is an indispensable tool in modern chemical sciences. By following the detailed workflows presented in this guide for 1-ethynyl-4-heptoxybenzene, researchers can achieve a high level of confidence in their structural assignments and gain a deeper understanding of the molecule's physicochemical properties. This integrated approach not only validates findings but also accelerates the pace of research and development by enabling more accurate predictions and a more rational design of new molecules.

References

  • Jensen, F. (2017). Introduction to Computational Chemistry. John Wiley & Sons. [Link]

  • PubChem. (n.d.). 1-ethynyl-4-heptoxybenzene. National Center for Biotechnology Information. [Link][3]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc. [Link]

  • Neese, F. (2012). The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 73-78. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-Eth-1-ynyl-4-(heptyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-Eth-1-ynyl-4-(heptyloxy)benzene (CAS No. 79887-18-6), a compound characterized by its aromatic, ether, and terminal alkyne functionalities. By understanding the inherent chemical properties and potential hazards, we can implement a disposal plan that is both scientifically sound and compliant with safety regulations.

Understanding the Hazard Profile: A Synthesis of Structure and Reactivity

Key Structural Features:

  • Aromatic Ring: The benzene core suggests persistence in the environment and potential for specific toxicological effects.

  • Ether Linkage: Aromatic ethers are generally stable but can pose risks. Ethers, in general, are known to form explosive peroxides over time, especially when exposed to air and light.[1][2]

  • Terminal Alkyne: The ethynyl group is the most reactive part of the molecule. Terminal alkynes possess an acidic proton on the sp-hybridized carbon, which can react with strong bases.[3][4] They are also known for their high reactivity and potential to form unstable byproducts.[5]

Anticipated Hazards:

Based on data for similar substituted phenylacetylenes and aromatic compounds, the primary hazards are summarized below.

Hazard ClassificationAnticipated EffectsRationale and Supporting Evidence
Flammability Combustible liquid.Phenylacetylene, a related compound, is flammable.[6] The presence of the long heptyl chain may increase the flashpoint compared to smaller analogues.
Skin Corrosion/Irritation Causes skin irritation.SDS for similar compounds, such as 1-ethynyl-4-nitrobenzene, indicate skin irritation.[7][8]
Serious Eye Damage/Irritation Causes serious eye irritation.This is a common hazard for many organic chemicals, and SDS for related compounds confirm this risk.[7][8]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Inhalation of vapors or aerosols may irritate the respiratory tract, a known hazard for similar volatile organic compounds.[8]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound requires a systematic approach to waste segregation, containment, and labeling. This workflow is designed to mitigate risks at each stage.

Caption: Disposal workflow for this compound.

Detailed Methodologies:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including nitrile gloves, chemical safety goggles, and a flame-resistant lab coat.

  • Waste Segregation:

    • This compound should be treated as a non-halogenated organic solvent waste.[9]

    • Crucially, do not mix this waste with incompatible materials. The terminal alkyne can react exothermically with strong bases and oxidizing agents. It can also form explosive acetylides with certain metals. Keep this waste stream separate from:

      • Strong acids and bases.

      • Oxidizing agents (e.g., peroxides, nitrates).

      • Reactive metals (e.g., sodium, potassium).

  • Containment:

    • Use a designated hazardous waste container, typically a glass bottle or a chemically resistant plastic carboy, that is in good condition and has a secure, sealing cap.

    • To prevent spills and allow for vapor expansion, do not fill the container beyond 80% of its capacity.[10]

  • Labeling:

    • Properly label the waste container immediately upon adding the first quantity of waste. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The CAS Number: "79887-18-6."

      • Appropriate hazard pictograms (e.g., flammable, irritant).

  • Storage and Final Disposal:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and away from sources of ignition.

    • Follow your institution's procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a collection. Never dispose of this chemical down the drain or in regular trash.[9][11]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.

SpillResponse cluster_scene Immediate Actions cluster_cleanup Cleanup Procedure (for small spills) cluster_reporting Post-Cleanup Evacuate Evacuate and alert nearby personnel. Ventilate Increase ventilation (if safe to do so). Ignition Eliminate all ignition sources. PPE Don appropriate PPE. Ignition->PPE Absorb Cover with an inert absorbent material (e.g., vermiculite, sand). PPE->Absorb Collect Carefully collect absorbed material into a labeled waste container. Absorb->Collect Clean Clean the spill area with soap and water. Collect->Clean Report Report the spill to your lab supervisor and EHS. Clean->Report LargeSpill For large spills, evacuate and call EHS immediately.

Caption: Spill response plan for this compound.

Spill Cleanup Steps:

  • Immediate Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If it is safe to do so, increase ventilation to the area (e.g., open a fume hood sash).

    • Remove all sources of ignition from the vicinity.

  • Cleanup (for minor spills):

    • Wearing appropriate PPE, contain the spill.

    • Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to absorb the spilled liquid.

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a detergent solution and water.

    • Collect all cleanup materials (gloves, absorbent pads, etc.) as hazardous waste.

  • Large Spills: For significant spills, evacuate the area immediately and contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Conclusion: A Commitment to Safety

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For this compound, a comprehensive disposal plan must account for its flammability and the reactivity of its terminal alkyne group. By adhering to the procedures outlined in this guide—from meticulous segregation and labeling to proactive spill management—researchers can ensure that the final step in their experimental workflow is conducted with the highest degree of safety and scientific integrity. Always consult your institution's specific waste disposal guidelines and your EHS department for any questions.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775115, this compound. Retrieved from [Link]

  • Sciencemadness. (2020). Phenylacetylene. Retrieved from [Link]

  • MDPI. (2023). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Substituted Polyacetylenes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 9.3: Reactions of Alkynes - Addition of HX and X₂. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. Retrieved from [Link]

  • Eawag. (n.d.). BTEX Metabolism Metapathway Map. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetylene. Retrieved from [Link]

  • CK-12 Foundation. (2023). Physical and Chemical Properties of Alkynes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • YouTube. (2022). MCQ-220: About reaction of terminal Alkyne by Dr. Tanmoy Biswas. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Regulations.gov. (2023). Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Base-catalysed hydrogen-exchange of substituted phenylacetylenes. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-Eth-1-ynyl-4-(heptyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Safe Handling of 1-Eth-1-ynyl-4-(heptyloxy)benzene

In the vanguard of materials science and pharmaceutical development, the precise manipulation of specialized molecules is a daily necessity. This compound, with its terminal alkyne functional group and heptyloxy chain, is a valuable building block, particularly in applications such as liquid crystal synthesis and click chemistry.[1] However, its utility is matched by the imperative for rigorous safety and handling protocols. As seasoned researchers know, true laboratory excellence is achieved when innovative science is built upon an unwavering foundation of safety.

This document serves as a practical, in-depth guide for the safe handling, storage, and disposal of this compound. Moving beyond a mere checklist, this guide provides the causal reasoning behind each procedural step, empowering you, the scientist, to cultivate a laboratory environment that is not only compliant but intrinsically safe.

Hazard Profile: A Proactive Assessment

A thorough understanding of a chemical's potential hazards is the first step in mitigating risk. While comprehensive toxicological data for this compound is not widely published, a robust safety assessment can be derived from its chemical structure and data on analogous compounds.

  • Inferred Hazards : The presence of an aromatic ether and a terminal alkyne suggests that the compound should be handled with care. One supplier designates it with the hazard code "Xi," indicating it is an irritant.[2] A safety data sheet for the closely related compound, 1-Eth-1-ynyl-4-hexylbenzene, classifies it as a substance that causes skin irritation, serious eye irritation, and may cause respiratory system irritation.[3] It is therefore prudent to treat this compound as a potential irritant to the eyes, skin, and respiratory tract.

  • Chemical Reactivity : The terminal alkyne is the most reactive site on the molecule. The proton on the ethynyl group is unusually acidic for a hydrocarbon (pKa ≈ 25), which allows it to be deprotonated by strong bases to form a highly nucleophilic acetylide ion.[4] This reactivity is useful in synthesis but also means the compound must be stored away from strong bases and oxidizing agents to prevent unintended, potentially exothermic reactions.[5][6]

Physicochemical Properties Summary

PropertyValueSource
Molecular Formula C₁₅H₂₀O[1][2]
Molecular Weight 216.32 g/mol [1][2]
CAS Number 79887-18-6[1][2]
Predicted Boiling Point 305.7 ± 25.0 °C[2]
Predicted Density 0.94 ± 0.1 g/cm³[2]

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is not a static choice but one that must be adapted to the specific procedure being performed. The following protocol outlines the minimum required PPE for various laboratory operations involving this compound.

OperationEye & Face ProtectionHand ProtectionBody Protection
Weighing & Aliquoting Safety glasses with side shieldsNitrile glovesLab coat
Solution Preparation & Transfers Chemical splash gogglesNitrile glovesLab coat
Reaction & Work-up Chemical splash goggles. Face shield if splash risk is high.[7][8]Nitrile gloves. Consider changing frequently.Chemical-resistant apron over a lab coat
Large-Scale Operations (>5g) Face shield worn over chemical splash gogglesNeoprene or other heavy-duty gloves over nitrile glovesChemical-resistant apron over a lab coat

Expert Insight: While nitrile gloves offer good protection against a wide range of solvents and chemicals, they are not impervious.[8][9] For procedures involving prolonged chemical contact or the use of aggressive solvents, it is crucial to consult a glove compatibility chart to ensure adequate breakthrough time and select the most appropriate glove material.

Operational Workflow: From Receipt to Disposal

A systematic workflow ensures that safety is integrated into every stage of the chemical's lifecycle in the laboratory.

cluster_pre 1. Pre-Operational Phase cluster_ops 2. Operational Phase (in Fume Hood) cluster_post 3. Post-Operational Phase Receive & Inspect Receive & Inspect Review SDS Review SDS Receive & Inspect->Review SDS Verify Integrity Select & Don PPE Select & Don PPE Review SDS->Select & Don PPE Assess Hazards Prepare Work Area Prepare Work Area Aliquot & Transfer Aliquot & Transfer Prepare Work Area->Aliquot & Transfer Ensure Containment Conduct Reaction Conduct Reaction Aliquot & Transfer->Conduct Reaction Controlled Conditions Work-up & Purify Work-up & Purify Conduct Reaction->Work-up & Purify Monitor Process Segregate Waste Segregate Waste Work-up & Purify->Segregate Waste Characterize Streams Decontaminate Glassware Decontaminate Glassware Segregate Waste->Decontaminate Glassware Clean Equipment Store or Dispose Store or Dispose Decontaminate Glassware->Store or Dispose Label & Secure

Caption: A three-phase workflow for the safe handling of this compound.

Step-by-Step Methodology:

  • Pre-Operational Phase:

    • Receipt and Inspection: Upon arrival, verify the container's integrity. Ensure the label is legible and matches the order.

    • SDS Review: Before use, thoroughly read the manufacturer's Safety Data Sheet (SDS). This document contains critical, specific information on hazards and handling.

    • PPE Selection: Based on the SDS and the planned procedure, select and put on the appropriate PPE.[10]

  • Operational Phase:

    • Engineering Controls: All manipulations that could generate aerosols, vapors, or dust must be performed inside a certified chemical fume hood.[3] Ensure eyewash stations and safety showers are accessible and unobstructed.[3]

    • Handling: Use spatulas and weigh boats for solids to minimize dust. For transfers, keep containers closed when not in use. Avoid skin and eye contact.[3][11]

    • Heating and Reactions: If heating is required, use a controlled heating source like a mantle or oil bath. Avoid open flames.[12]

  • Post-Operational Phase:

    • Decontamination: Clean all surfaces and glassware that have come into contact with the chemical.

    • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[3][11]

Emergency Response Plan

Preparedness is crucial for effectively managing unforeseen incidents.

IncidentImmediate Action
Skin Contact Remove contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[12]
Minor Spill (<5g) Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a labeled hazardous waste container.[3]
Major Spill (>5g) Evacuate the immediate area and notify your supervisor and institutional Environmental Health & Safety (EHS) department.

Waste Disposal Protocol

Responsible disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance. This compound does not contain halogens (F, Cl, Br, I).[1][13] Therefore, its waste should be segregated as non-halogenated organic waste .

cluster_generation cluster_disposal Solid Waste Solid Waste Contaminated PPE, Paper Towels, Absorbent Contaminated PPE, Paper Towels, Absorbent Solid Waste->Contaminated PPE, Paper Towels, Absorbent Liquid Waste Liquid Waste Unused Reagent, Solvent Rinses, Reaction Mother Liquor Unused Reagent, Solvent Rinses, Reaction Mother Liquor Liquid Waste->Unused Reagent, Solvent Rinses, Reaction Mother Liquor Waste Container Waste Container Contaminated PPE, Paper Towels, Absorbent->Waste Container Segregate as Non-Halogenated Unused Reagent, Solvent Rinses, Reaction Mother Liquor->Waste Container Segregate as Non-Halogenated Satellite Accumulation Area Satellite Accumulation Area Waste Container->Satellite Accumulation Area Secure Storage EHS Pickup EHS Pickup Satellite Accumulation Area->EHS Pickup Scheduled Disposal

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Eth-1-ynyl-4-(heptyloxy)benzene
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1-Eth-1-ynyl-4-(heptyloxy)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.